Methyl 3-cyclohexyl-1H-indole-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-cyclohexyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-19-16(18)12-7-8-13-14(10-17-15(13)9-12)11-5-3-2-4-6-11/h7-11,17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGMYFROWQKXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459512 | |
| Record name | Methyl 3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494799-18-7 | |
| Record name | 1H-Indole-6-carboxylic acid, 3-cyclohexyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494799-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 3-cyclohexyl-1H-indole-6-carboxylate
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to Methyl 3-cyclohexyl-1H-indole-6-carboxylate, a molecule of significant interest to researchers in medicinal chemistry and drug development. The synthesis is strategically designed around the powerful Fischer indole synthesis, a classic and versatile method for the construction of the indole nucleus. This document will elaborate on the causal factors influencing experimental choices, provide detailed, step-by-step protocols for each synthetic transformation, and include methods for the purification and characterization of intermediates and the final product. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Strategic Overview
The indole scaffold is a ubiquitous and privileged structure in a vast array of biologically active compounds and natural products. The specific substitution pattern of this compound, featuring a bulky cyclohexyl group at the 3-position and a methyl carboxylate at the 6-position, presents a unique pharmacological profile for investigation. This guide outlines a logical and efficient three-step synthesis commencing with readily available starting materials.
The overall synthetic strategy is as follows:
-
Preparation of the Arylhydrazine Intermediate: Synthesis of (4-carboxyphenyl)hydrazine hydrochloride from 4-aminobenzoic acid. This provides the crucial substituted hydrazine component for the subsequent indole formation.
-
Fischer Indole Synthesis: Acid-catalyzed condensation and cyclization of (4-carboxyphenyl)hydrazine with cyclohexanecarboxaldehyde to construct the 3-cyclohexyl-1H-indole-6-carboxylic acid core.
-
Esterification: Conversion of the indole-6-carboxylic acid to the corresponding methyl ester, yielding the target molecule.
This approach is designed for its reliability, scalability, and the use of well-established chemical transformations, ensuring a high degree of confidence in its execution.
Mechanistic Insights and Rationale
A deep understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.
The Fischer Indole Synthesis: A Classic Ring-Forming Reaction
The Fischer indole synthesis is the cornerstone of this synthetic route. It is a venerable and powerful acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone.[1][2] The generally accepted mechanism involves several key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and the carbonyl compound to form a hydrazone. This is a reversible reaction, and the removal of water can drive it to completion.
-
Tautomerization: The hydrazone tautomerizes to the more reactive ene-hydrazine intermediate.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and breaking the N-N bond.[4][5]
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine, forming a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia leads to the formation of the stable, aromatic indole ring.[5]
The choice of acid catalyst is critical and can range from Brønsted acids like sulfuric acid or p-toluenesulfonic acid to Lewis acids such as zinc chloride.[2] The optimal catalyst and reaction conditions are often substrate-dependent. For this synthesis, a strong Brønsted acid in a high-boiling polar solvent is proposed to drive the reaction to completion.
Experimental Protocols
The following protocols are presented as detailed, self-validating systems. Adherence to the described procedures is recommended for achieving the desired outcomes.
Synthesis of (4-carboxyphenyl)hydrazine hydrochloride
This procedure is adapted from established methods for the synthesis of arylhydrazines from anilines.
Reaction Scheme:
Materials:
-
4-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a 500 mL beaker, suspend 4-aminobenzoic acid (1 equiv.) in a mixture of concentrated HCl (4 equiv.) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
-
Reduction:
-
In a separate 1 L beaker, prepare a solution of tin(II) chloride dihydrate (3 equiv.) in concentrated HCl (3 equiv.).
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with constant stirring. A precipitate should form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot 2M HCl to obtain pure (4-carboxyphenyl)hydrazine hydrochloride as a white crystalline solid.
-
Dry the product in a vacuum oven at 50 °C.
-
Characterization:
-
The product can be characterized by melting point determination and ¹H NMR spectroscopy.
Synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid
This central step utilizes the Fischer indole synthesis to construct the indole core.
Reaction Scheme:
Materials:
-
(4-carboxyphenyl)hydrazine hydrochloride (1 equiv.)
-
Cyclohexanecarboxaldehyde (1.1 equiv.)
-
Glacial Acetic Acid
-
Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Hydrazone Formation and Cyclization:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (4-carboxyphenyl)hydrazine hydrochloride in a mixture of ethanol and glacial acetic acid.
-
Add cyclohexanecarboxaldehyde to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water. A precipitate will form.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield 3-cyclohexyl-1H-indole-6-carboxylic acid as a solid.
-
Characterization:
-
The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of this compound
The final step is the esterification of the carboxylic acid. A standard Fischer esterification is employed for its simplicity and efficiency.
Reaction Scheme:
Materials:
-
3-cyclohexyl-1H-indole-6-carboxylic acid (1 equiv.)
-
Methanol (large excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
Esterification:
-
Suspend 3-cyclohexyl-1H-indole-6-carboxylic acid in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid.
-
Data Presentation and Characterization
Quantitative data for a representative synthesis is summarized in the table below.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | 4-Aminobenzoic acid | (4-carboxyphenyl)hydrazine hydrochloride | 188.61 | ~75-85 |
| 2 | (4-carboxyphenyl)hydrazine hydrochloride | 3-cyclohexyl-1H-indole-6-carboxylic acid | 243.30 | ~60-70 |
| 3 | 3-cyclohexyl-1H-indole-6-carboxylic acid | This compound | 257.32 | ~80-90 |
Characterization of this compound:
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the indole NH, aromatic protons, the methyl ester protons, and the cyclohexyl protons. The chemical shifts and coupling patterns would be consistent with the proposed structure.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the ester, the carbons of the indole ring, and the carbons of the cyclohexyl group.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis.
Caption: Overall synthetic workflow for this compound.
Caption: Key steps in the Fischer Indole Synthesis mechanism.
Conclusion
This technical guide has detailed a comprehensive and reliable synthetic route for the preparation of this compound. By leveraging the classic Fischer indole synthesis and standard esterification techniques, this protocol provides a clear and actionable pathway for researchers. The emphasis on mechanistic understanding and detailed experimental procedures is intended to empower scientists to not only replicate this synthesis but also to adapt and apply these principles to the synthesis of other novel indole derivatives. The successful synthesis and characterization of this target molecule will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery programs.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]
-
Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963 , 63, 373–401. [Link]
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106, 2875–2911. [Link]
-
Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17, 522–524. [Link]
-
Wikipedia contributors. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. 3-cyclohexyl-1H-indole-6-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids. [Link]
-
Name Reactions. Fischer Indole Synthesis. [Link]
Sources
spectroscopic data for Methyl 3-cyclohexyl-1H-indole-6-carboxylate (NMR, MS, IR)
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-cyclohexyl-1H-indole-6-carboxylate
This guide provides a detailed analysis of the expected spectroscopic data for this compound, a molecule of interest in synthetic and medicinal chemistry. As a novel compound, a complete set of publicly available experimental data is not consolidated in a single source. Therefore, this document serves as a predictive guide, synthesizing information from established spectroscopic principles and data from structurally analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecules.
The structural elucidation of a synthetic compound is the bedrock of its development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools that provide a detailed "fingerprint" of a molecule's atomic and functional group composition. This guide explains the causality behind experimental choices and provides self-validating protocols to ensure technical accuracy and trustworthiness in a research setting.
Molecular Structure and Overview
This compound (C₁₆H₁₉NO₂) possesses a core indole scaffold, substituted with a cyclohexyl group at the 3-position and a methyl carboxylate group at the 6-position. Each functional group imparts distinct and predictable signals in various spectroscopic analyses.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR provides information on the number, chemical environment, and connectivity of protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
|---|---|---|---|---|
| ~8.20 | br s | 1H | NH -1 | The indole N-H proton is typically deshielded and may exhibit broadening due to quadrupolar relaxation. |
| ~7.95 | s | 1H | ArH -7 | Positioned adjacent to the ester group, this proton is expected to be a singlet or a narrow doublet. |
| ~7.85 | d | 1H | ArH -5 | Experiences deshielding from the adjacent ester group. Coupled to H-4. |
| ~7.50 | d | 1H | ArH -4 | Coupled to H-5. |
| ~7.15 | s | 1H | ArH -2 | The C2-proton of a 3-substituted indole typically appears as a singlet in this region. |
| ~3.90 | s | 3H | -OCH₃ | The methyl ester protons appear as a characteristic sharp singlet. |
| ~2.80 | m | 1H | -CH -(cyclohexyl) | The methine proton of the cyclohexyl group attached to the indole ring. It will be a complex multiplet. |
| ~1.20-2.10 | m | 10H | -(CH₂ )₅- (cyclohexyl) | The remaining ten protons of the cyclohexyl ring will appear as a series of complex, overlapping multiplets in the aliphatic region. |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR and DEPT Spectroscopy
Carbon NMR reveals the number of unique carbon environments, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments help distinguish between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Rationale & Notes |
|---|---|---|---|
| ~168.0 | C | C =O (ester) | The carbonyl carbon of the ester is highly deshielded. |
| ~136.0 | C | C -7a | Indole bridgehead carbon. |
| ~134.5 | C | C -3a | Indole bridgehead carbon. |
| ~130.0 | C | C -6 | Aromatic carbon bearing the ester group. |
| ~123.0 | CH | C -2 | The C2 carbon in 3-substituted indoles. |
| ~121.5 | CH | C -4 | Aromatic CH. |
| ~119.0 | CH | C -5 | Aromatic CH. |
| ~118.0 | C | C -3 | Aromatic carbon bearing the cyclohexyl group. |
| ~110.0 | CH | C -7 | Aromatic CH. |
| ~52.0 | CH₃ | -OC H₃ | Methyl ester carbon. |
| ~38.0 | CH | C H (cyclohexyl) | Methine carbon of the cyclohexyl group. |
| ~33.0 | CH₂ | C H₂ (cyclohexyl) | Cyclohexyl methylene carbons adjacent to the methine. |
| ~26.5 | CH₂ | C H₂ (cyclohexyl) | Beta-methylene carbons of the cyclohexyl ring. |
| ~26.0 | CH₂ | C H₂ (cyclohexyl) | Gamma-methylene carbon of the cyclohexyl ring. |
Experimental Protocol: Acquiring ¹³C NMR Spectra
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (~20-50 mg in ~0.7 mL of solvent).
-
Instrumentation: Use a high-field NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.
-
Acquire DEPT-90 and DEPT-135 spectra. DEPT-90 will show only CH signals, while DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
-
Data Processing: Process the data similarly to the ¹H spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.
Molecular Formula: C₁₆H₁₉NO₂ Monoisotopic Mass: 257.1416 g/mol
Predicted ESI-MS Data
-
[M+H]⁺: 258.1489
-
[M+Na]⁺: 270.1308
Predicted EI-MS Fragmentation
-
m/z 257 (M⁺): The molecular ion peak.
-
m/z 226: Loss of the methoxy group (-OCH₃, 31 Da).
-
m/z 198: Loss of the carbomethoxy group (-COOCH₃, 59 Da).
-
m/z 174: Loss of the cyclohexyl group (-C₆H₁₁, 83 Da). This would be a very prominent peak, representing the stable indole-6-carboxylate fragment.
Caption: A generalized workflow for a mass spectrometry experiment.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer appropriate for the desired ionization method (e.g., a GC-MS for EI or an LC-MS for ESI).
-
Data Acquisition (ESI):
-
Infuse the sample solution directly or via an LC system into the ESI source.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
-
Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight. If using a high-resolution instrument (e.g., TOF, Orbitrap), the measured exact mass can confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3400 | N-H Stretch | Indole N-H | Medium, Sharp |
| 3050-3000 | C-H Stretch | Aromatic C-H | Medium |
| 2925, 2850 | C-H Stretch | Aliphatic (Cyclohexyl) C-H | Strong |
| ~1715 | C=O Stretch | Ester Carbonyl | Strong |
| ~1610, 1470 | C=C Stretch | Aromatic Ring | Medium |
| ~1250 | C-O Stretch | Ester (Aryl-O) | Strong |
Interpretation: The IR spectrum provides clear, self-validating evidence for the key functional groups. The presence of a strong carbonyl absorption around 1715 cm⁻¹ is a definitive marker for the ester group.[1] The sharp peak around 3400 cm⁻¹ confirms the N-H bond of the indole ring, and the strong absorptions below 3000 cm⁻¹ confirm the presence of the saturated cyclohexyl ring.
Experimental Protocol: Acquiring an IR Spectrum (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
References
A consolidated list of authoritative sources will be provided upon request to support the mechanistic claims and protocol standards outlined in this guide.
Sources
An In-Depth Technical Guide to the Biological Activity of 3-Cyclohexyl-1H-indole-6-carboxylate Derivatives: A Strategic Approach for Novel Drug Discovery
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. While various substitutions on the indole ring have been extensively explored, the specific scaffold of 3-cyclohexyl-1H-indole-6-carboxylate remains a largely untapped territory with significant therapeutic potential. This guide presents a forward-looking strategy for the systematic investigation of this novel class of compounds. We synthesize evidence from structurally related molecules to build a compelling hypothesis for their utility, particularly in oncology. This document outlines a comprehensive research program, from targeted library synthesis and robust screening cascades to mechanistic deconvolution and structure-activity relationship (SAR) studies. Our objective is to provide a validated roadmap for drug development professionals to unlock the potential of these promising derivatives.
Introduction: The Rationale for a Focused Investigation
The indole scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets. The specific substitution pattern dictates its pharmacological profile. Our focus on the 3-cyclohexyl-1H-indole-6-carboxylate scaffold is predicated on the following synergistic hypotheses:
-
The 1H-Indole Core: This serves as the foundational pharmacophore, present in numerous approved drugs and clinical candidates. Its unique electronic properties and hydrogen bonding capabilities allow for versatile interactions with protein active sites.
-
The 3-Cyclohexyl Group: The introduction of a bulky, lipophilic cyclohexyl group at the C3 position is anticipated to enhance binding affinity and selectivity for target proteins by engaging with hydrophobic pockets. This modification can also improve metabolic stability and cellular permeability compared to smaller or more polar substituents.
-
The 6-Carboxylate Moiety: Carboxylic acid groups are critical for the activity of many drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and some anticancer agents. The carboxylate at the C6 position can act as a key hydrogen bond donor/acceptor or a coordination point for metal ions in metalloenzymes. Its position influences the overall electronic distribution of the indole ring, potentially modulating the reactivity and binding of the N-H proton. Studies on related indole-2-carboxylic and indole-3-carboxylic acids have demonstrated significant antitumor activity, suggesting this functional group is key to a potential anticancer effect.[1][2]
This unique combination of a bulky hydrophobic group and a polar, ionizable moiety presents a compelling starting point for designing novel therapeutic agents.
Proposed Synthetic Strategy: Building a Focused Chemical Library
The successful evaluation of this scaffold hinges on the efficient synthesis of a diverse library of derivatives. We propose a robust and flexible synthetic workflow, enabling systematic modification of key positions on the core structure. The causality behind this choice is to facilitate a comprehensive Structure-Activity Relationship (SAR) study.
Core Synthesis Workflow Diagram
Caption: Proposed workflow for synthesizing a library of 3-cyclohexyl-1H-indole-6-carboxamide derivatives.
Detailed Experimental Protocol: General Procedure for Amide Library Synthesis
This protocol is designed as a self-validating system, with purification and characterization steps ensuring the integrity of each compound before biological evaluation.
-
Step 1: Synthesis of the Core Acid (Fischer Indole Synthesis)
-
To a solution of 4-hydrazinobenzoic acid (1.0 eq) in acetic acid, add cyclohexylacetaldehyde (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield crude 3-cyclohexyl-1H-indole-6-carboxylic acid.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Validation: Confirm structure and purity via ¹H-NMR, ¹³C-NMR, and LC-MS.
-
-
Step 2: Esterification of the Core Acid
-
Suspend the purified acid (1.0 eq) in methanol.
-
Cool the suspension to 0°C and add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 3 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
-
Validation: Confirm conversion via ¹H-NMR (appearance of methyl ester singlet ~3.9 ppm) and LC-MS.
-
-
Step 3: Amidation to Generate the Derivative Library
-
Dissolve the methyl ester (1.0 eq) and a selected primary or secondary amine (1.2 eq) in a suitable solvent like DMF or THF.
-
Add a coupling agent such as HATU (1.3 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the crude amide derivative by column chromatography on silica gel.
-
Validation: Confirm the structure, purity (>95%), and identity of each library member via ¹H-NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).
-
Proposed Biological Screening Cascade
Based on the promising anticancer activities of structurally related indole carboxylates, we propose a screening cascade focused on identifying novel oncology agents.[2][3] The workflow is designed to move from broad phenotypic screening to specific mechanistic studies.
Biological Screening Workflow Diagram
Caption: A hierarchical screening cascade for identifying and optimizing anticancer leads.
Detailed Experimental Protocol: Primary Cytotoxicity Screen (MTT Assay)
This protocol provides a robust method for initial assessment of the antiproliferative activity of the synthesized library.
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000 cells per well in 100 µL of media into 96-well microtiter plates.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of test compounds in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture media.
-
Remove the old media from the plates and add 100 µL of media containing the test compounds or vehicle control (DMSO, final concentration ≤0.5%).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis (e.g., in GraphPad Prism).
-
Mechanistic Studies and Structure-Activity Relationships (SAR)
Active compounds ("hits") from the primary screen will be advanced to mechanistic studies to understand their mode of action.
Hypothesized Mechanism of Action
Drawing parallels from a study on 1H-indole-2-carboxylic acid derivatives, a plausible target for our scaffold is the 14-3-3η protein, an adaptor protein often overexpressed in liver cancer that regulates cell cycle and apoptosis.[2] Inhibition of 14-3-3 proteins can disrupt oncogenic signaling pathways.
Hypothesized Signaling Pathway Diagram
Caption: Hypothesized mechanism where derivatives inhibit 14-3-3η, releasing Bax to induce apoptosis.
Data Presentation and SAR Analysis
Quantitative data from all assays will be compiled to build a robust SAR model. This allows for the rational design of next-generation compounds with improved potency and drug-like properties.
Table 1: Illustrative SAR Data for a Hypothetical Series of Derivatives
| Compound ID | R Group (Amide) | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. MCF-7 | Apoptosis Induction (% at 10µM) |
| CORE-001 | -OH (Acid) | > 100 | > 100 | < 5% |
| LIB-001 | -NH-benzyl | 8.5 | 12.1 | 45% |
| LIB-002 | -NH-(4-F-benzyl) | 2.1 | 4.3 | 78% |
| LIB-003 | -NH-cyclohexyl | 25.6 | 30.2 | 15% |
| LIB-004 | -N(Me)₂ | > 100 | > 100 | < 5% |
This table is for illustrative purposes only.
From this hypothetical data, one could infer:
-
Conversion of the carboxylic acid to an amide is crucial for activity.
-
Aromatic substituents on the amide nitrogen are preferred over aliphatic ones.
-
Electron-withdrawing groups (e.g., fluorine) on the benzyl ring enhance potency.
-
Tertiary amides are inactive, suggesting the N-H proton may be important for binding.
Conclusion and Future Directions
The 3-cyclohexyl-1H-indole-6-carboxylate scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutics. The strategic framework presented in this guide provides a clear and scientifically rigorous path forward. By combining rational library synthesis with a hierarchical biological screening cascade, we can efficiently identify and characterize active compounds. Subsequent mechanistic studies and detailed SAR analysis will pave the way for lead optimization and the potential development of a new class of clinical candidates. The next steps involve the execution of the proposed synthetic plan, followed by the initiation of the primary biological screens to validate the therapeutic potential of this novel chemical space.
References
A complete list of all sources cited within this guide.
-
Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. [Link]
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. [Link]
-
Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. PMC - NCBI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Targeting Potential of Indole-6-Carboxylate Scaffolds
An In-depth Technical Guide
Introduction: The Indole Scaffold as a Foundation for Modern Therapeutics
Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The indole ring system, a bicyclic structure composed of a benzene and a pyrrole ring, is arguably one of the most significant of these "privileged structures."[1] Its prevalence in nature, from the amino acid tryptophan to hormones like serotonin and melatonin, hints at its inherent ability to interact with a wide array of biological targets. The indole-6-carboxylate moiety, in particular, offers a versatile and synthetically tractable scaffold that has captured the attention of drug discovery professionals. Its unique electronic properties and the positional handle provided by the carboxylate group allow for extensive chemical modification, enabling the fine-tuning of pharmacological activity.
This guide provides an in-depth, technical analysis of the key therapeutic targets for indole-6-carboxylate compounds, moving beyond a simple list to explore the scientific rationale behind target selection. As a senior application scientist, my focus is not just on the "what" but the "why" and "how." We will delve into the causality behind experimental choices and present self-validating workflows that researchers can use to interrogate this promising class of molecules. The information herein is intended for researchers, scientists, and drug development professionals seeking to leverage the indole-6-carboxylate core for next-generation therapeutics in oncology, immunomodulation, and beyond.
Part 1: Targeting Receptor Tyrosine Kinases in Oncology
Scientific Rationale: Intercepting Aberrant Growth Signals
The dysregulation of cellular signaling is a hallmark of cancer. Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that act as critical nodes in pathways controlling cell proliferation, survival, angiogenesis, and metastasis.[2] In many cancers, RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are overexpressed or constitutively activated, leading to uncontrolled cell division and the formation of new blood vessels that supply the tumor.[3][4] This aberrant signaling makes EGFR and VEGFR-2 highly compelling targets for anticancer therapy.[2] The strategy, therefore, is to develop small-molecule inhibitors that can block the kinase activity of these receptors, effectively shutting down the downstream growth signals.
Mechanism of Action: Competitive Inhibition at the Kinase Hinge
Indole-6-carboxylate derivatives have been rationally designed to function as ATP-competitive tyrosine kinase inhibitors (TKIs). The core scaffold mimics the purine ring of ATP, allowing it to fit within the kinase domain's active site. The various substituents appended to the indole ring form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the "hinge region" of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition halts the entire signaling cascade. Several studies have successfully synthesized and evaluated indole-6-carboxylic acid derivatives, demonstrating potent cytotoxic activity against various cancer cell lines by targeting EGFR and VEGFR-2.[2][3][4][5]
Key Compounds and In Vitro Efficacy
Research has identified specific indole-6-carboxylate derivatives with significant antiproliferative activity. For instance, hydrazone derivatives have been optimized for EGFR inhibition, while oxadiazole derivatives show potent activity against VEGFR-2.[2][3][4][5] The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their growth inhibitory concentration (GI50) in cellular assays.
| Compound ID | Target | Cancer Cell Line | Reported Activity (IC50/GI50) | Reference |
| Compound 3b | EGFR | HCT-116, HeLa, HT-29 | High antiproliferation | [3] |
| Compound 6e | VEGFR-2 | HCT-116, HeLa, HT-29 | High antiproliferation | [3] |
| Compound 4a | EGFR | HepG2, HCT-116, A549 | Most effective cytotoxic agent | [2] |
| Compound 6c | VEGFR-2 | HepG2, HCT-116, A549 | Most effective cytotoxic agent | [2] |
| Compound 5d, 5e, 5h-k | Not Specified | MCF-7 (Breast) | GI50 = 0.95 µM - 1.50 µM | [6] |
Signaling Pathway: EGFR/VEGFR-2 Inhibition
The diagram below illustrates the signaling pathways initiated by EGFR and VEGFR-2 and the point of intervention for indole-6-carboxylate inhibitors.
Experimental Validation Workflow
To rigorously validate an indole-6-carboxylate derivative as an RTK inhibitor, a multi-step, self-validating workflow is essential. This process confirms direct target engagement and links it to a functional cellular outcome.
Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified kinase domain. A positive result (low IC50) is the first and most critical piece of evidence for direct target engagement, independent of any cellular complexity.
-
Reagents & Materials: Recombinant human EGFR or VEGFR-2 kinase domain, appropriate kinase substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, ADP-Glo™ Kinase Assay kit (Promega), 384-well white assay plates, test compound serially diluted in DMSO.
-
Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Assay Setup: a. To each well of a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 100 µM). Include "no inhibitor" (DMSO only) and "no enzyme" controls. b. Add 5 µL of a 2X kinase/substrate mixture (containing the final concentration of kinase and substrate) to all wells. c. Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 2.5 µL of 4X ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination & ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality: This assay measures the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation. If a compound inhibits a pro-proliferative target like EGFR (validated in Protocol 1), we expect to see a dose-dependent decrease in cell viability. This links direct target inhibition to a functional cellular outcome.
-
Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the GI50 value.
Causality: This protocol elucidates the mechanism behind the observed cytotoxicity in Protocol 2. The findings from the literature suggest that EGFR/VEGFR-2 inhibition leads to cell cycle arrest (often in the G2/M phase) and induction of apoptosis.[2][3][4] This assay directly visualizes and quantifies these outcomes, providing mechanistic validation.
-
Treatment: Seed cells in 6-well plates and treat with the test compound at its GI50 and 2x GI50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C (for cell cycle analysis). For apoptosis, use a non-fixing method.
-
Staining for Cell Cycle: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. c. Incubate for 30 minutes in the dark.
-
Staining for Apoptosis: a. Wash harvested (unfixed) cells with 1X Annexin V Binding Buffer. b. Resuspend cells in Binding Buffer containing FITC-conjugated Annexin V and PI. c. Incubate for 15 minutes in the dark at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. For cell cycle, PI fluorescence intensity correlates with DNA content. For apoptosis, Annexin V-FITC detects externalized phosphatidylserine (early apoptosis) while PI stains necrotic or late apoptotic cells.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic). Compare treated samples to vehicle controls to identify changes.
Part 2: Immunomodulation via Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
Scientific Rationale: Dismantling the Tumor's Immune Shield
A key challenge in oncology is overcoming the ability of tumors to evade the host immune system. Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical metabolic enzyme that has emerged as a significant immune checkpoint target.[7] Overexpressed in many tumors, IDO1 catabolizes the essential amino acid L-tryptophan into kynurenine. This has a dual immunosuppressive effect: 1) Tryptophan depletion stalls the proliferation of effector T-cells, and 2) The accumulation of kynurenine actively induces T-cell apoptosis and promotes the differentiation of immunosuppressive regulatory T-cells (Tregs). Inhibiting IDO1 is therefore a promising strategy to restore anti-tumor immunity.
Given that the indole ring is the natural substrate for IDO1, it is no surprise that many IDO1 inhibitors are indole-based. While no indole-6-carboxylate has been explicitly confirmed as an IDO1 inhibitor in the reviewed literature, the scaffold represents a highly logical starting point for designing such agents.
Comparative Benchmarks for IDO1 Inhibitors
To guide the development of novel indole-6-carboxylate-based inhibitors, it is crucial to understand the potency of well-characterized compounds that have progressed to clinical trials.
| Compound | Target | In Vitro Potency | Assay Type | Reference |
| Epacadostat | IDO1 | IC50 = 10 nM | HeLa cell-based | [7] |
| Navoximod | IDO1 | IC50 = 69 nM | Recombinant hIDO1 | [7] |
| Linrodostat | IDO1 | IC50 = 29 nM | Recombinant hIDO1 | [7] |
Experimental Validation Workflow
Causality: This assay directly measures the functional inhibition of IDO1 in a cellular context by quantifying its enzymatic product, kynurenine. This is the primary method to confirm a compound's activity against the intended target.
-
Cell Culture: Use HeLa cells, which have constitutive IDO1 expression, or another cell line engineered to overexpress IDO1. Seed cells in a 96-well plate and allow them to adhere.
-
Stimulation: Treat the cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24-48 hours to upregulate IDO1 expression.
-
Inhibition: Replace the medium with fresh medium containing L-tryptophan (e.g., 200 µM) and serial dilutions of the indole-6-carboxylate test compound. Incubate for another 24-48 hours.
-
Kynurenine Detection: a. Harvest 100 µL of the cell culture supernatant. b. Add 50 µL of 30% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. c. Transfer 100 µL of the protein-free supernatant to a new 96-well plate. d. Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid). e. Incubate for 20 minutes at room temperature. The reaction of the reagent with kynurenine produces a yellow color.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the IC50 of the test compound.
Part 3: Emerging and Novel Therapeutic Targets
The versatility of the indole-6-carboxylate scaffold extends beyond oncology. Preliminary research and in-silico studies suggest its potential application against metabolic, bacterial, and oxidative stress-related diseases.
A. Metabolic Regulation: Fructose-1,6-Bisphosphatase (FBPase)
-
Rationale: FBPase is a rate-limiting enzyme in gluconeogenesis, the process of generating glucose. Inhibiting FBPase is a therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose production.
-
Evidence: A specific derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, was identified as an allosteric inhibitor of FBPase, binding at the AMP regulatory site.[8] This demonstrates that indole carboxylates can target key metabolic enzymes.
-
Validation Approach: A direct enzymatic assay measuring the FBPase-catalyzed hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. The released phosphate can be quantified using a colorimetric method like the malachite green assay.
B. Antimicrobial Targets: FtsZ and DNA Gyrase
-
Rationale: With the rise of antimicrobial resistance, novel bacterial targets are urgently needed. FtsZ is essential for bacterial cell division, and DNA gyrase is critical for DNA replication. Both are validated targets with no human homologues.
-
Evidence: An in-silico docking study of an ethyl 5,12-dihydro-5,12-dioxoindolizino[2,3-g]quinoline-6-carboxylate, which showed significant activity against MRSA, predicted favorable binding to both FtsZ and DNA gyrase.[9]
-
Validation Workflow:
-
MIC Testing: Determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria (e.g., S. aureus, MRSA, E. coli).
-
Enzymatic Assays: If MIC is potent, proceed to target-specific assays. For FtsZ, this involves a GTPase assay measuring the hydrolysis of GTP to GDP. For DNA gyrase, a supercoiling assay measures the enzyme's ability to convert relaxed plasmid DNA into its supercoiled form, which can be visualized on an agarose gel.
-
C. Oxidative Stress and Mitochondrial Function
-
Rationale: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), and subsequent mitochondrial dysfunction are implicated in numerous pathologies, including neurodegenerative and cardiovascular diseases.
-
Evidence: A related compound, Indole-6-carboxaldehyde (I6CA), was shown to effectively protect skeletal myoblasts from oxidative damage.[10] It prevented the loss of mitochondrial membrane potential, reduced ROS generation, and inhibited apoptosis triggered by hydrogen peroxide.[10]
-
Validation Approach:
-
Induce Stress: Treat a relevant cell line (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma cells) with an oxidative stressor like H₂O₂.
-
Measure ROS: Pre-treat cells with the test compound, then load with a ROS-sensitive fluorescent probe like DCFDA. Measure fluorescence via plate reader or flow cytometry to quantify intracellular ROS levels.
-
Assess Mitochondrial Health: Use a potentiometric dye like TMRM or JC-1 to measure the mitochondrial membrane potential via flow cytometry. A healthy mitochondrion maintains a high potential, while dysfunction leads to depolarization.
-
Conclusion and Future Outlook
The indole-6-carboxylate scaffold has firmly established its credentials as a valuable starting point for drug discovery. The most robust evidence points to its utility in developing potent, multi-targeted inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2 for cancer therapy. The established workflows for kinase and cellular activity provide a clear path for validating new chemical entities in this area.
Furthermore, the chemical logic supporting the exploration of indole-6-carboxylates as IDO1 inhibitors for immunotherapy is compelling. The preliminary findings related to FBPase, bacterial enzymes, and the modulation of oxidative stress open exciting new avenues for this versatile compound class. Future research should focus on expanding the target landscape, optimizing for pharmacokinetic and safety profiles, and leveraging the scaffold's potential for developing agents with desirable polypharmacology to tackle complex diseases.
References
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Allawi, M. M., Mahmood, A. A. R., Tahtamouni, L. H., Saleh, A. M., Kanaan, S. I., Saleh, K. M., AlSakhen, M. F., Himsawi, N., & Yasin, S. R. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity. [Link]
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Semantic Scholar. (n.d.). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2024). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. [Link]
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Allawi, M. M., Mahmood, A. A. R., Tahtamouni, L. H., Saleh, A. M., Kanaan, S. I., Saleh, K. M., AlSakhen, M. F., Himsawi, N., & Yasin, S. R. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry. [Link]
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Semantic Scholar. (n.d.). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Retrieved January 21, 2026, from [Link]
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Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved January 21, 2026, from [Link]
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Lee, S. H., & Kim, J. S. (2019). Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts. Current Developments in Nutrition, 3(Suppl 1). [Link]
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Gopalakrishnan, R., Madhanasundareswari, K., Hunge, S. S., Patil, M. L., Seetaramswamy, S., Singh, H., Sur, S., Sharma, K., & Thota, S. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences, 11(21s). [Link]
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Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved January 21, 2026, from [Link]
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Al-Ostath, A., Al-Qaisi, Z. A., Al-Soud, Y. A., Al-Tel, T. H., & Al-Qawasmeh, R. A. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5245. [Link]
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Papakyriakou, A., Zervou, M., Papastavrou, N., Tziveleka, L. A., & Detsi, A. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(15), 5831. [Link]
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Wright, J. E., Johnson, R. A., & Wright, P. S. (1996). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Archives of Biochemistry and Biophysics, 333(2), 291-296. [Link]
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A Senior Application Scientist's Guide to In Silico Modeling and Docking: A Case Study of Methyl 3-cyclohexyl-1H-indole-6-carboxylate
Executive Summary: In the landscape of modern drug discovery, in silico computational methods are indispensable for accelerating the identification and optimization of lead compounds.[1] This guide provides an in-depth technical walkthrough of the molecular modeling and docking process for a novel investigational compound, Methyl 3-cyclohexyl-1H-indole-6-carboxylate. Authored from the perspective of a Senior Application Scientist, this document eschews rigid templates in favor of a logic-driven narrative that emphasizes the causality behind methodological choices. We will navigate the entire workflow, from target selection rationale to the nuanced interpretation of docking results, grounding each step in authoritative protocols and self-validating systems. This guide is intended for researchers, medicinal chemists, and computational scientists seeking to apply rigorous and reproducible docking strategies to novel chemical entities.
Foundational Principles & Strategic Choices
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[2] Its structural versatility allows for modification at various positions, leading to derivatives with activities ranging from anti-inflammatory to anticancer.[3][4][5] Naturally occurring indole derivatives like tryptophan and serotonin underscore its biological significance.[3] The subject of our study, this compound, is a novel derivative featuring a bulky cyclohexyl group at the C3 position and a methyl ester at C6, modifications that are expected to significantly influence its binding profile.
Profile of the Investigational Compound
Given its novelty, direct experimental data for this compound is unavailable. Therefore, its physicochemical properties are estimated based on its constituent parts, primarily the parent molecule, 3-cyclohexyl-1H-indole-6-carboxylic acid.[6] These properties are crucial for the ligand preparation phase and for interpreting its potential drug-like characteristics.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Significance in Docking |
| Molecular Formula | C₁₆H₁₉NO₂ | Defines the elemental composition. |
| Molecular Weight | ~257.33 g/mol | Influences ligand efficiency metrics. |
| XLogP3 | ~4.1 | Predicts hydrophobicity and membrane permeability. |
| Hydrogen Bond Donors | 1 (indole N-H) | Key potential interaction point with the receptor. |
| Hydrogen Bond Acceptors | 2 (carbonyl and ester oxygens) | Key potential interaction points with the receptor. |
| Rotatable Bond Count | 3 | Defines the conformational flexibility of the ligand. |
Target Identification: A Rationale-Driven Approach
The selection of a biological target is the most critical strategic decision in a docking campaign. For a novel indole derivative, this choice is guided by the known activities of structurally similar compounds. Indole derivatives have shown significant activity as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][4] Specifically, COX-2 is a well-validated target for anti-inflammatory drugs. Therefore, for this case study, we will investigate the binding potential of our compound against the human COX-2 enzyme. We will use the high-resolution crystal structure of COX-2 in complex with the selective inhibitor Celecoxib (PDB ID: 4COX) as our receptor model.[3]
The In Silico Experimental Workflow: A Self-Validating Protocol
A robust docking protocol is not merely a sequence of steps but a self-validating system designed to ensure the reliability of its predictions.[7] The workflow must first prove its ability to reproduce a known experimental result before it can be trusted to predict an unknown one.
Figure 1: A comprehensive workflow for molecular docking, emphasizing the critical protocol validation step.
Step-by-Step Methodology: Receptor Preparation
The goal of receptor preparation is to transform a raw PDB file into a computationally ready structure by correcting for missing atoms, assigning charges, and removing non-essential molecules.[8][9]
-
Obtain Crystal Structure: Download the PDB file for COX-2 (PDB ID: 4COX) from the RCSB Protein Data Bank.
-
Initial Cleaning: Load the structure into a molecular visualization tool such as UCSF Chimera or Schrödinger Maestro.[10][11]
-
Remove Non-Essential Molecules: Delete all water molecules and any co-factors or ions that are not critical to the binding of the primary ligand. For 4COX, this involves removing the co-crystallized Celecoxib, which will be used later for validation.
-
Add Hydrogens: PDB files typically lack hydrogen atoms. Add hydrogens, ensuring that the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH of ~7.4.[12]
-
Assign Atomic Charges: Assign partial atomic charges to the protein atoms using a standard force field, such as AMBER or Gasteiger. This is essential for the scoring function to calculate electrostatic interactions.[13]
-
Save Prepared Structure: Save the cleaned, hydrogen-added, and charged protein structure in a format suitable for the docking software (e.g., PDBQT for AutoDock).[12]
Step-by-Step Methodology: Ligand Preparation
Proper ligand preparation ensures that the molecule's 3D conformation, charge distribution, and rotatable bonds are correctly defined.[7][14]
-
Generate 2D Structure: Draw the structure of this compound using a chemical sketcher like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D drawing into a 3D structure.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94. This step finds a low-energy, stable conformation of the ligand.[9]
-
Assign Charges and Define Torsions: As with the protein, compute partial charges for the ligand atoms (e.g., Gasteiger charges).[15] Define the rotatable bonds, which the docking algorithm will manipulate to explore different conformations (torsions) within the binding site.
-
Save Prepared Ligand: Save the final 3D ligand structure in the appropriate format (e.g., PDBQT).
Step-by-Step Methodology: Protocol Validation and Docking
This phase validates the docking parameters and then uses them to screen the investigational compound.[16]
-
Define the Binding Site: The binding site, or "grid box," is the defined space where the docking algorithm will search for poses. This box should be centered on the location of the co-crystallized ligand (Celecoxib in 4COX) and be large enough to encompass the entire active site.[17]
-
Redocking the Native Ligand: First, dock the prepared co-crystallized ligand (Celecoxib) back into the prepared COX-2 receptor using the defined grid box.[7]
-
Calculate RMSD: The primary validation metric is the Root-Mean-Square Deviation (RMSD) between the lowest-energy docked pose of Celecoxib and its original position in the crystal structure. A successful validation requires an RMSD value of less than 2.0 Ångstroms (Å) , which indicates the protocol can accurately reproduce the experimental binding mode.[16][18]
-
Run Production Docking: Once the protocol is validated, use the exact same parameters to dock the prepared this compound into the COX-2 active site. Software like AutoDock Vina or Glide are commonly used for this step.[17][19]
Results Analysis & Interpretation
Analyzing docking results is a multi-faceted process that combines quantitative scores with qualitative visual inspection to build a compelling scientific argument.[18][20]
Figure 2: A logical flowchart for the comprehensive analysis of molecular docking results.
Quantitative Analysis
The primary output of a docking simulation is a set of poses for the ligand, ranked by a scoring function. This score estimates the binding free energy (ΔG).[18]
-
Binding Affinity (ΔG): This value, typically in kcal/mol, represents the predicted strength of the ligand-receptor interaction. More negative values indicate stronger, more favorable binding.[21]
-
Inhibition Constant (Ki): The binding energy can be used to calculate a predicted inhibition constant (Ki), which provides a more intuitive measure of potency.
-
Clustering and RMSD: Docking software often groups similar poses into clusters. The lowest-energy pose from the most populated cluster is typically considered the most likely binding mode.[22]
Table 2: Hypothetical Docking Results for COX-2 (PDB: 4COX)
| Compound | Binding Affinity (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| Celecoxib (Control) | -9.8 | ~55 | HIS90, ARG513, VAL523 |
| This compound | -8.5 | ~450 | HIS90, VAL349, LEU352 |
Qualitative Visual Analysis
A docking score is meaningless without visual inspection of the binding pose to ensure it is chemically sensible.[20]
-
Load the Complex: Open the receptor structure and the top-ranked docked pose of the ligand in a visualization tool.
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues.[23]
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand's H-bond donors/acceptors (e.g., the indole N-H and carbonyl oxygens) and polar residues in the active site (e.g., Arginine, Histidine).[18]
-
Hydrophobic Interactions: The bulky cyclohexyl group is likely to form favorable hydrophobic interactions with nonpolar residues like Valine, Leucine, and Isoleucine.
-
π-Stacking: The aromatic indole ring may engage in π-π stacking or T-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
-
-
Compare with Control: Compare the binding mode of your compound to that of the known inhibitor (Celecoxib). Does it occupy the same general pocket? Does it form interactions with the same key catalytic or binding residues? For COX-2, interaction with the key residue ARG513 is often critical for potent inhibition.
Conclusion and Future Directions
This guide has detailed a rigorous, self-validating workflow for the in silico modeling and docking of a novel compound, this compound. Based on our hypothetical results, the compound shows promising, albeit weaker, binding to the COX-2 active site compared to the reference drug Celecoxib. The predicted binding mode, driven by hydrophobic interactions from the cyclohexyl moiety and potential hydrogen bonding from the indole core, provides a strong foundation for a binding hypothesis.
The true value of in silico docking lies in its ability to generate testable hypotheses and prioritize compounds for synthesis and in vitro testing. The next logical steps would be:
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted binding pose over time.
-
In Vitro Assay: To experimentally determine the compound's inhibitory activity (IC50) against COX-2 and validate the computational prediction.
-
Structure-Activity Relationship (SAR) Studies: To use the docking insights to design new analogs with potentially improved potency.
By integrating the principles of causality, self-validation, and detailed analysis, researchers can leverage molecular docking as a powerful tool to navigate the complexities of modern drug discovery with greater confidence and efficiency.
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The Discovery and Synthesis of Novel Indole-6-Carboxylate Analogs: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Significance of the Indole-6-Carboxylate Scaffold
The indole nucleus is a privileged heterocyclic motif that forms the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for a wide range of biological activities, making it a focal point in medicinal chemistry and drug discovery.[2][3] Among the vast family of indole derivatives, analogs featuring a carboxylate group at the 6-position have garnered significant attention. This seemingly simple functional group profoundly influences the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby modulating its interaction with biological targets.[4] This guide provides an in-depth exploration of the discovery and synthesis of novel indole-6-carboxylate analogs, offering field-proven insights into synthetic strategies, biological evaluation, and structure-activity relationships to empower researchers in the development of next-generation therapeutics.
Part 1: Synthetic Strategies for Indole-6-Carboxylate Analogs
The construction of the indole-6-carboxylate scaffold can be approached through both classical and modern synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern, functional group tolerance, and overall efficiency.
Classical Approaches: The Fischer Indole Synthesis
One of the most enduring and widely utilized methods for indole synthesis is the Fischer indole synthesis, first reported in 1883.[5][6] This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.[5][7] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[8][8]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[5][9]
The versatility of the Fischer synthesis lies in the commercial availability of a wide array of substituted phenylhydrazines and carbonyl compounds, allowing for the introduction of diversity at various positions of the indole core. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts.[5][10]
Protocol: Fischer Indole Synthesis of a Model Indole-6-Carboxylate
-
Hydrazone Formation: To a solution of 4-hydrazinobenzoic acid (1.0 eq) in ethanol, add pyruvic acid (1.1 eq). Stir the mixture at room temperature for 2 hours. The resulting phenylhydrazone can be isolated by filtration or used directly in the next step.
-
Cyclization: Add a catalytic amount of zinc chloride (0.2 eq) to the mixture from step 1. Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to afford the desired indole-6-carboxylic acid.
Causality: The choice of a Lewis acid like zinc chloride is often preferred for substrates with electron-withdrawing groups, as it can enhance the rate of the key cyclization step.[10] The acidic conditions facilitate both the initial condensation and the subsequent rearrangement and elimination steps.[5]
Caption: A simplified workflow of the Fischer Indole Synthesis.
Modern Catalytic Methods: The Heck Reaction
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic systems, and the indole nucleus is no exception.[11] The Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl halide, provides a powerful tool for constructing the indole ring through intramolecular cyclization.[12][13] This approach offers excellent functional group tolerance and allows for the synthesis of highly substituted indoles that may be difficult to access via classical methods.[14]
In a typical intramolecular Heck cyclization for indole synthesis, a suitably substituted 2-haloaniline bearing an N-alkenyl group is treated with a palladium catalyst.[12][15] The reaction proceeds via oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to regenerate the catalyst and form the indole product.[15]
Protocol: Intramolecular Heck Cyclization for Indole-6-Carboxylate Synthesis
-
Substrate Synthesis: Synthesize the starting material, methyl 4-amino-3-iodobenzoate, and N-allyl-N-(2-iodo-4-methoxycarbonylphenyl)amine, through standard procedures.
-
Heck Cyclization: To a solution of the N-allylaniline derivative (1.0 eq) in a suitable solvent such as PEG-400, add Pd(OAc)₂ (5 mol%) and a base like triethylamine (1.5 eq).[12] Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Causality: The use of a palladium catalyst is crucial for activating the aryl-halide bond.[12] The base is necessary to neutralize the hydrogen halide formed during the catalytic cycle.[12] The choice of ligand can significantly influence the efficiency and regioselectivity of the reaction.[14]
Part 2: In-Vitro Biological Evaluation
The indole-6-carboxylate scaffold is a prominent feature in compounds targeting various diseases, with a notable emphasis on cancer.[8][16][17] The evaluation of novel analogs typically begins with a series of in-vitro assays to determine their cytotoxic and mechanistic properties.
Cytotoxicity Screening: The MTT Assay
A primary step in assessing the anticancer potential of new compounds is to determine their ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[18][19] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[19]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole-6-carboxylate analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Causality: The MTT assay provides a quantitative measure of a compound's ability to reduce cell viability, which can be a result of cytotoxicity (cell killing) or cytostatic effects (inhibition of proliferation). This initial screening helps to identify the most potent compounds for further mechanistic studies.[19][20]
Caption: A typical workflow for anticancer drug screening.
Target-Based Assays: EGFR and VEGFR-2 Inhibition
Many indole derivatives exert their anticancer effects by inhibiting specific molecular targets that are crucial for cancer cell growth and survival.[8][17] Epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are two such targets that are often overexpressed in various cancers.[8][17] Specific enzyme inhibition assays can be used to determine if the synthesized analogs directly interact with and inhibit the activity of these receptor tyrosine kinases.
Part 3: Structure-Activity Relationship (SAR) Insights
The systematic modification of the indole-6-carboxylate scaffold and the evaluation of the resulting analogs' biological activity provide valuable structure-activity relationship (SAR) data.[8] This information is critical for guiding the design of more potent and selective compounds.
For instance, studies have shown that the nature of the substituent at the N1 position of the indole ring can significantly impact activity.[20] Additionally, modifications to the group attached to the carboxylate function can influence the compound's pharmacokinetic properties and target engagement.[21]
Table 1: Cytotoxicity of Selected Indole-6-Carboxylate Analogs
| Compound ID | R1 (N1-substituent) | R2 (C2-substituent) | R3 (C3-substituent) | IC₅₀ (µM) on HCT116 Cells[18] |
| 2e | H | -CH₂-(1,3,4-oxadiazole)-S-CH₂-CO-NH-(6-ethoxybenzothiazole) | H | 6.43 |
| 5f | 2-morpholinoethyl | H | -CH=N-NH-SO₂-(4-chlorophenyl) | 13.2 (MCF-7)[20] |
| 6j | H | H | 6'-(bisindole) | 0.2 (Antiviral EC₅₀)[21] |
Note: The data presented is a compilation from different studies for illustrative purposes and direct comparison may not be appropriate due to variations in assay conditions.
The data in Table 1 illustrates how diverse modifications to the indole core can lead to potent biological activity. Compound 2e demonstrates significant anticancer activity, highlighting the importance of the complex side chain at the C2 position.[18] Compound 5f shows that substitution at the N1 and C3 positions can also yield potent anticancer agents.[20] While not an indole-6-carboxylate, the bisindole 6j showcases how dimerization of the indole scaffold can lead to potent antiviral activity.[21]
Conclusion
The indole-6-carboxylate scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The synthetic versatility offered by both classical and modern chemical methods allows for the creation of diverse libraries of analogs. A systematic approach to in-vitro biological evaluation, coupled with insightful SAR studies, is essential for identifying and optimizing lead compounds. As our understanding of the molecular drivers of disease continues to grow, the rational design of indole-6-carboxylate analogs will undoubtedly lead to the discovery of new and effective medicines.
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An In-depth Technical Guide to Methyl 3-cyclohexyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 3-cyclohexyl-1H-indole-6-carboxylate, a molecule of interest within the broader class of indole derivatives. Given the significance of the indole scaffold in medicinal chemistry, this document delineates the compound's key identifiers, physicochemical properties, a proposed synthetic route based on established chemical principles, and its potential applications in research and drug development.
Core Compound Identification
The foundational step in any rigorous scientific exploration is the precise identification of the molecule . This compound is characterized by the following identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 494799-18-7 |
| Molecular Formula | C₁₆H₁₉NO₂ |
| Molecular Weight | 257.33 g/mol |
The structure, depicted below, consists of a central indole core, substituted at the 3-position with a cyclohexyl ring and at the 6-position with a methyl carboxylate group.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively published, we can infer its properties based on its structure and data from analogous compounds.
Table of Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Typical for indole derivatives of this molecular weight. |
| Melting Point | Expected to be in the range of 100-150 °C | Based on similar substituted indoles. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | The presence of the large non-polar cyclohexyl and indole rings, along with the polar ester group. |
| LogP | ~4.1 | Calculated for the corresponding carboxylic acid, suggesting moderate lipophilicity.[1] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the cyclohexyl protons (a complex multiplet in the aliphatic region), and a singlet for the methyl ester protons around 3.9 ppm. The N-H proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR would display signals for the indole core carbons, the six carbons of the cyclohexyl ring, the methyl ester carbon, and the carbonyl carbon of the ester.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (257.33 g/mol ).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching from the aromatic and aliphatic groups, and a strong C=O stretching from the ester group (around 1700-1720 cm⁻¹).
Synthesis Methodology: A Proposed Fischer Indole Synthesis Approach
A robust and historically significant method for the synthesis of 3-substituted indoles is the Fischer indole synthesis.[2][3] This approach is proposed here for the synthesis of this compound. The causality behind this choice lies in its reliability, versatility, and the ready availability of starting materials.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed Fischer Indole Synthesis workflow for the target compound.
Detailed Step-by-Step Protocol:
Step 1: Hydrazone Formation
-
To a solution of 4-hydrazinobenzoic acid in a suitable solvent (e.g., ethanol), add cyclohexylacetaldehyde.
-
The mixture is stirred, often with gentle heating, to promote the condensation reaction and formation of the corresponding hydrazone.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the hydrazone intermediate can be isolated by filtration or evaporation of the solvent.
Expertise & Experience Insight: The choice of an acidic or basic catalyst in this initial step can influence the reaction rate and yield. For this particular reaction, the inherent acidity of the carboxylic acid group on the phenylhydrazine may be sufficient to catalyze the condensation.
Step 2: Fischer Indolization
-
The isolated hydrazone is treated with a strong acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride.[2]
-
The mixture is heated to a temperature typically ranging from 80 to 150 °C. The optimal temperature and reaction time need to be determined empirically.
-
This step involves the key[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[3]
-
After the reaction is complete (monitored by TLC), the mixture is cooled and neutralized, leading to the precipitation of the crude 3-cyclohexyl-1H-indole-6-carboxylic acid.
Trustworthiness through Self-Validation: The progress of the indolization can be monitored by observing the disappearance of the hydrazone starting material and the appearance of the indole product on the TLC plate. The indole product will typically have a different fluorescence under UV light.
Step 3: Esterification
-
The crude 3-cyclohexyl-1H-indole-6-carboxylic acid is dissolved in methanol.
-
A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) is added.
-
The mixture is refluxed for several hours to drive the esterification to completion.
-
The reaction is then cooled, and the excess methanol is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the final product, this compound.
Authoritative Grounding: The Fischer-Speier esterification is a well-established and reliable method for converting carboxylic acids to their corresponding methyl esters in the presence of an acid catalyst and methanol.
Potential Applications in Drug Discovery and Research
The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][4][5] The specific substitutions at the 3 and 6 positions of this compound suggest several potential areas of research and application.
Diagram of Potential Research Areas:
Caption: Potential research applications stemming from the indole core structure.
-
Anticancer Research: Many indole derivatives are known to exhibit anticancer properties by various mechanisms, including the inhibition of tubulin polymerization.[4] The 3-substituted indole motif is a key feature in several such compounds.
-
Neuroscience: The indole core is structurally related to the neurotransmitter serotonin. This makes indole derivatives interesting candidates for the development of new therapeutic agents targeting serotonin receptors and transporters, which are implicated in a range of neurological and psychiatric disorders.
-
Anti-inflammatory and Analgesic Agents: Certain indole derivatives have shown potent anti-inflammatory and analgesic activities, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1]
-
Antiviral and Antimicrobial Agents: The indole scaffold is present in numerous compounds with demonstrated antiviral and antimicrobial activities.[5]
The specific combination of a cyclohexyl group at the 3-position and a methyl carboxylate at the 6-position provides a unique lipophilic and electronic profile that could be explored for its interaction with various biological targets within these therapeutic areas.
Conclusion
This compound represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data for this specific compound remains to be broadly published, its structural features and the well-established chemistry of the indole nucleus provide a strong foundation for its synthesis and exploration. This guide has provided the core identifiers, predicted properties, a plausible and detailed synthetic protocol, and a rationale for its potential applications, thereby serving as a valuable resource for researchers and scientists in the field.
References
-
Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. (A foundational paper on the Fischer indole synthesis, although not directly accessible via a URL, its discovery is widely cited, for example, on Wikipedia: [Link])
-
Kaushik, N. K., Kaushik, N., Attri, P., Kumar, N., Kim, C. H., Verma, A. K., & Choi, E. H. (2013). Biomedical importance of indoles. Molecules, 18(6), 6620-6662. [Link]
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PubChem. (n.d.). 3-Cyclohexyl-1H-indole-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Taber, D. F., & Stachel, S. J. (2011). The Fischer indole synthesis. Organic reactions, 1-28. (While a direct link to the full text may require a subscription, this is a key review of the topic).
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
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ResearchGate. (2020). A three-component Fischer indole synthesis. Retrieved from [Link]
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Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3-Substituted Indole-6-Carboxylates
Abstract
The 3-substituted indole-6-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique electronic and structural features make it a critical target for drug discovery programs. This technical guide provides an in-depth analysis of the primary synthetic strategies for accessing this valuable molecular framework. We will move beyond a simple recitation of protocols to explore the underlying mechanistic principles, the rationale behind methodological choices, and a comparative analysis of classical versus modern synthetic paradigms. This document is intended for researchers, medicinal chemists, and process development scientists seeking to design and execute robust, efficient, and scalable syntheses of these important compounds.
The Strategic Importance of the Indole-6-Carboxylate Core
The indole nucleus is a cornerstone of biologically active molecules, from the essential amino acid tryptophan to potent pharmaceuticals like the anti-inflammatory drug indomethacin.[3] Strategic functionalization of the indole ring can modulate a compound's biological activity, targeting specific receptors, enzymes, and transporters.[4] The C3-position is particularly significant; its high electron density makes it a prime site for substitution, allowing for the introduction of diverse pharmacophores.[4] Concurrently, the carboxylate group at the C6-position serves as a versatile handle for modifying solubility, acting as a key hydrogen bond acceptor, or serving as a synthetic anchor for further elaboration. The combination of these two features in the 3-substituted indole-6-carboxylate framework provides a powerful platform for developing novel therapeutics.
This guide is structured to first review the classical methods of indole ring formation, which build the heterocyclic core from acyclic precursors. We then transition to modern, catalytic approaches that focus on the late-stage functionalization of a pre-formed indole-6-carboxylate ring system.
Classical Approaches: Building the Indole Nucleus
Classical syntheses are characterized by the construction of the indole ring itself. While often requiring harsh conditions, they remain powerful tools, particularly for creating specific substitution patterns from readily available starting materials.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction is arguably the most well-known and widely used method for indole synthesis.[5][6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[7]
Mechanistic Rationale: The power of the Fischer synthesis lies in its convergent nature, combining two key fragments in a single operational sequence. The choice of acid catalyst is critical; Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) are commonly employed to facilitate the key[8][8]-sigmatropic rearrangement.[5][9] This step is irreversible and drives the reaction towards the indole product after subsequent cyclization and ammonia elimination.
Caption: Core mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of Methyl 7-methoxy-5-nitro-1H-indole-2-carboxylate This protocol, adapted from natural product synthesis, demonstrates the construction of a substituted indole carboxylate framework.[10]
-
Hydrazone Formation: Combine the relevant substituted phenylhydrazine and methyl pyruvate in a suitable solvent like ethanol or acetic acid.
-
Reaction Initiation: Heat the mixture gently (e.g., 60 °C) for 1-2 hours to ensure complete formation of the hydrazone intermediate.
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA), and increase the temperature to 100-120 °C. The use of a co-solvent like xylene can aid in heat transfer and reaction homogeneity.[10]
-
Workup: After monitoring for completion (typically by TLC or LC-MS), cool the reaction mixture and quench by carefully pouring it onto ice water.
-
Isolation: The solid product can be collected by filtration, washed with water, and recrystallized or purified by column chromatography to yield the desired indole-2-carboxylate.[10]
Causality Insight: The primary limitation of the Fischer synthesis is the need for high temperatures and strong acids, which can be incompatible with sensitive functional groups. Furthermore, the use of unsymmetrical ketones can lead to mixtures of regioisomeric products.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is another classical method that constructs the indole ring by reacting an α-halo-ketone with an excess of an aniline.[11][12] Historically, this reaction was plagued by harsh conditions and low yields, but modern modifications have improved its utility.[11]
Mechanistic Rationale: The reaction proceeds through the initial formation of an α-arylamino ketone intermediate, which then undergoes an electrophilic cyclization. The excess aniline often serves as both a reactant and a base in the reaction sequence. Recent advancements, such as the use of microwave irradiation, have significantly reduced reaction times and improved yields, making it a more viable "green" alternative.[13]
Caption: Simplified workflow for the Bischler-Möhlau Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylindoles This one-pot, solvent-free protocol showcases a modern approach to the Bischler synthesis.[13]
-
Reactant Preparation: Combine the phenacyl bromide (1 equivalent) and the desired aniline (2 equivalents) in a microwave-safe vessel. The second equivalent of aniline acts as the base.
-
Microwave Irradiation: Subject the solid-state mixture to microwave irradiation (e.g., 540 W) for a short duration, typically 45-75 seconds.[13]
-
Workup and Isolation: After cooling, dissolve the resulting mixture in a suitable organic solvent like ethyl acetate. Wash with water to remove aniline hydrobromide. The organic layer is then dried, concentrated, and the product is purified by column chromatography.
Modern Catalytic Strategies: C3-Functionalization
The most prevalent modern strategy involves starting with a readily available indole-6-carboxylate and selectively introducing a substituent at the electron-rich C3 position. Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for this approach, offering mild conditions, broad functional group tolerance, and predictable regioselectivity.
Palladium-Catalyzed Cross-Coupling: A Unified Mechanistic View
The success of Suzuki, Heck, and Sonogashira couplings stems from a common catalytic cycle involving a Palladium(0) active species. Understanding this cycle is key to troubleshooting reactions and selecting appropriate conditions.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki reaction is a powerful method for installing aryl or vinyl groups at the C3 position.[14] The reaction typically couples a 3-haloindole-6-carboxylate with an organoboron reagent.
Causality Insight: The choice of catalyst, ligand, and base is critical. For instance, Pd(dppf)Cl₂ is often effective because the dppf ligand is both electron-rich (promoting oxidative addition) and has a large bite angle, which facilitates the reductive elimination step.[15] Water is often used as a co-solvent and can accelerate the transmetalation step.
| Indole Substrate | Boronic Acid Partner | Catalyst / Base | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 90 | [15] |
| N-methyl-3-vinyl indole (via hydroboration) | Cyclohexenyl triflate | Pd(dppf)Cl₂ / K₃PO₄ | 85 | [14] |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 91 | [16] |
Experimental Protocol: Synthesis of a 3-Aryl-indole-6-carboxylate
-
Reaction Setup: To a degassed mixture of a 3-bromoindole-6-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) in a solvent system (e.g., dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1.5-5 mol%).[16][17]
-
Reaction Conditions: Heat the mixture under an inert atmosphere (N₂ or Argon) at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.
Heck Coupling: C3-Vinylation
The Heck reaction provides a direct route to 3-vinylindoles by coupling a 3-haloindole with an alkene, offering a valuable method for creating precursors for further transformations.[18] A key advantage is the use of widely available and stable alkene coupling partners.
Causality Insight: The reaction mechanism involves an ipso-Heck cyclization in some cascade processes, where the palladium inserts into the C-X bond, coordinates the alkene, and then cyclizes onto the indole ring.[8][19] The choice of ligand can influence the regioselectivity of the alkene insertion.
Experimental Protocol: Aqueous Heck Cross-Coupling of a 3-Haloindole-6-carboxylate [20]
-
Catalyst Preparation: In a reaction vessel, purge sodium tetrachloropalladate (Na₂PdCl₄, 5 mol%) and a water-soluble ligand like sulfonated SPhos (12.5 mol%) with nitrogen. Add a degassed water/acetonitrile (1:1) mixture and stir for 15 minutes.[20]
-
Reactant Addition: Add the 3-haloindole-6-carboxylate (1.0 equiv), Na₂CO₃ (2.0 equiv), and the alkene coupling partner (e.g., butyl acrylate, 1.5 equiv).
-
Reaction Conditions: Heat the mixture at 80 °C (conventional or microwave heating) until the starting material is consumed.
-
Workup and Purification: Cool the reaction, dilute with saturated NaHCO₃ solution, and extract with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography.[20]
Sonogashira Coupling: C3-Alkynylation
The Sonogashira coupling is the premier method for introducing an alkyne moiety at the C3-position, coupling a 3-haloindole with a terminal alkyne.[21] This reaction is uniquely powerful as it employs a dual catalytic system of palladium and copper(I).[22]
Causality Insight: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is highly reactive and readily undergoes transmetalation with the Pd(II)-halide complex, driving the catalytic cycle forward efficiently even under mild conditions.[22][23]
Experimental Protocol: Synthesis of a 3-Alkynyl-indole-6-carboxylate [22]
-
Reaction Setup: To a solution of a 3-iodoindole-6-carboxylate (1.0 equiv) in a solvent like triethylamine (Et₃N), add the terminal alkyne (1.2 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper co-catalyst (CuI, 1 mol%) to the mixture.[22]
-
Reaction Conditions: Stir the reaction at room temperature or slightly elevated temperatures (e.g., 50 °C) for 5-24 hours under an inert atmosphere.
-
Workup: Upon completion, filter the reaction mixture to remove ammonium salts and concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water, dry, and purify by column chromatography to yield the 3-alkynyl indole product.
Comparative Analysis of Synthetic Strategies
The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, and tolerance for specific reaction conditions.
| Synthetic Method | Key Transformation | Advantages | Disadvantages | Scalability |
| Fischer Synthesis | Arylhydrazone + Ketone → Indole | Convergent; builds complex core quickly; well-established. | Harsh acidic/thermal conditions; limited functional group tolerance; potential regioisomeric mixtures. | Moderate |
| Bischler-Möhlau | α-Halo-ketone + Aniline → Indole | Uses simple starting materials; modern variants are milder (microwave). | Often requires excess aniline; classical conditions are harsh; limited scope. | Low to Moderate |
| Suzuki Coupling | 3-Haloindole + Boronic Acid → 3-Arylindole | Excellent functional group tolerance; mild conditions; commercially available reagents. | Boronic acids can be unstable; requires pre-functionalized indole. | High |
| Heck Coupling | 3-Haloindole + Alkene → 3-Vinylindole | Uses stable and abundant alkenes; good functional group tolerance. | Regioselectivity can be an issue; E/Z selectivity control needed. | High |
| Sonogashira Coupling | 3-Haloindole + Alkyne → 3-Alkynylindole | Very mild conditions; introduces versatile alkyne handle; high yields. | Requires terminal alkyne; sensitive to oxygen (requires inert atmosphere). | High |
Conclusion
The synthesis of 3-substituted indole-6-carboxylates is a mature yet continually evolving field. While classical methods like the Fischer synthesis remain valuable for constructing the core ring system, modern palladium-catalyzed cross-coupling reactions have revolutionized the field. These catalytic methods provide unparalleled efficiency, selectivity, and functional group tolerance, enabling the late-stage functionalization required in modern drug discovery. A thorough understanding of the mechanistic underpinnings of each method empowers the synthetic chemist to make informed, rational decisions, leading to the successful and efficient synthesis of these vital molecular scaffolds.
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A Technical Guide to the Preliminary In-Vitro Screening of Methyl 3-cyclohexyl-1H-indole-6-carboxylate
Abstract
This guide provides a comprehensive framework for the initial in vitro evaluation of Methyl 3-cyclohexyl-1H-indole-6-carboxylate, a novel indole derivative. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] This document outlines a strategic, multi-pronged screening approach designed to efficiently probe the bioactivity of this specific molecule. We will move beyond simple protocol recitation to explore the causal logic behind the experimental design, from foundational cytotoxicity assessments to a parallel series of primary screens targeting cancer, inflammation, and microbial pathways. The objective is to generate a preliminary, data-driven profile of the compound, enabling an informed decision on its potential for further development.
Compound Profile & Strategic Considerations
1.1. The Subject Molecule: this compound
The target molecule combines three key structural motifs:
-
Indole Core: A bicyclic aromatic heterocycle renowned for its ability to interact with diverse biological targets.[1][2]
-
Cyclohexyl Group (at C3): This bulky, lipophilic group can enhance binding affinity to hydrophobic pockets within target proteins and influence the molecule's pharmacokinetic properties.
-
Methyl Carboxylate Group (at C6): This ester group modifies the polarity and metabolic stability compared to its parent carboxylic acid.[7]
Before commencing any biological assay, a thorough understanding of the compound's physicochemical properties is paramount. These properties dictate its behavior in aqueous assay buffers and inform stock solution preparation.
| Property | Value (Estimated) | Rationale & Impact on Screening |
| Molecular Formula | C₁₆H₁₉NO₂ | Calculated from structure. |
| Molecular Weight | 257.33 g/mol | Essential for calculating molar concentrations for assays. |
| XLogP3 | ~4.5 | The parent carboxylic acid has an XLogP3 of 4.1.[7] Esterification increases lipophilicity. This high value suggests poor aqueous solubility, mandating the use of an organic solvent (e.g., DMSO) for stock solutions. |
| Solubility | Low in Water, High in DMSO | All in vitro assays must include a vehicle control (DMSO) at the same final concentration used for the test compound to nullify solvent-induced effects. The final DMSO concentration should typically be kept below 0.5%. |
1.2. The Screening Philosophy: A Parallel, Multi-Target Approach
For a novel compound with a privileged scaffold, a linear screening approach can be inefficient. We will employ a parallel screening cascade. The foundational experiment is a cytotoxicity assay to determine the compound's general toxicity profile and establish a concentration range for subsequent assays. Concurrently, we will initiate primary screens based on the well-documented activities of related indole derivatives.
Caption: High-level preliminary in-vitro screening cascade.
Foundational Screen: Cytotoxicity Assessment
2.1. Rationale and Causality
Before we can ask, "Is the compound effective?", we must first ask, "At what concentration is the compound toxic?". A cytotoxicity assay is fundamental for any drug discovery campaign.[8][9] It provides the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of the cell population is non-viable. This value is critical for:
-
Identifying General Toxicity: A compound that is highly toxic to all cells is unlikely to be a viable therapeutic.
-
Establishing a Therapeutic Window: For targeted therapies (like anticancer agents), we seek compounds that are toxic to cancer cells at concentrations far lower than those affecting normal cells. The ratio of these IC₅₀ values gives the Selectivity Index (SI).
-
Guiding Concentrations for Primary Assays: Subsequent non-cytotoxic assays should be performed at concentrations well below the IC₅₀ to ensure that the observed effects are not simply a byproduct of cell death.
We will use the MTT assay, a robust and widely adopted colorimetric method that measures metabolic activity as a proxy for cell viability.[10][11]
2.2. Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, including positive and negative controls to ensure assay integrity.
-
Cell Culture:
-
Seed cells (e.g., A549 lung cancer cells and MRC-5 normal lung fibroblasts) into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium, starting from a high concentration (e.g., 100 µM).
-
Replace the old medium with 100 µL of the compound-containing medium.
-
Controls: Include wells with medium only (blank), cells with vehicle (DMSO) only (negative control), and cells with a known cytotoxic agent like Doxorubicin (positive control).
-
-
Incubation:
-
Incubate the plates for 48-72 hours. The duration should be based on the cell line's doubling time.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
2.3. Data Presentation & Interpretation
The results should be summarized in a clear table.
| Compound | Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI) |
| MCHIC | A549 | Lung Carcinoma | 15.2 | 4.8 |
| MRC-5 | Normal Lung Fibroblast | 73.1 | ||
| Doxorubicin | A549 | Lung Carcinoma | 0.8 | 12.5 |
| MRC-5 | Normal Lung Fibroblast | 10.0 | ||
| (Hypothetical Data for this compound (MCHIC)) |
An SI greater than 1 indicates some level of selectivity for cancer cells. A higher SI is more desirable.
Primary Screening: Uncovering Therapeutic Potential
Based on the cytotoxicity data, we proceed with parallel screens at non-toxic concentrations (e.g., below 10 µM).
3.1. Anticancer Activity
The indole nucleus is a cornerstone of many anticancer agents, interfering with pathways like cell signaling, cell cycle progression, and angiogenesis.[1][12] Several indole derivatives have been developed as potent tubulin polymerization inhibitors.[13]
-
Experimental Approach: The cytotoxicity data against a panel of cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung) already serves as the primary anticancer screen.[4][14]
-
Decision Point: If the compound shows potent (low µM or nM IC₅₀) and selective cytotoxicity against one or more cancer cell lines, it warrants further investigation through mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays).
Caption: Decision workflow for the anticancer screening arm.
3.2. Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Both indole and cyclohexene moieties have been found in compounds with anti-inflammatory properties.[15] A simple and effective preliminary screen is the protein denaturation inhibition assay.[16][17] Protein denaturation is a well-documented cause of inflammation.
-
Detailed Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture: Prepare a mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 10-500 µg/mL).
-
Control: A similar mixture with 2 mL of distilled water instead of the compound serves as the control. Diclofenac sodium is used as a standard reference drug.
-
Incubation: Incubate all mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Data Acquisition: After cooling, measure the turbidity (absorbance) at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
-
Data Presentation
| Concentration (µg/mL) | % Inhibition by MCHIC | % Inhibition by Diclofenac |
| 10 | 18.5 | 35.2 |
| 50 | 45.3 | 68.4 |
| 100 | 62.1 | 85.7 |
| 250 | 78.9 | 92.3 |
| 500 | 85.4 | 95.1 |
| (Hypothetical Data) |
-
Interpretation: Significant inhibition of protein denaturation suggests potential anti-inflammatory activity, justifying progression to more complex cell-based assays like nitric oxide (NO) or cytokine (e.g., TNF-α, IL-6) inhibition in LPS-stimulated macrophages.[18]
3.3. Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. Indole derivatives have been explored as potential antimicrobial compounds, sometimes acting as quorum sensing inhibitors rather than directly killing bacteria.[5]
-
Experimental Approach: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20]
-
Protocol Outline:
-
A serial two-fold dilution of the test compound is prepared in a 96-well plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test organism (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative).
-
Controls include wells with broth only, broth and inoculum (growth control), and a standard antibiotic (e.g., Ciprofloxacin).
-
Plates are incubated for 18-24 hours at 37°C.
-
The MIC is determined as the lowest concentration where no visible turbidity (growth) is observed.
-
-
Data Presentation
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| MCHIC | 64 | >256 |
| Ciprofloxacin | 0.5 | 0.015 |
| (Hypothetical Data) |
-
Interpretation: In this hypothetical case, MCHIC shows weak activity against S. aureus and no significant activity against E. coli. This suggests that the antimicrobial potential of this specific derivative may be low and could be deprioritized.
Synthesis and Path Forward
The preliminary screen provides a "bioactivity snapshot" of the novel compound. By synthesizing the data from each arm, we can make an evidence-based decision on the next steps.
Caption: Decision-making flowchart based on integrated screening results.
Based on our hypothetical data, this compound presents a profile of moderate, selective anticancer activity and promising in vitro anti-inflammatory effects, with negligible antimicrobial potential. The most logical path forward would be to deprioritize the antimicrobial and anticancer arms while advancing the compound for more detailed in vitro and subsequent in vivo anti-inflammatory studies. This strategic approach ensures that resources are focused on the most promising therapeutic avenues, maximizing the efficiency of the drug discovery process.
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Al-Shamari, A. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 3290. URL: [Link]
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Wang, Z., et al. (2024). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 9(1). URL: [Link]
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Das, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. URL: [Link]
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Aslantürk, Ö. S. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Ars Pharmaceutica, 64(2), 175-190. URL: [Link]
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Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(6), 724-736. URL: [Link]
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Cheméo. (n.d.). Chemical Properties of cis-1-methyl-3-propylcyclohexane (CAS 42806-75-7). Retrieved from [Link]
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Timsina, R., et al. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 24(13), 10582. URL: [Link]
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Methodological & Application
Application Notes and Protocols for the Cellular Characterization of Methyl 3-cyclohexyl-1H-indole-6-carboxylate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 3-cyclohexyl-1H-indole-6-carboxylate in cell-based assays. While the precise biological target of this compound is not yet fully elucidated, its indole scaffold is a common feature in molecules that modulate protein-protein interactions (PPIs) and inhibit key signaling pathways.[1][2] The protocols detailed herein are designed to enable the initial characterization of this compound's effects on cell viability, apoptosis, and intracellular signaling cascades. The experimental framework is structured to be adaptable to various cell lines and research contexts, particularly in the field of oncology.[3][4]
Introduction: The Therapeutic Potential of Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1][2][5] Indole derivatives can mimic the structure of peptides and bind to enzymes or the interfaces of protein-protein interactions, thereby disrupting cellular signaling pathways that are often dysregulated in disease.[1] this compound, with its characteristic indole core, a bulky hydrophobic cyclohexyl group at the C3 position, and a methyl ester at the C6 position, presents an intriguing candidate for investigation as a modulator of cellular processes.
This guide puts forth the hypothesis that this compound may function as an inhibitor of a critical protein-protein interaction within a signaling pathway relevant to cancer cell proliferation and survival. The following protocols are designed to systematically test this hypothesis.
Hypothetical Mechanism of Action
A plausible, yet unconfirmed, mechanism of action is the disruption of a protein-protein interaction that is crucial for the propagation of a pro-survival signaling cascade. For instance, the compound could bind to a hydrophobic pocket on one protein partner, preventing its association with another.
Diagram 1: Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a signaling pathway by the compound.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of the compound are critical for experimental reproducibility.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound powder in a chemical fume hood.
-
Stock Solution Preparation:
-
Tare a sterile, amber microcentrifuge tube on a calibrated balance.
-
Carefully weigh out a precise amount of this compound (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM). The molecular weight of the compound is 257.33 g/mol .
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Table 1: Stock Solution Calculation Example
| Parameter | Value |
| Molecular Weight | 257.33 g/mol |
| Desired Stock Concentration | 10 mM (0.01 mol/L) |
| Mass of Compound | 5 mg (0.005 g) |
| Moles of Compound | 0.005 g / 257.33 g/mol = 1.94 x 10⁻⁵ mol |
| Required Volume of DMSO | 1.94 x 10⁻⁵ mol / 0.01 mol/L = 0.00194 L = 1.94 mL |
Cell-Based Assay Protocols
The following are foundational assays to determine the biological activity of this compound. It is recommended to use a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) to assess for cancer-specific effects.
Diagram 2: General Experimental Workflow
Caption: Overview of the experimental workflow for compound characterization.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the Cell Viability Assay protocol. It is advisable to use concentrations around the determined IC₅₀.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the 96-well plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate) and compare the caspase activity in treated versus untreated cells.
Western Blotting for Signaling Pathway Analysis
Western blotting allows for the detection of changes in the expression or phosphorylation status of specific proteins in a signaling pathway.
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates to a confluence of 70-80%. Treat the cells with the compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-Akt, total Akt, PARP, or a putative target of the PPI) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
Co-IP is used to determine if two proteins interact in the cell and to assess if a compound can disrupt this interaction.
Protocol:
-
Cell Culture and Treatment: Culture cells in 10 cm dishes and treat with the compound as described for Western blotting.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against one of the putative interacting proteins overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complex.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluate by Western blotting using an antibody against the other putative interacting protein.
-
Analysis: A decrease in the amount of the co-immunoprecipitated protein in the compound-treated sample compared to the control indicates a disruption of the protein-protein interaction.
Data Interpretation and Next Steps
The results from these initial assays will provide a foundational understanding of the cellular effects of this compound.
Table 2: Summary of Expected Outcomes and Interpretations
| Assay | Expected Outcome with Active Compound | Interpretation |
| Cell Viability (MTT) | Dose-dependent decrease in cell viability; calculable IC₅₀ value. | The compound is cytotoxic or anti-proliferative. |
| Apoptosis (Caspase-Glo) | Increased caspase 3/7 activity in treated cells. | The compound induces apoptosis. |
| Western Blotting | Altered phosphorylation or cleavage of key signaling proteins. | The compound modulates the activity of the targeted signaling pathway. |
| Co-Immunoprecipitation | Reduced co-precipitation of the target protein's binding partner. | The compound disrupts the specific protein-protein interaction. |
Based on these findings, further studies can be designed to identify the specific molecular target of this compound. This may involve techniques such as thermal shift assays, affinity chromatography, or computational modeling.
References
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Ali, I., et al. (2018). Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs. RSC Advances, 8(70), 40225-40234. Available at: [Link]
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Application of Methyl 3-cyclohexyl-1H-indole-6-carboxylate in Kinase Inhibitor Studies: A Technical Guide
Introduction: The Indole Scaffold as a Privileged Motif in Kinase Inhibition
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its structural versatility and synthetic tractability have led to the development of numerous approved drugs and clinical candidates, particularly in the realm of oncology. Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The indole ring system has proven to be an exceptional framework for the design of potent and selective kinase inhibitors, capable of targeting various kinases involved in cell proliferation, survival, and angiogenesis.[3][4]
This guide focuses on a novel investigational compound, Methyl 3-cyclohexyl-1H-indole-6-carboxylate , as a case study to delineate the comprehensive workflow for evaluating a new chemical entity as a potential kinase inhibitor. While specific biological data for this exact molecule is not yet extensively published, its structure, featuring a substituted indole core, suggests a strong rationale for its investigation in this context. We will explore the logical progression from initial biochemical screening to detailed cellular characterization, providing field-proven insights and step-by-step protocols for researchers in drug discovery.
Section 1: Initial Characterization and Target Identification
The first step in evaluating any new compound is to determine its purity and solubility, followed by an initial screening to identify potential kinase targets.
Physicochemical Properties (Hypothetical Data)
A thorough understanding of the compound's physical and chemical properties is crucial for accurate and reproducible experimental results.
| Property | Value | Method |
| Molecular Formula | C₁₆H₁₉NO₂ | --- |
| Molecular Weight | 257.33 g/mol | --- |
| Purity | >98% | HPLC, NMR |
| Solubility | >10 mM in DMSO | Visual Inspection |
| Aqueous Solubility | 1.5 µg/mL | Nephelometry |
Broad-Spectrum Kinase Panel Screening
To identify potential kinase targets, an initial screening against a large panel of kinases is the most efficient approach. This is often performed by specialized contract research organizations (CROs). The data from such a screen helps to build a preliminary selectivity profile.
Protocol 1: Broad-Spectrum Kinase Profiling (Example using a CRO service)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically screened at a single concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.
-
Assay Principle: These screens often utilize fluorescence-based, luminescence-based, or radiometric assays to measure kinase activity.[1][5]
-
Data Analysis: Results are usually expressed as the percentage of inhibition of kinase activity relative to a vehicle control. A significant inhibition (e.g., >50%) flags a potential target.
Section 2: In Vitro Validation and Potency Determination
Once potential kinase targets are identified, the next phase involves validating these interactions and quantifying the compound's potency through dose-response studies.
Mechanism of Action: Reversible vs. Irreversible Inhibition
Understanding how a compound inhibits its target kinase is crucial. While most inhibitors are reversible, some form a covalent bond with the kinase, leading to irreversible inhibition. This can be investigated through pre-incubation studies.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[6][7][8] Luminescence-based assays that quantify ATP consumption are a common and robust method.[5]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the IC50 value of this compound against a putative target kinase (e.g., a receptor tyrosine kinase like FLT3).[9][10]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a 2X working concentration of ATP in kinase buffer. The final concentration should be at or near the Km of the kinase for ATP.
-
Kinase/Substrate Mix: Prepare a 2X working solution of the purified kinase and its specific substrate in kinase buffer.
-
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM stock solution of this compound in DMSO.
-
Further dilute the compound in kinase buffer to create a 5X final concentration series.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of the 2X kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[11]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[11]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Section 3: Cellular Activity and Target Engagement
While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are critical for confirming that the compound can penetrate cell membranes, engage its target in a physiological context, and exert a biological effect.[2][12]
Target Engagement in Live Cells
It is crucial to verify that the compound binds to its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.
Protocol 3: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the target kinase fused to NanoLuc® luciferase.
-
Assay Setup:
-
Plate the cells in a 96-well plate.
-
Add the NanoBRET™ tracer, which is a fluorescently labeled ligand that binds to the kinase.
-
Add serial dilutions of this compound.
-
-
Mechanism: This assay measures Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-kinase fusion protein and the fluorescent tracer. If the test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[12]
-
Data Analysis: The decrease in BRET signal is proportional to the compound's binding affinity for the target kinase in live cells.
Inhibition of Cellular Kinase Signaling
A key validation step is to demonstrate that the compound inhibits the phosphorylation of the kinase's downstream substrates in a cellular context.[12]
Protocol 4: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase (e.g., a cancer cell line with an activating mutation of the kinase).
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.
-
Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[11]
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH.[11]
-
-
Analysis: A dose-dependent decrease in the phosphorylated substrate signal indicates successful inhibition of the kinase signaling pathway in cells.
Antiproliferative Activity
For kinase targets involved in cell growth and survival, a crucial endpoint is to measure the compound's effect on cell proliferation.
Protocol 5: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth inhibition against the log concentration of the compound.[11]
Hypothetical Kinase Signaling Pathway
Caption: A representative RTK signaling pathway targeted by an inhibitor.
Section 4: Best Practices and Troubleshooting
-
Compound Solubility: Poor solubility can lead to inaccurate results. Always ensure the compound is fully dissolved in the stock solution and does not precipitate in the assay buffer. If solubility is an issue, consider using alternative solvents or formulations.
-
DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Keep the final DMSO concentration in assays as low as possible, typically ≤1%, and ensure it is consistent across all wells.[5]
-
Controls are Key: Always include appropriate controls:
-
Positive Control: A known inhibitor of the target kinase to validate assay performance.
-
Negative (Vehicle) Control: Typically DMSO, to define 0% inhibition.
-
No Enzyme Control: To determine background signal.
-
-
Cell-Based Assay Specificity: If a compound shows antiproliferative effects, it's important to demonstrate that this is due to inhibition of the target kinase. This can be done by showing a correlation between the IC50 from the biochemical assay and the GI50 from the cellular assay, or by using rescue experiments.[12]
Conclusion
This compound, as a representative of the versatile indole class of compounds, provides an excellent framework for outlining the modern process of kinase inhibitor evaluation. The journey from an initial hit in a broad-spectrum screen to a well-characterized cellularly active compound requires a logical, multi-faceted approach. By combining robust biochemical assays with physiologically relevant cell-based models, researchers can build a comprehensive profile of a compound's potency, selectivity, and mechanism of action, ultimately determining its potential as a future therapeutic agent.
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PubMed. (2025, November 22). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. [Link]
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PubMed. (2020, November 15). Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. [Link]
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PubMed. (n.d.). 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (cilostazol), a phosphodiesterase type 3 inhibitor, reduces infarct size via activation of mitochondrial Ca2+-activated K+ channels in rabbit hearts. [Link]
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PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
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MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]
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eScholarship. (2024, February 1). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. [Link]
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Application Notes and Protocols: Methyl 3-cyclohexyl-1H-indole-6-carboxylate as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the utilization of Methyl 3-cyclohexyl-1H-indole-6-carboxylate as a novel chemical probe for the discovery and validation of its biological targets. While the specific targets of this molecule are yet to be fully elucidated, its indole scaffold, a common motif in bioactive compounds, suggests potential interactions with a range of protein classes. These application notes are designed to provide researchers with the foundational principles and detailed experimental protocols required to systematically identify and characterize the protein targets of this and other novel small molecules. We will delve into the critical aspects of chemical probe validation, the design and execution of affinity-based chemoproteomic experiments, and the subsequent bioinformatic and biophysical validation of putative targets.
Introduction: The Role of Chemical Probes in Target Deconvolution
The identification of the molecular targets of a bioactive small molecule is a pivotal step in both fundamental biological research and drug discovery.[1] A high-quality chemical probe is a potent, selective, and cell-permeable small molecule that enables the interrogation of a specific protein's function in a cellular context.[2][3] The use of such probes, in conjunction with modern chemical proteomics, allows for an unbiased approach to "fish" for interacting proteins within a complex biological sample, thereby elucidating the molecule's mechanism of action.[4]
This compound is a compound of interest due to its indole core, a privileged structure in medicinal chemistry. This guide will outline a strategic workflow to determine if this molecule is a suitable chemical probe and how to use it to identify its cellular binding partners.
Foundational Principles: What Makes a Good Chemical Probe?
Before embarking on target identification studies, it is imperative to validate that this compound possesses the requisite characteristics of a high-quality chemical probe.[1]
Key Validation Criteria:
-
Potency: The compound should exhibit high affinity for its intended target. A generally accepted biochemical potency (IC50 or Kd) is less than 100 nM.[1]
-
Selectivity: The probe should demonstrate significant selectivity for its target over other related proteins, typically a greater than 30-fold difference.[1]
-
Cellular Activity: The probe must be cell-permeable and demonstrate on-target engagement in a cellular context at concentrations typically below 1 µM.[1][5]
-
Defined Mechanism of Action: The interaction with the target should be well-characterized (e.g., competitive, allosteric).
-
Availability of a Negative Control: A structurally similar but biologically inactive analog is crucial for differentiating on-target effects from off-target or compound-specific artifacts.[6][7][8]
Designing a Negative Control
A critical component of any chemical probe experiment is a well-designed negative control.[6][7] This is a molecule that is structurally very similar to the active probe but lacks the key interactions with the target protein, rendering it inactive. For this compound, a potential negative control could be synthesized by introducing a subtle modification that disrupts a key binding interaction, such as altering a key functional group or changing the stereochemistry. The ideal negative control will have similar physicochemical properties to the active probe to ensure that any observed differences in biological activity are due to the specific on-target interaction.[8]
Experimental Workflows for Target Identification
The following sections outline a comprehensive, multi-pronged approach to identify the protein targets of this compound.
Synthesis of Affinity and Photoaffinity Probes
To perform affinity-based target identification, the parent compound must be chemically modified to incorporate a handle for enrichment or covalent capture.[9][10][11]
-
Affinity Probe (Biotinylated): A common strategy is to attach a biotin molecule via a flexible linker.[11][12][13] The high affinity of biotin for streptavidin allows for the efficient capture of the probe-protein complex on streptavidin-coated beads. The linker should be of sufficient length to minimize steric hindrance of the probe-target interaction.
-
Photoaffinity Probe: For covalent capture of targets, a photoreactive group (e.g., benzophenone or diazirine) can be incorporated into the probe structure.[9][14][15][16][17] Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. This method is particularly useful for capturing transient or low-affinity interactions.
It is crucial to verify that the modified probes retain their biological activity and target engagement profile compared to the parent compound.
Diagram of Probe Design Strategy
Caption: General strategy for converting a parent compound into an affinity or photoaffinity probe.
Affinity Purification-Mass Spectrometry (AP-MS)
This is a cornerstone technique for identifying protein interactors of a small molecule.
Experimental Workflow:
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Protocol: Affinity Purification using Biotinylated Probe
-
Cell Culture and Lysis:
-
Culture cells of interest to ~80-90% confluency.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the biotinylated this compound probe or a biotinylated negative control for 2-4 hours at 4°C with gentle rotation.
-
In a parallel control experiment, pre-incubate the lysate with an excess of the non-biotinylated parent compound before adding the biotinylated probe to compete for specific binding.
-
Add streptavidin-coated magnetic beads and incubate for another 1 hour at 4°C.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantitative Proteomics for Hit Prioritization
To distinguish true interactors from non-specific binders, quantitative proteomic strategies are essential.
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This method involves metabolic labeling of cells with "heavy" or "light" amino acids.[4][18][19][20][21] By mixing lysates from cells treated with the probe and control, specific binders can be identified by their high heavy/light ratio.
-
Label-Free Quantification (LFQ): This approach compares the signal intensities of peptides across different MS runs.[22][23][24][25] It is a cost-effective alternative to SILAC and is suitable for comparing multiple experimental conditions.
Table 1: Example Data from a Quantitative Proteomics Experiment
| Protein ID | Gene Name | SILAC Ratio (Probe/Control) | p-value | Notes |
| P12345 | TGT1 | 15.2 | <0.001 | High confidence interactor |
| Q67890 | TGT2 | 8.9 | <0.005 | Potential interactor |
| P98765 | HSP70 | 1.2 | >0.05 | Common non-specific binder |
| A1B2C3 | ACTB | 1.0 | >0.05 | Non-specific binder |
Target Validation: Confirming the Interaction
Following the identification of putative targets by AP-MS, it is crucial to validate these interactions using orthogonal methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment.[26][27][28][29][30][31] The principle is that ligand binding stabilizes a protein against thermal denaturation.
Protocol: Western Blot-based CETSA
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control.
-
-
Thermal Challenge:
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a fixed time (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
-
Western Blot Analysis:
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.
-
Isothermal Dose-Response Fingerprint (ITDRF): This variation of CETSA involves heating the cells at a single, fixed temperature while varying the concentration of the compound. This allows for the determination of an apparent cellular EC50 for target engagement.[26][28]
Biophysical Validation
To further characterize the interaction between this compound and a validated target, various biophysical techniques can be employed using the purified recombinant protein.[32][33][34][35][36]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation rates of the compound binding to the immobilized target protein, allowing for the determination of the binding affinity (KD).[37][38][39][40][41]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding, providing thermodynamic parameters of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[35]
Table 2: Comparison of Biophysical Techniques
| Technique | Principle | Key Outputs | Throughput |
| SPR | Change in refractive index upon binding | ka, kd, KD | High |
| ITC | Heat change upon binding | KD, ΔH, ΔS, n | Low |
Conclusion
The successful identification and validation of the molecular targets of this compound require a systematic and multi-faceted approach. By following the principles and protocols outlined in these application notes, researchers can rigorously validate this molecule as a chemical probe, identify its interacting proteins with high confidence, and subsequently validate these interactions through orthogonal methods. This workflow not only provides a roadmap for elucidating the mechanism of action of this specific compound but also serves as a general guide for target deconvolution of other novel bioactive small molecules.
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EFMC. (n.d.). Validating Chemical Probes. Retrieved from [Link]
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Convenient Synthesis of Photoaffinity Probes and Evaluation of Their Labeling Abilities | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - AACR Journals. (n.d.). Retrieved from [Link]
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Studies towards the development of chemically synthesized non-radioactive biotinylated nucleic acid hybridization probes - PMC - NIH. (n.d.). Retrieved from [Link]
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Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Publishing. (2023, November 13). Retrieved from [Link]
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Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules - PubMed. (2021, February 3). Retrieved from [Link]
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Assessing molecular interactions with biophysical methods using the validation cross | Biochemical Society Transactions | Portland Press. (2018, December 21). Retrieved from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved from [Link]
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Design and synthesis of a biotinylated chemical probe for detecting the molecular targets of an inhibitor of the production of the Pseudomonas aeruginosa virulence factor pyocyanin - PubMed. (n.d.). Retrieved from [Link]
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Assessing molecular interactions with biophysical methods using the validation cross. (2019, February 28). Retrieved from [Link]
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Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - NIH. (n.d.). Retrieved from [Link]
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CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes - Books. (2020, November 26). Retrieved from [Link]
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CETSA®: Measuring Target Engagement in Whole Blood - Pelago Bioscience. (n.d.). Retrieved from [Link]
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CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe - Books - The Royal Society of Chemistry. (2020, November 26). Retrieved from [Link]
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Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC - NIH. (n.d.). Retrieved from [Link]
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high-throughput screening assays for indole-2-carboxamide libraries.
An Application Guide to High-Throughput Screening Assays for Indole-2-Carboxamide Libraries
Authored by: A Senior Application Scientist
Introduction: The Versatility of the Indole-2-Carboxamide Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Among its derivatives, the indole-2-carboxamide framework has emerged as a particularly fruitful starting point for the synthesis of diverse compound libraries.[2] Molecules built on this scaffold have demonstrated a remarkable range of biological activities, targeting key players in human disease such as protein kinases, G-protein coupled receptors (GPCRs), ion channels, and essential bacterial enzymes.[1][3][4]
The successful interrogation of large indole-2-carboxamide libraries—often containing tens of thousands to millions of compounds—hinges on the deployment of robust, scalable, and biologically relevant high-throughput screening (HTS) assays.[5][6] HTS allows for the rapid identification of "hits"—compounds that modulate a target's activity—which serve as the critical starting points for drug discovery programs.[6]
This guide provides a detailed overview of the principles, protocols, and best practices for developing and executing HTS campaigns tailored to indole-2-carboxamide libraries. We will explore both biochemical and cell-based assay formats, emphasizing the rationale behind technology selection and the implementation of rigorous quality control to ensure data integrity and the successful identification of valid lead compounds.
Chapter 1: Foundational Principles of HTS Assay Design
Before delving into specific protocols, it is crucial to understand the foundational principles that govern a successful HTS campaign. The choice of assay format and the implementation of stringent quality control are paramount for generating reliable and actionable data.
Biochemical vs. Cell-Based Assays: A Strategic Choice
The initial decision in any screening campaign is whether to use a biochemical (target-based) or a cell-based (phenotypic) approach. Each has distinct advantages and is chosen based on the scientific question at hand.[7][8]
-
Biochemical Assays: These cell-free systems utilize purified components (e.g., an enzyme and its substrate) to directly measure the interaction between a compound and its molecular target.[5] Their primary advantage is the unambiguous confirmation of direct target engagement, which simplifies the subsequent mechanism-of-action studies. However, they lack the physiological context of a living cell, potentially missing effects related to membrane permeability, off-target interactions, or cellular toxicity.[5][8]
-
Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process or signaling pathway.[7][9] This format provides more physiologically relevant data, as it inherently accounts for compound absorption, distribution, metabolism, and potential toxicity (ADMET) properties at the cellular level.[8] While powerful, a primary challenge with cell-based screens can be the subsequent "target deconvolution"—the process of identifying the specific molecular target responsible for the observed phenotype.[9]
For indole-2-carboxamide libraries, a common strategy is to perform a primary screen using a biochemical assay for direct target inhibition, followed by secondary cell-based assays to confirm on-target activity in a cellular environment and triage hits based on cytotoxicity.[5]
The Self-Validating System: Key Performance Metrics
To ensure the trustworthiness of HTS data, every assay must be a self-validating system. This is achieved by rigorously monitoring key statistical parameters that define the assay's quality and robustness. The Z'-factor is the gold standard for this purpose in the HTS community.[10][11]
-
Z'-Factor: This metric provides a measure of the signal separation between the positive and negative controls, while also accounting for the signal variation within each control group.[11][12] It is a dimensionless value that reflects the quality of the assay itself, independent of the test compounds.[11]
-
Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio indicates a larger dynamic range, or "assay window."[13]
The calculation for Z'-factor is: Z' = 1 - ( (3 * σ_p + 3 * σ_n) / |μ_p - μ_n| ) where σp and σn are the standard deviations and μp and μn are the means of the positive (p) and negative (n) controls, respectively.
| Metric | Excellent | Good / Acceptable | Unacceptable |
| Z'-Factor | ≥ 0.5 | 0 to < 0.5 | < 0 |
| S/B Ratio | > 10 | 3 - 10 | < 3 |
| Table 1: Generally accepted values for key HTS assay quality metrics. An assay with a Z'-factor ≥ 0.5 is considered excellent for screening.[11][14][15] |
Experimental Workflow and Plate Layout
A typical HTS workflow involves several automated steps. Careful planning of the plate layout is critical to mitigate systematic errors such as "edge effects," where wells at the perimeter of a microplate behave differently from interior wells.[16]
Protocol: A Generic AlphaLISA HMT Assay
1. Reagent Preparation:
- HMT Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 4 mM DTT).
- Enzyme/Substrate Mix: Prepare a 2X solution of HMT enzyme and biotinylated histone H3 peptide substrate in HMT buffer.
- Cofactor Solution: Prepare a 4X solution of the methyl donor, S-adenosylmethionine (SAM), in HMT buffer.
- Compound Plates: Prepare 4X compound plates as described previously.
- Detection Mix: Dilute the anti-methyl histone antibody-conjugated Acceptor beads and Streptavidin-Donor beads in AlphaLISA buffer.
2. Assay Procedure (384-well format):
- Dispense 2.5 µL of 4X compound solution into the assay plate.
- Add 2.5 µL of 4X SAM solution.
- Initiate the reaction by adding 5 µL of the 2X Enzyme/Substrate mix.
- Seal the plate, mix gently, and incubate for 90 minutes at 37°C.
- Add 15 µL of the Detection Mix.
- Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
- Read the plate on an Alpha-enabled plate reader (e.g., EnVision®).
Chapter 3: Cell-Based HTS Assays
Cell-based assays are essential for confirming that hits from biochemical screens are active in a more complex biological setting and for conducting primary screens in a phenotypic manner.
Target Class: G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and a major target class for therapeutics. [7]Indole-containing compounds have been identified as modulators of various GPCRs. [1] Technology Focus: Calcium Flux Assays
Many GPCRs, particularly those that couple to the Gαq protein, signal by triggering the release of intracellular calcium (Ca²⁺) stores. [17]This rapid increase in cytosolic Ca²⁺ can be measured using fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to Ca²⁺. This method provides a robust, real-time functional readout of receptor activation and is amenable to HTS using instruments like a Fluorescence Imaging Plate Reader (FLIPR).
Protocol: A FLIPR-Based Calcium Flux Assay
1. Cell Preparation:
- Plate a cell line stably expressing the target GPCR into black-walled, clear-bottom 384-well plates.
- Grow cells overnight to form a confluent monolayer.
- On the day of the assay, remove the growth medium.
- Add 20 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with probenecid) to each well.
- Incubate for 60 minutes at 37°C.
2. Assay Procedure:
- Prepare 4X compound plates of the indole-2-carboxamide library.
- Place both the cell plate and the compound plate into the FLIPR instrument.
- The instrument will measure a baseline fluorescence reading for ~15-20 seconds.
- The instrument's integrated liquid handler will then add 10 µL of the 4X compound solution to the cell plate.
- Fluorescence is monitored continuously for another 2-3 minutes to capture the kinetic response of calcium release.
3. Data Analysis:
- The primary readout is the maximum fluorescence signal minus the baseline signal.
- Data are normalized to a positive control (a known agonist) and a negative control (vehicle).
- Hits are identified as compounds that elicit a signal above a defined threshold.
General Cell Health: Cytotoxicity Assays
A critical secondary assay in any HTS campaign is to assess the general cytotoxicity of the primary hits. This helps to eliminate compounds that are non-specifically killing the cells rather than acting on the intended target. [3] Technology Focus: Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)
The quantity of ATP is a direct indicator of the number of metabolically active, viable cells. [4]The CellTiter-Glo® assay uses a thermostable luciferase that generates a stable "glow-type" luminescent signal in the presence of ATP. The signal is proportional to the amount of ATP present, and therefore to the number of viable cells. A decrease in signal indicates cytotoxicity.
Protocol: CellTiter-Glo® Viability Assay
1. Cell Preparation:
- Plate cells in standard white-walled 384-well plates at a desired density.
- Add compounds from the indole-2-carboxamide hit library at various concentrations.
- Incubate for a period relevant to the primary assay (e.g., 24-72 hours).
2. Assay Procedure:
- Equilibrate the cell plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 40 µL reagent to 40 µL media).
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Read luminescence on a standard plate reader.
Chapter 4: Hit Confirmation and Data Analysis
A primary HTS campaign merely identifies "potential" hits. A rigorous process of confirmation and validation is required to advance credible candidates.
Protocol: Dose-Response and IC₅₀/EC₅₀ Determination
-
Compound Re-acquisition: Obtain a fresh, dry powder sample of each primary hit to ensure its identity and purity. [18]2. Serial Dilution: Create a 10- or 12-point, 3-fold serial dilution series for each confirmed hit, starting from a high concentration (e.g., 50 µM).
-
Assay Performance: Run the primary assay with this dilution series.
-
Data Fitting: Plot the % inhibition (or % activation) against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).
Counter-screens and Orthogonal Assays
It is essential to re-test hits in an alternative assay format to rule out technology-specific artifacts. [5]For example, a fluorescent compound from the indole-2-carboxamide library might appear as a false positive in a fluorescence intensity-based assay. Re-testing this hit in a label-free or luminescence-based assay would quickly identify it as an artifact. [18]
Conclusion
The indole-2-carboxamide scaffold represents a rich source of chemical diversity for modern drug discovery. The success of screening these libraries is not merely a function of automation, but a result of thoughtful assay design, a deep understanding of the underlying biology and detection technologies, and an unwavering commitment to data quality and rigorous hit validation. By choosing the right combination of biochemical and cell-based assays, implementing robust quality control metrics like the Z'-factor, and following a stringent hit triage process, researchers can effectively navigate large chemical libraries to uncover novel and potent modulators of therapeutic targets.
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Indole-3-Carboxylate Derivatives
Introduction: The Significance of the Indole-3-Carboxylate Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals. Within this privileged scaffold, indole-3-carboxylate derivatives hold particular importance as key intermediates and bioactive molecules in their own right. Their utility spans from precursors for complex alkaloids to components of drugs targeting a wide range of diseases. Consequently, the development of efficient and versatile synthetic routes to this valuable class of compounds is of paramount interest to researchers in academia and the pharmaceutical industry.
Palladium catalysis has emerged as a powerful and transformative tool in modern organic synthesis, offering unparalleled efficiency and functional group tolerance for the construction of complex molecular architectures. This guide provides an in-depth exploration of various palladium-catalyzed methodologies for the synthesis of indole-3-carboxylate derivatives, focusing on the underlying principles, practical considerations, and detailed experimental protocols.
Strategic Approaches to Indole-3-Carboxylate Synthesis via Palladium Catalysis
The versatility of palladium catalysis allows for several distinct strategies to access the indole-3-carboxylate core. This guide will focus on four principal approaches:
-
Direct C-H Carbonylation/Carboxylation: A highly atom-economical approach that introduces the carboxylate functionality directly onto the indole C3 position.
-
The Larock Indole Synthesis: A powerful annulation reaction that constructs the indole ring system with concomitant installation of the carboxylate group.
-
Heck Coupling: A classic palladium-catalyzed reaction for the formation of carbon-carbon bonds, which can be adapted for the synthesis of indole-3-carboxylates.
-
Suzuki-Miyaura Coupling: A robust cross-coupling reaction that allows for the introduction of various substituents, including a carboxylate group, onto a pre-functionalized indole core.
Direct C-H Carbonylation and Carboxylation of Indoles
The direct functionalization of C-H bonds is a frontier in organic synthesis, offering a more sustainable and efficient alternative to traditional methods that require pre-functionalized starting materials. Palladium catalysis has been instrumental in advancing this field, enabling the direct introduction of a carboxylate or ester group at the C3 position of indoles.
Scientific Rationale and Mechanistic Insights
The direct C3-carbonylation of indoles typically proceeds through a catalytic cycle involving a palladium(II) species. The indole nitrogen often plays a crucial role in directing the catalyst to the C2 or C3 position. In the case of C3-functionalization, the reaction is believed to proceed via an electrophilic palladation of the electron-rich indole ring at the C3 position. The resulting indolyl-palladium intermediate can then undergo migratory insertion of carbon monoxide (CO) or react with a carboxylating agent to afford the desired indole-3-carboxylate derivative.
A recent innovative approach utilizes a tandem oxidative iodination followed by a palladium(0)-catalyzed carbonylation. This strategy circumvents the need for high pressures of CO gas by using a solid CO precursor like oxalic acid.[1]
Workflow for Direct C-H Carbonylation of Indoles
Caption: Generalized workflow for the direct C-H carbonylation of indoles.
Experimental Protocol: Pd/C-Catalyzed Carbonylative Esterification of N-Substituted Indoles[1]
This protocol describes a practical and environmentally friendly method for the synthesis of indole-3-carboxylates using a heterogeneous palladium catalyst and oxalic acid as a solid CO source.
Materials:
-
N-Substituted Indole (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Oxalic Acid (1.5 mmol)
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Anhydrous Alcohol (e.g., Methanol, Ethanol) (3 mL)
-
Anhydrous Dioxane (5 mL)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add the N-substituted indole, NIS, K₂CO₃, oxalic acid, and 10% Pd/C.
-
Seal the tube with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous alcohol and anhydrous dioxane via syringe.
-
Place the reaction tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indole-3-carboxylate.
| Entry | N-Substituent | Alcohol | Yield (%) |
| 1 | Methyl | Methanol | 85 |
| 2 | Ethyl | Ethanol | 82 |
| 3 | Benzyl | Methanol | 78 |
| 4 | Phenyl | Ethanol | 75 |
Table 1: Representative yields for the Pd/C-catalyzed carbonylative esterification of N-substituted indoles.[1]
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[2][3][4] By judicious choice of the alkyne coupling partner, this method can be adapted to synthesize indole-3-carboxylate derivatives.
Scientific Rationale and Mechanistic Insights
The catalytic cycle of the Larock indole synthesis is initiated by the oxidative addition of the o-haloaniline to a palladium(0) species. The resulting arylpalladium(II) complex then undergoes coordination and subsequent migratory insertion of the alkyne. This is followed by an intramolecular cyclization where the aniline nitrogen attacks the newly formed vinylpalladium species. Finally, reductive elimination regenerates the palladium(0) catalyst and furnishes the indole product. The regioselectivity of the alkyne insertion is a key factor and is generally controlled by sterics, with the larger alkyne substituent preferentially ending up at the C2 position of the indole.
Catalytic Cycle of the Larock Indole Synthesis
Caption: Mechanism of the Larock indole synthesis for indole-3-carboxylates.
Generalized Protocol for Larock Synthesis of Indole-3-Carboxylates
This protocol provides a general procedure for the synthesis of an indole-3-carboxylate derivative using the Larock annulation. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
o-Iodoaniline (1.0 equiv)
-
Alkynyl ester (e.g., ethyl 2-butynoate) (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, dissolve the o-iodoaniline, alkynyl ester, Pd(OAc)₂, and PPh₃ in anhydrous DMF.
-
Add the K₂CO₃ to the reaction mixture.
-
Seal the tube and purge with an inert gas for 15 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the indole-3-carboxylate.
| o-Haloaniline | Alkyne | Product | Reference |
| 2-Iodoaniline | Ethyl 2-butynoate | Ethyl 2-methylindole-3-carboxylate | [5] (adapted) |
| N-Methyl-2-iodoaniline | Methyl propiolate | Methyl 1-methylindole-3-carboxylate | Generalized |
Table 2: Examples of indole-3-carboxylates synthesized via the Larock reaction.
The Heck Coupling Reaction
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[6] An intramolecular Heck reaction of a suitably substituted aniline derivative can be a powerful method for constructing the indole ring.
Scientific Rationale and Mechanistic Insights
For the synthesis of indole-3-carboxylates, a common strategy involves the preparation of an N-allyl-2-haloaniline derivative. This precursor then undergoes an intramolecular Heck cyclization. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene. A subsequent β-hydride elimination and isomerization can lead to the formation of the indole ring system.
Intramolecular Heck Cyclization for Indole Synthesis
Caption: Simplified mechanism of intramolecular Heck reaction for indole-3-carboxylate synthesis.
Generalized Protocol for Intramolecular Heck Synthesis of Indole-3-Carboxylates
This protocol outlines a general procedure for the synthesis of an indole-3-carboxylate via an intramolecular Heck reaction. The starting N-acryloyl-o-haloaniline can be prepared from the corresponding o-haloaniline and acryloyl chloride.
Materials:
-
N-Acryloyl-o-iodoaniline (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Sealed reaction vessel
-
Inert atmosphere
Procedure:
-
To a sealed reaction vessel, add the N-acryloyl-o-iodoaniline, Pd(OAc)₂, and P(o-tol)₃.
-
Purge the vessel with an inert gas.
-
Add anhydrous MeCN and triethylamine via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[7][8] This reaction can be employed to synthesize indole-3-carboxylates by coupling a 3-haloindole with a suitable boronic acid derivative or vice versa.
Scientific Rationale and Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for the efficiency of the reaction.
Suzuki-Miyaura Coupling for Indole-3-Carboxylate Synthesis
Caption: Catalytic cycle for the Suzuki-Miyaura coupling to form a C3-arylated indole carboxylate.
Generalized Protocol for Suzuki-Miyaura Synthesis of Indole-3-Carboxylates
This protocol provides a general method for the Suzuki-Miyaura coupling of a 3-bromoindole derivative with an arylboronic acid.
Materials:
-
Ethyl 3-bromoindole-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 equiv)
-
1,4-Dioxane
-
Reaction flask with condenser
-
Inert atmosphere
Procedure:
-
To a reaction flask, add the ethyl 3-bromoindole-2-carboxylate, arylboronic acid, and Pd(PPh₃)₄.
-
Fit the flask with a condenser and purge with an inert gas.
-
Add 1,4-dioxane and the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Indole Substrate | Boronic Acid | Product | Reference |
| Ethyl 3-bromoindole-2-carboxylate | Phenylboronic acid | Ethyl 3-phenylindole-2-carboxylate | Generalized |
| Methyl 5-bromoindole-3-carboxylate | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)indole-3-carboxylate | Generalized |
Table 3: Examples of indole-3-carboxylates prepared via Suzuki-Miyaura coupling.
Conclusion
Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of indole-3-carboxylate derivatives. The methodologies outlined in this guide, from direct C-H functionalization to classic cross-coupling reactions, provide researchers with a range of strategic options to access this important class of compounds. The choice of a specific method will depend on the availability of starting materials, the desired substitution pattern, and the overall synthetic strategy. By understanding the underlying principles and following the detailed protocols provided, scientists can effectively leverage the power of palladium catalysis to advance their research and drug discovery efforts.
References
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In Vivo Efficacy Evaluation of Indole Compounds: A Senior Application Scientist's Guide
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole nucleus, a privileged heterocyclic structure, is a cornerstone in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[1] Its versatile framework allows for diverse pharmacological activities, leading to the development of potent agents for oncology, neurodegenerative diseases, and inflammatory conditions.[2][3] In oncology, indole derivatives have been shown to modulate multiple signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are critical for cancer cell growth, proliferation, and survival.[4][5] For neuroprotection, these compounds exhibit antioxidant and anti-inflammatory properties, offering potential therapeutic avenues for diseases like Parkinson's.[3][6] Furthermore, their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) makes them attractive candidates for anti-inflammatory drug development.[7][8]
Transitioning these promising compounds from in vitro validation to preclinical in vivo assessment is a critical step in the drug development pipeline. This guide provides a comprehensive framework for designing and executing robust in vivo efficacy studies for indole compounds, tailored to their primary therapeutic indications. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them to ensure scientifically sound and reproducible outcomes.
Part 1: Foundational Principles of In Vivo Study Design
Before embarking on disease-specific models, a robust study design must be established. This involves careful consideration of animal welfare, compound formulation and administration, and preliminary safety assessments.
Ethical Considerations and Animal Models
All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). The choice of animal model is paramount and depends on the therapeutic goal. Rodents, such as mice and rats, are the most commonly used models due to their genetic and physiological similarities to humans, rapid breeding cycles, and cost-effectiveness. Specific strains will be recommended within each therapeutic area protocol.
Compound Formulation and Administration
The physicochemical properties of indole compounds can present formulation challenges. Ensuring appropriate solubility and stability is crucial for accurate dosing and bioavailability.
Protocol 1: General Formulation Strategy for Indole Compounds
-
Characterize Solubility: Determine the solubility of the indole derivative in various pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), corn oil, carboxymethylcellulose (CMC), polyethylene glycol (PEG), dimethyl sulfoxide (DMSO)).
-
Select Vehicle:
-
For aqueous solubility, use saline or PBS.
-
For lipophilic compounds, corn oil is a common choice for oral (PO) or intraperitoneal (IP) administration.
-
Suspensions can be made using 0.5-1% CMC.
-
A co-solvent system (e.g., 10% DMSO, 40% PEG300, 50% saline) is often effective for compounds with poor solubility. Causality: The vehicle must be non-toxic at the administered volume and should not interfere with the compound's activity. A well-chosen vehicle ensures consistent compound delivery and absorption.
-
-
Preparation:
-
For solutions, dissolve the compound in the chosen vehicle. Gentle heating or sonication may be required.
-
For suspensions, mill the compound to a fine powder and suspend it in the vehicle. Stir continuously before and during administration to ensure homogeneity. A study on indole-3-carbinol utilized milling, grinding into a paste with corn oil, and sonication to ensure a homogenous mixture.[9]
-
-
Route of Administration: The route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV), subcutaneous (SC)) depends on the compound's properties and the intended clinical application.[1] Oral administration is common for chronic studies, while IV administration is used for determining bioavailability.
-
Dose Volume: Adhere to institutional guidelines for maximum administration volumes to avoid adverse effects.
Preliminary Toxicity Assessment
A preliminary toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential safety concerns before proceeding to full-scale efficacy studies.
Table 1: Overview of Preliminary Toxicity Studies
| Study Type | OECD Guideline | Purpose | Key Observations |
| Acute Oral Toxicity | OECD 423 | To determine short-term toxicity after a single high dose.[10] | Mortality, clinical signs of distress (e.g., changes in behavior, breathing, posture), body weight changes over 14 days.[11][12][13] |
| Repeated Dose Toxicity (28-day) | OECD 407 | To evaluate sub-chronic toxicity and identify target organs.[14] | Body weight, food/water consumption, hematology, clinical chemistry, organ weights, and histopathology. |
Part 2: Efficacy Evaluation in Oncology
Indole compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of signaling pathways like PI3K/Akt and MAPK.[4][15][16] The subcutaneous xenograft mouse model is a widely used and effective tool for evaluating the in vivo efficacy of these compounds.[2]
Subcutaneous Xenograft Mouse Model
This model involves implanting human cancer cells subcutaneously into immunocompromised mice, allowing for the straightforward measurement of tumor growth over time.
Diagram 1: General Workflow for a Subcutaneous Xenograft Study
Caption: Workflow for a typical subcutaneous xenograft efficacy study.
Protocol 2: Subcutaneous Xenograft Efficacy Study
-
Animal Model: Use immunocompromised mice (e.g., athymic Nude or NSG mice) to prevent rejection of human tumor cells.
-
Cell Implantation:
-
Culture human cancer cells (e.g., HepG2 for liver cancer, A549 for lung cancer) under standard conditions.
-
Harvest cells and resuspend in sterile PBS or a mixture with Matrigel® at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL. Causality: Matrigel can improve tumor take and growth rates by providing an extracellular matrix scaffold.[17]
-
Inject the cell suspension subcutaneously into the flank of each mouse.[17]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Causality: Randomization minimizes bias and ensures an even distribution of tumor sizes across groups.
-
-
Compound Administration:
-
Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition. Monitor tumor volume and body weight throughout the study.
-
Secondary Endpoints: At the end of the study, collect tumors for weight measurement and further analysis (e.g., histopathology, Western blot for pathway-specific markers, immunohistochemistry).
-
-
Data Analysis: Compare tumor growth curves between treated and control groups. Calculate the percentage of tumor growth inhibition (%TGI). Statistical analysis (e.g., ANOVA, t-test) should be used to determine significance.
Diagram 2: Key Signaling Pathways Targeted by Anticancer Indoles
Caption: Anticancer indoles often inhibit pro-survival pathways and induce apoptosis.
Part 3: Efficacy Evaluation in Neuroprotection
For neurodegenerative diseases like Parkinson's, indole derivatives are investigated for their ability to protect neurons from oxidative stress and neuroinflammation.[3] The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a standard for inducing Parkinson-like symptoms and evaluating neuroprotective agents.[6]
MPTP-Induced Parkinson's Disease Model
MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
Protocol 3: MPTP Mouse Model for Neuroprotection
-
Animal Model: C57BL/6 mice are commonly used as they are highly susceptible to MPTP-induced neurotoxicity.
-
MPTP Administration:
-
Several dosing regimens exist. A sub-chronic model involves daily IP injections of MPTP (e.g., 20-30 mg/kg) for 5-7 consecutive days.[3]
-
Safety Precaution: MPTP is a hazardous substance and must be handled with appropriate personal protective equipment in a certified chemical fume hood.
-
-
Compound Administration: The indole compound can be administered before, during, or after MPTP intoxication to assess its protective or restorative effects. A common paradigm is to pre-treat with the compound for several days before and during MPTP administration.[3]
-
Efficacy Endpoints:
-
Behavioral Tests: Conduct a battery of motor function tests to assess Parkinsonian deficits.
-
Rotarod Test: Measures motor coordination and balance.
-
Pole Test: Assesses bradykinesia.
-
Open Field Test: Evaluates locomotor activity and exploratory behavior.
-
-
Neurochemical Analysis: At the end of the study, euthanize animals and collect brain tissue. Use HPLC to measure dopamine and its metabolites in the striatum.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra. Also, stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).[3]
-
-
Data Analysis: Compare behavioral scores, dopamine levels, and TH-positive cell counts between the MPTP group and the indole-treated groups.
Table 2: Typical Experimental Design for MPTP Model
| Group | Pre-treatment (Days 1-10) | Intoxication (Days 8-12) | Post-treatment (Days 13-21) | Endpoints (Day 22) |
| 1. Control | Vehicle | Saline | Vehicle | Behavioral, Neurochemical, IHC |
| 2. MPTP | Vehicle | MPTP (25 mg/kg, IP) | Vehicle | Behavioral, Neurochemical, IHC |
| 3. Indole Compound | Indole Cpd (Dose 1) | MPTP (25 mg/kg, IP) | Indole Cpd (Dose 1) | Behavioral, Neurochemical, IHC |
| 4. Indole Compound | Indole Cpd (Dose 2) | MPTP (25 mg/kg, IP) | Indole Cpd (Dose 2) | Behavioral, Neurochemical, IHC |
Part 4: Efficacy Evaluation in Inflammation
The anti-inflammatory potential of indole compounds is often screened using the carrageenan-induced paw edema model, a classic and reproducible model of acute inflammation.[1][19]
Carrageenan-Induced Paw Edema Model
Injection of carrageenan, a seaweed polysaccharide, into the paw of a rat or mouse induces a localized, acute, and well-characterized inflammatory response.[19]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: Administer the indole compound (e.g., 10-100 mg/kg, PO or IP) 30-60 minutes prior to carrageenan injection.[1] Include a vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg).
-
Induction of Edema:
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[1]
-
-
Efficacy Endpoints:
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1] The percentage of edema inhibition is calculated.
-
Biochemical Analysis: At the end of the experiment (e.g., 5 hours), euthanize the animals.
-
Histopathology: Paw tissue can be fixed for histopathological examination to assess immune cell infiltration.
-
-
Data Analysis: Compare the increase in paw volume and the levels of inflammatory markers in the indole-treated groups against the vehicle control group.
Diagram 3: Inflammatory Cascade in Carrageenan-Induced Edema
Caption: Indole compounds can reduce inflammation by inhibiting COX-2 and pro-inflammatory cytokines.
Part 5: Supporting Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of an indole compound is crucial for interpreting efficacy and toxicity data.
Protocol 5: Basic Pharmacokinetic Study in Mice
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Dosing: Administer the compound via two different routes, typically IV (for bioavailability calculation) and the intended therapeutic route (e.g., PO). A typical study might involve 3-4 animals per time point.[22]
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes).[22] A sparse sampling technique is often used in mice to avoid excessive blood loss from a single animal.[23]
-
Sample Processing: Process blood to obtain plasma by centrifugation.[24]
-
Bioanalysis: Quantify the concentration of the indole compound in plasma using a validated LC-MS/MS method.[22][23]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t½), and bioavailability.
Conclusion
The successful in vivo evaluation of indole compounds hinges on a meticulously planned and executed study design. By integrating the appropriate disease model with robust protocols for compound administration, efficacy assessment, and supporting pharmacokinetic and toxicology studies, researchers can generate reliable and translatable data. This guide provides a foundational framework, emphasizing the causal links between experimental choices and outcomes. Adherence to these principles will not only ensure scientific integrity but also accelerate the journey of promising indole derivatives from the laboratory to the clinic.
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OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD. [Link]
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Rahman, M. A., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Molecules, 28(22), 7545. [Link]
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Sbardella, D., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 1. [Link]
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Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Gyan Sanchay. [Link]
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Thakur, A., et al. (2014). Longitudinal transcriptomic profiling in carrageenan-induced rat hind paw peripheral inflammation and hyperalgesia reveals progressive recruitment of innate immune system components. Pain, 155(10), 2194-2207. [Link]
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Jawi, I. M., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal, 13(4), 579-586. [Link]
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Al-Hussain, S. A., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
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Semantic Scholar. (2024). Indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011-2022). Semantic Scholar. [Link]
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Wang, Y., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Molecules, 24(22), 4050. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(1), 163. [Link]
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Formulation of Methyl 3-cyclohexyl-1H-indole-6-carboxylate for Preclinical Animal Dosing: A Strategic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed framework and experimental protocols for the formulation of Methyl 3-cyclohexyl-1H-indole-6-carboxylate, a compound representative of new chemical entities (NCEs) with predicted low aqueous solubility. Addressing the critical challenge of achieving adequate and reproducible systemic exposure in preclinical animal models, this guide outlines a systematic approach to vehicle selection, formulation development, and quality control.[1][2] By explaining the causality behind methodological choices, this document serves as a practical resource for researchers in pharmacology, toxicology, and drug metabolism to design robust in vivo studies.
Introduction: The Formulation Challenge
An increasing number of NCEs in the drug discovery pipeline are characterized as poorly water-soluble, belonging to the Biopharmaceutics Classification System (BCS) Class II or IV.[3] this compound, based on its chemical structure featuring a lipophilic cyclohexyl group and a non-ionizable indole core, is predicted to have low aqueous solubility. This property presents a significant hurdle for preclinical development, as poor solubility can lead to low or erratic oral bioavailability, complicating the interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1]
The primary goal of preclinical formulation is to ensure that the test system is exposed to the compound in a consistent and predictable manner, often by maximizing exposure to assess safety and efficacy.[2][4] This guide provides two primary formulation strategies—a suspension and a co-solvent-based solution—to facilitate these early-stage investigations.
Physicochemical Profile (Predicted)
A thorough understanding of a compound's physicochemical properties is the first step in designing an appropriate formulation.[5] While experimental data for this compound is not publicly available, we can infer its likely characteristics based on its structure and data from related indole derivatives.[6][7][8]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Characteristic | Rationale & Implication for Formulation |
| Aqueous Solubility | Very Low | The indole nucleus is hydrophobic, and the large, non-polar cyclohexyl group further reduces water solubility. Direct dissolution in aqueous vehicles is unlikely; suspensions or solubilization techniques are required.[3] |
| Solubility in Organic Solvents | High | Expected to be soluble in polar organic solvents like DMSO and ethanol, and potentially in oils.[6] This property can be leveraged for creating solution or lipid-based formulations. |
| LogP | High | The molecule is predominantly lipophilic, suggesting good membrane permeability but poor dissolution in the gastrointestinal tract (likely BCS Class II).[9] |
| pKa | Non-ionizable (in physiological range) | The indole nitrogen lone pair is part of the aromatic system and is not readily protonated.[10] Therefore, pH adjustment to enhance solubility is not a viable strategy. |
| Physical Form | Likely Crystalline Solid | Most indole derivatives exist as solids at room temperature.[6][11][12] Particle size may impact dissolution rates in suspension formulations. |
Strategic Approach to Formulation Development
The choice of formulation depends on the study's objective, the required dose level, and the compound's properties.[4] For early discovery studies, simple and safe formulations like solutions or suspensions are preferred.[4] The following workflow provides a logical path for selecting an appropriate formulation strategy.
Caption: Formulation strategy decision workflow.
Vehicle Selection and Considerations
The vehicle must safely and uniformly deliver the compound without interfering with its absorption or causing adverse effects.[13]
Table 2: Common Vehicles for Oral Dosing in Rodents
| Vehicle Type | Examples | Properties and Considerations |
| Aqueous Suspending Vehicles | 0.5-1% (w/v) Carboxymethyl cellulose (CMC)[13], 0.5% (w/v) Methylcellulose (MC)[13][14] | Use Case: Preferred starting point for poorly soluble, neutral compounds.[13] Pros: Physiologically compatible, low toxicity, minimal impact on absorption.[13] Cons: Requires careful homogenization to ensure dose uniformity. Physical instability (settling) can be an issue. |
| Oils | Corn oil, Sesame oil | Use Case: Suitable for highly lipophilic/hydrophobic compounds.[13] Pros: Can enhance absorption of some lipophilic drugs. Cons: Can have physiological effects (e.g., affecting metabolic studies) and may not be suitable for all animal models.[4] |
| Co-Solvent Systems | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO) | Use Case: To create solutions when aqueous solubility is too low.[15] Pros: Can achieve high drug concentrations. Cons: Potential for toxicity, especially with chronic dosing.[14] The compound may precipitate upon dilution in the GI tract. DMSO should be used at low concentrations (<5%).[13] |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Use Case: Added to aqueous or co-solvent vehicles to improve wetting and maintain suspension stability.[13] Pros: Can increase apparent solubility and prevent precipitation. Cons: Can have biological effects and potential for toxicity at higher concentrations. |
Experimental Protocols
Safety Precaution: Always handle the test compound and solvents in a well-ventilated area (e.g., chemical fume hood) while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a 5 mg/mL Suspension in 0.5% CMC
This protocol is a standard starting point for oral administration in rodent toxicology and efficacy studies.
Materials:
-
This compound
-
Carboxymethyl cellulose (CMC, low viscosity)
-
Sterile water for injection
-
Mortar and pestle (optional, for particle size reduction)
-
Analytical balance
-
Glass beaker or appropriate container
-
Magnetic stirrer and stir bar
-
Homogenizer (e.g., rotor-stator or ultrasonic)
-
Graduated cylinders
Workflow Diagram:
Caption: Step-by-step workflow for suspension preparation.
Procedure:
-
Prepare the Vehicle (0.5% w/v CMC):
-
Weigh 0.5 g of CMC.
-
In a beaker, heat approximately 50 mL of sterile water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to create a vortex. This prevents clumping.
-
Once dispersed, add the remaining 50 mL of room temperature sterile water and continue stirring until the solution is cool, clear, and uniform.[13]
-
-
Calculate and Weigh the Compound:
-
Determine the total volume of formulation needed. For a 5 mg/mL concentration in a final volume of 10 mL, you will need 50 mg of the compound.
-
Accurately weigh the required amount of this compound.
-
-
Create a Paste (Pre-wetting):
-
Place the weighed powder into a glass mortar or the final dosing vessel.
-
Add a very small amount of the 0.5% CMC vehicle (e.g., 0.5-1.0 mL) to the powder.
-
Triturate with a pestle or spatula to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted and to prevent clumping.
-
-
Gradual Dilution:
-
Slowly add the remaining vehicle to the paste in small increments while continuously stirring or sonicating.
-
-
Homogenization:
-
For a highly uniform and stable suspension, homogenize the mixture using a rotor-stator homogenizer or an ultrasonic probe. This breaks down any remaining agglomerates.
-
Homogenize for 5-10 minutes, monitoring to avoid excessive heating of the sample.
-
-
Final Dosing Preparation:
Protocol 2: Preparation of a 10 mg/mL Solution in 20% PEG 400 / 80% Saline
This protocol is suitable when a true solution is required, for example, to maximize oral absorption or for certain PK studies.[4]
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
-
Analytical balance
-
Glass vials or beaker
-
Magnetic stirrer and stir bar or vortex mixer
-
Calibrated pipettes
Procedure:
-
Solubility Check: Before preparing the bulk formulation, perform a small-scale test. Try to dissolve the compound at the target concentration (10 mg/mL) in 100% PEG 400. Then, check if it remains in solution after the 4-fold dilution with saline. If it precipitates, this vehicle system is not suitable at this concentration.
-
Calculate and Weigh:
-
For a final volume of 10 mL at 10 mg/mL, weigh 100 mg of the compound.
-
-
Dissolve in Co-solvent:
-
Add the weighed compound to a clean glass vial.
-
Add 2 mL (20% of the final volume) of PEG 400.
-
Vortex or stir until the compound is completely dissolved. Gentle warming (<40°C) or sonication can be used to aid dissolution, but the solution must remain stable upon returning to room temperature.
-
-
Dilute with Aqueous Vehicle:
-
While stirring, slowly and carefully add 8 mL (80% of the final volume) of sterile saline to the PEG 400 concentrate.
-
Critical Step: Observe the solution closely during this step. If any cloudiness (precipitation) appears, the compound is "crashing out," and the formulation is not viable.
-
-
Final Quality Control:
-
The final formulation should be a clear, particle-free solution.
-
Visually inspect against a light and dark background before administration.
-
Formulation Validation and Troubleshooting
Table 3: Troubleshooting Common Formulation Issues
| Problem | Potential Cause | Suggested Solution |
| Suspension settles too quickly | Insufficient viscosity of vehicle; large particle size; poor wetting. | Increase concentration of suspending agent (e.g., to 1% CMC). Improve homogenization step. Ensure thorough pre-wetting of the powder. |
| Compound precipitates from co-solvent solution | The final concentration exceeds the solubility limit in the mixed vehicle system. | Decrease the target concentration. Increase the percentage of the organic co-solvent (ensure it remains within tolerated limits for the animal species). Consider a different co-solvent system. |
| High viscosity makes dosing difficult | Concentration of suspending agent is too high; temperature is too low. | Use a lower viscosity grade of CMC/MC. Gently warm the formulation to room temperature before dosing. Use a wider gauge gavage needle.[17] |
| Inconsistent PK data | Non-uniform suspension; precipitation of compound in GI tract; instability of formulation. | Verify dose uniformity with analytical methods (e.g., HPLC). Prepare fresh daily.[16] Consider adding a surfactant (e.g., 0.1% Tween 80) to the suspension to improve stability and wetting. |
Conclusion
The successful preclinical evaluation of poorly soluble compounds like this compound is critically dependent on the development of an appropriate dosing formulation. A systematic approach, beginning with an assessment of the compound's properties and progressing through a logical vehicle selection process, is paramount. For initial studies, a well-prepared aqueous suspension using a suspending agent like CMC is often the most practical and physiologically relevant choice. When higher exposure or a true solution is necessary, a co-solvent system can be employed, provided careful checks for solubility and stability are performed. The protocols and strategies outlined in this note provide a robust foundation for researchers to achieve reliable and reproducible data in their in vivo animal studies.
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The Indole Scaffold: A Privileged Structure in Modern Oncology Research
Introduction: The Enduring Relevance of the Indole Moiety in Oncology
The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2][3] Its inherent ability to mimic the structure of endogenous molecules, such as tryptophan, allows it to interact with a wide array of biological targets with high affinity.[3] This "privileged" scaffold is a cornerstone in the development of novel anticancer agents, capable of engaging in hydrogen bonding, hydrophobic, and π-π stacking interactions within the binding pockets of enzymes and receptors.[4] The versatility of the indole ring system has led to the development of numerous U.S. Food and Drug Administration (FDA)-approved anticancer drugs, including Vinca alkaloids (vinblastine, vincristine), kinase inhibitors (sunitinib, osimertinib), and topoisomerase inhibitors.[2][5][6] This guide provides an in-depth exploration of the application of indole derivatives in oncology research, detailing their mechanisms of action, protocols for their synthesis and evaluation, and insights into their structure-activity relationships.
Section 1: Key Mechanistic Pathways Targeted by Indole Derivatives
Indole derivatives exert their anticancer effects by modulating a variety of cellular processes critical for cancer cell proliferation, survival, and metastasis.[6][7] These compounds can trigger regulated cell death pathways, such as apoptosis, and interfere with essential cellular machinery and signaling cascades.[7]
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division.[8][9] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[9] Indole derivatives, both natural and synthetic, are prominent tubulin polymerization inhibitors.[8][10]
The Vinca alkaloids, isolated from the Madagascar periwinkle, were among the first indole-containing compounds identified as potent antimitotic agents.[6][8] Vinblastine and vincristine bind to the β-tubulin subunit at a distinct site, leading to the destabilization of microtubules, mitotic arrest, and subsequent apoptosis.[6][8]
More recent synthetic indole derivatives have been designed to interact with the colchicine-binding site on β-tubulin.[11][12] These agents prevent the polymerization of tubulin into microtubules, leading to a G2/M phase cell cycle arrest and induction of apoptosis.[1]
Modulation of Kinase Signaling Pathways
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their aberrant activation is a hallmark of many cancers.[13] Indole derivatives have been successfully developed as potent inhibitors of various kinases, including tyrosine kinases (TKs) and serine/threonine kinases.[13][14][15]
Sunitinib (Sutent®) is a clinically approved multi-targeted tyrosine kinase inhibitor with an indole core.[7] It effectively inhibits vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby blocking tumor angiogenesis and proliferation.[7]
Furthermore, indole derivatives have been shown to target key signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer and are critical for cell growth, survival, and proliferation.[16][17][18]
Induction of Apoptosis
Indole derivatives can also induce apoptosis through various other mechanisms, including the modulation of pro- and anti-apoptotic proteins and the generation of reactive oxygen species (ROS).[7] For instance, Indole-3-carbinol (I3C), a natural product found in cruciferous vegetables, has been shown to increase the expression of pro-apoptotic proteins like Bax and Bim while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7]
Section 2: Synthesis and Characterization of Anticancer Indole Derivatives
The synthesis of novel indole derivatives is a dynamic area of research, with numerous methods being developed to create diverse chemical libraries for screening.[5]
General Synthetic Strategies
Many synthetic routes to anticancer indole derivatives begin with the core indole structure, which is then functionalized at various positions.[5][19] Common reactions include N-alkylation, electrophilic substitution at the C3 position, and transition metal-catalyzed cross-coupling reactions to introduce aryl or other functional groups.[19]
One exemplary synthetic approach involves the condensation of an indole-3-carboxaldehyde derivative with a substituted sulfonylhydrazide to form indolyl sulfonohydrazides.[7][19]
Protocol: Synthesis of a Morpholine-Substituted Indolyl Sulfonohydrazide
This protocol is adapted from published procedures for the synthesis of bioactive indole derivatives.[19]
Part A: Synthesis of N-(2-morpholinoethyl)-1H-indole-3-carboxaldehyde
-
Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 eq) in dry acetonitrile, add potassium carbonate (5.0 eq).
-
Addition of Reagent: Stir the mixture at room temperature for 15-20 minutes. Then, add N-(2-chloroethyl) morpholine hydrochloride (2.0 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24-30 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
Part B: Synthesis of the Final Indolyl Sulfonohydrazide
-
Reaction Setup: Dissolve the N-alkylated indole-3-carboxaldehyde from Part A (1.0 eq) and a substituted phenyl sulfonylhydrazide (1.1 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid.
-
Heating: Heat the reaction mixture at 80°C for 4-6 hours.
-
Isolation: Upon cooling, the product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to yield the final compound.
Section 3: In Vitro Evaluation of Anticancer Activity
Once synthesized, novel indole derivatives are subjected to a battery of in vitro assays to determine their anticancer efficacy and elucidate their mechanism of action.
Antiproliferative Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468, A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of the test indole derivatives in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: IC50 Values of Representative Indole Derivatives
The following table summarizes the antiproliferative activity of selected indole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5f | MCF-7 (Breast) | 13.2 | [19] |
| MDA-MB-468 (Breast) | 8.2 | [19] | |
| Compound 10b | A549 (Lung) | 0.12 | [5] |
| K562 (Leukemia) | 0.01 | [5] | |
| Indole-3-carbinol | H1299 (Lung) | 449.5 | [7] |
| Indibulin | (Tubulin Polymerization) | 0.3 | [11] |
Note: Lower IC50 values indicate higher potency.
Cell Cycle Analysis by Flow Cytometry
To determine if a compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the indole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) compared to the control indicates cell cycle arrest.[1]
Apoptosis Assays
The induction of apoptosis can be confirmed by several methods, including Annexin V/PI staining, caspase activity assays, and Western blotting for apoptosis-related proteins.
Section 4: Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. By systematically modifying the structure of an indole derivative and evaluating the impact on its biological activity, researchers can identify key pharmacophores. For example, in a series of indolyl sulfonohydrazides, it was found that the presence of a p-chlorophenyl substituent significantly enhanced the anticancer activity.[19] Similarly, for 3-amino-1H-7-azaindole derivatives, the nitrogen atom at the 7-position of the azaindole ring was found to be crucial for anti-proliferative activity.[1]
Conclusion and Future Perspectives
The indole scaffold continues to be a highly fruitful starting point for the discovery of novel anticancer agents.[3][6][20] The diverse mechanisms of action of indole derivatives, including tubulin inhibition, kinase modulation, and apoptosis induction, underscore their therapeutic potential.[2][7][16] Future research will likely focus on the development of indole derivatives with improved selectivity for cancer cells, the ability to overcome drug resistance, and synergistic effects when used in combination with other therapies.[21] The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further exploration and innovation in this exciting field of oncology research.
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Application Notes & Protocols: The Use of Indole Compounds as Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold as a Privileged Structure in Antiviral Discovery
The indole moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and is considered a "privileged scaffold".[1][2] This structure is prevalent in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] In the field of virology, the indole framework has emerged as a critical pharmacophore for the development of novel antiviral agents.[2][3] Viral infections remain a persistent global health challenge, driven by the rapid evolution of drug-resistant strains and the emergence of new pathogenic viruses.[3] This necessitates a continuous pipeline of new therapeutics. Indole derivatives have demonstrated potent activity against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Influenza, and Coronaviruses, making them a focal point of intensive research.[1][4][5][6]
This guide provides a comprehensive overview of the mechanisms of action of indole-based antiviral compounds and presents a systematic, field-proven workflow for their screening and initial characterization. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Mechanisms of Antiviral Action for Indole Compounds
Indole derivatives exert their antiviral effects by interfering with various stages of the viral life cycle.[3] The versatility of the indole scaffold allows for chemical modifications that can be tailored to target specific viral proteins or host factors with high affinity and selectivity. Key mechanisms include:
-
Entry and Fusion Inhibition: Many indole compounds block the initial stages of viral infection. They can prevent the virus from attaching to host cell receptors or inhibit the conformational changes in viral glycoproteins that are necessary for the fusion of viral and cellular membranes.[3] For example, certain indole derivatives act as HIV-1 entry inhibitors by binding to the gp120 envelope glycoprotein, preventing its interaction with the host cell's CD4 receptor.[7] The repurposed drug Umifenovir (Arbidol), an indole derivative, inhibits the fusion of the viral lipid envelope with the host cell membrane, showing activity against influenza and SARS-CoV-2.[5]
-
Viral Enzyme Inhibition: Viral enzymes that are essential for replication are prime targets for antiviral drugs.
-
Polymerase Inhibition: Indole-based compounds have been successfully developed as non-nucleoside inhibitors (NNIs) of viral polymerases, such as the HCV NS5B RNA-dependent RNA polymerase.[8][9][10] These inhibitors bind to allosteric sites on the enzyme, inducing conformational changes that disrupt its catalytic activity.[10]
-
Integrase Inhibition: For retroviruses like HIV, integrase is a crucial enzyme that inserts the viral DNA into the host genome. Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs) that chelate essential Mg2+ ions in the enzyme's active site.[11] Other indole-based allosteric integrase inhibitors (ALLINIs) have also been developed.[12]
-
-
Inhibition of Viral Replication & Synthesis: Some indole alkaloids have been shown to interfere with viral replication processes within the host cell, though the exact mechanisms can vary.[3][13]
Application Note I: A Primary Screening Workflow for Novel Indole Compounds
Objective
To establish a robust and reproducible workflow for evaluating the in vitro antiviral efficacy and cytotoxicity of novel indole-based compounds. This primary screen is designed to identify promising "hit" compounds for further development.
Principle of the Workflow
The core principle is to first determine the toxicity profile of a compound on the host cells and then, using non-toxic concentrations, to measure its ability to inhibit viral replication. The relationship between efficacy and toxicity is quantified as the Selectivity Index (SI), a critical parameter for prioritizing compounds.
Caption: Workflow for primary screening of indole compounds.
Protocol 1: Determination of Cytotoxicity (MTT Assay)
Causality: Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is not toxic to the host cells. The MTT assay is a reliable, colorimetric method for measuring cell viability. It quantifies the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply because the compound is killing the host cells.
Materials:
-
Host cell line appropriate for the virus (e.g., MDCK for Influenza, Vero for HSV, A549 for various respiratory viruses).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Indole compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol).
-
96-well flat-bottom cell culture plates.
-
Plate reader (570 nm absorbance).
Step-by-Step Methodology:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).[14]
-
Compound Preparation: Prepare a 2-fold serial dilution of the indole compound in culture medium, starting from a high concentration (e.g., 200 µM). Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "cell control" (medium only).
-
Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well, achieving a final concentration of 0.45-0.5 mg/mL.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).
Protocol 2: Evaluation of Antiviral Efficacy (Plaque Reduction Assay)
Causality: The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound.[16] A "plaque" is a localized area of cell death or cytopathic effect (CPE) caused by viral infection, which appears as a clear zone in a cell monolayer.[17] By counting the number of plaques, one can quantify the number of infectious virus particles. This assay directly measures the ability of a compound to inhibit the production of infectious progeny virus.
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates.
-
Virus stock with a known titer (PFU/mL).
-
Indole compound at non-toxic concentrations (determined from MTT assay).
-
Infection medium (serum-free or low-serum medium).
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose).
-
Fixing solution (e.g., 4% formaldehyde in PBS).
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).
Step-by-Step Methodology:
-
Cell Preparation: Grow host cells in multi-well plates until they form a confluent monolayer.
-
Infection: Prepare a virus dilution in infection medium calculated to produce 50-100 plaques per well. Remove the growth medium from the cells and infect them with the virus dilution for 1 hour at 37°C, allowing the virus to adsorb.
-
Compound Treatment: While the virus is adsorbing, prepare serial dilutions of the indole compound in the overlay medium. Also prepare a "virus control" (overlay with vehicle) and a "positive control" (overlay with a known antiviral drug).
-
Overlay Application: After the 1-hour adsorption period, remove the virus inoculum, gently wash the monolayer with PBS, and add the compound-containing overlay medium to the wells. The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.[17]
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (e.g., 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution for at least 20 minutes.
-
Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry. Plaques will appear as clear zones against a purple background of viable cells.
-
-
Data Acquisition: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each concentration relative to the virus control. Plot the percentage inhibition against the compound concentration (log scale) and use non-linear regression to determine the 50% effective concentration (EC₅₀).
Data Analysis and Hit Prioritization
The ultimate goal of the primary screen is to identify compounds that are highly potent against the virus but minimally toxic to the host cells. This is captured by the Selectivity Index (SI) .
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces host cell viability by 50%.
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication (e.g., plaque formation) by 50%.
-
Selectivity Index (SI) = CC₅₀ / EC₅₀
| Compound | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) | Priority |
| Indole-A | > 200 | 4.0 | > 50 | High |
| Indole-B | 45 | 17 | 2.6 | Low |
| Indole-C | 150 | 1.5 | 100 | Very High |
| Indole-D | 25 | 20 | 1.25 | Discard |
| Positive Control | > 500 | 0.5 | > 1000 | - |
Interpretation: A higher SI value indicates greater selectivity of the compound for its antiviral target over host cell components. Generally, an SI ≥ 10 is considered a good starting point for a promising hit compound worthy of further investigation.
Application Note II: Elucidating the Mechanism of Action
Objective
For promising "hit" compounds identified in the primary screen, the next critical step is to determine when in the viral life cycle the compound exerts its effect.
Protocol 3: Time-of-Addition (ToA) Assay
Causality: The ToA assay pinpoints the specific stage of the viral replication cycle targeted by an inhibitor.[18] By adding the compound at different time points relative to infection, one can distinguish between inhibitors of entry, replication, or late-stage events like assembly and egress.[18][19] The results are interpreted by comparing the activity profile of the test compound to that of reference drugs with known mechanisms of action.[18]
Caption: Principle of the Time-of-Addition (ToA) Assay.
Step-by-Step Methodology:
-
Cell Preparation: Seed host cells in a multi-well plate to be confluent on the day of the experiment.
-
Synchronized Infection: Pre-chill the cells and virus inoculum at 4°C. Adsorb a high multiplicity of infection (MOI) of the virus to the cells for 1 hour at 4°C. This allows the virus to attach but not enter. This is time point "-1h".
-
Initiate Infection: Remove the inoculum, wash the cells with cold PBS, and add pre-warmed (37°C) culture medium. This is time point "0h".
-
Time-Course Compound Addition:
-
Full-time: Add the compound from -1h and keep it for the entire experiment duration.
-
Entry: Add the compound only during the -1h to 2h window.
-
Post-entry: Add the compound at various time points after infection (e.g., 0h, 1h, 2h, 4h, 6h, 8h). A single, high concentration of the compound (e.g., 10x EC₅₀) is typically used.
-
Controls: Include a no-drug control and reference inhibitors for entry (e.g., a fusion inhibitor) and replication (e.g., a polymerase inhibitor).
-
-
Harvest: At the end of a single replication cycle (e.g., 12-24 hours, virus-dependent), harvest the supernatant (for released virus) or the cells (for viral RNA/protein).
-
Quantification: Quantify the viral yield using an appropriate method (e.g., plaque assay, qPCR for viral genomes, or ELISA for viral antigens).
-
Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound can no longer inhibit viral replication indicates the end of the stage it targets. If a compound loses its effect when added after 2 hours post-infection, it likely targets an early event like entry. If it remains effective until 8 hours post-infection, it likely targets replication.
References
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Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(11), 1335-1353. Available at: [Link]
-
Al-Dhfyan, A., Alhomaidi, E. A., et al. (2024). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry. Available at: [Link]
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Al-Dhfyan, A., Alhomaidi, E. A., et al. (2024). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. National Center for Biotechnology Information. Available at: [Link]
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Kanehisa, M., et al. (2025). KEGG PATHWAY Database. Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]
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Bui, N. P. T., Nguyen, T. H. L., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. Available at: [Link]
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Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Publishing. Available at: [Link]
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Wei, Y., Li, J., et al. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS ONE. Available at: [Link]
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Daelemans, D., Pauwels, R., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols. Available at: [Link]
-
Fenwick, C., et al. (2016). Indole-Based Allosteric Inhibitors of HIV-1 Integrase. ACS Medicinal Chemistry Letters. Available at: [Link]
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El-Sayed, N. F., El-Gendy, A. O., et al. (2023). Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. Virology Journal. Available at: [Link]
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Prichard, M. N., et al. (2005). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology. Available at: [Link]
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Wang, S., et al. (2022). Design, synthesis, and anti-influenza A virus activity evaluation of novel indole containing derivatives of triazole. ResearchGate. Available at: [Link]
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protocols.io. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]
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Summa, V., et al. (2009). Tetracyclic indole inhibitors of hepatitis C virus NS5B-polymerase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, Z., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. Available at: [Link]
-
American Society for Microbiology. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. Available at: [Link]
-
Daelemans, D., Pauwels, R., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. PubMed. Available at: [Link]
-
Wang, Z., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
-
The Pharma Innovation. (2015). Molecular docking studies of indole derivatives containing cyanide group as hepatitis C Ns5b polymerase inhibitor. The Pharma Innovation. Available at: [Link]
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Luo, K., et al. (2021). 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. Viruses. Available at: [Link]
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IITR. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Institute for In Vitro Sciences, Inc.. Available at: [Link]
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Duan, M., et al. (2019). In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study. Journal of Molecular Modeling. Available at: [Link]
-
ResearchGate. (n.d.). Time-of-addition assay used to identify the steps of the influenza A virus life cycle which can be inhibited by alkaline extract. ResearchGate. Available at: [Link]
-
Ferrari, E., et al. (2004). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. Nucleic Acids Research. Available at: [Link]
-
Bio-protocol. (n.d.). Antiviral assay. Bio-protocol. Available at: [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Beaulieu, P. L. (2007). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Viruses. Available at: [Link]
-
Wensman, H., et al. (2023). A Robust Phenotypic High-Throughput Antiviral Assay for the Discovery of Rabies Virus Inhibitors. MDPI. Available at: [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. Available at: [Link]
-
Lee, J. Y., et al. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol. Available at: [Link]
Sources
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Troubleshooting & Optimization
improving the yield of Fischer indole synthesis for substituted indoles.
Technical Support Center: Fischer Indole Synthesis
A Guide to Improving Yields for Substituted Indoles
Welcome to the Technical Support Center for the Fischer Indole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to overcome common challenges and enhance the yields of your substituted indole syntheses. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in mechanistic principles and supported by established protocols.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have before troubleshooting specific issues. Understanding these core concepts is the first step toward optimizing your reaction.
Q1: What is the accepted mechanism of the Fischer Indole Synthesis, and why is it important for troubleshooting?
A1: The Fischer indole synthesis is a classic acid-catalyzed reaction that converts an arylhydrazine and an aldehyde or ketone into an indole.[1] Understanding its multi-step mechanism is critical because each step represents a potential point of failure or optimization.[2]
The process unfolds as follows:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.[3]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[1]
-
[4][4]-Sigmatropic Rearrangement: This is the key, irreversible, and often rate-determining step.[2] The enamine undergoes a concerted rearrangement, breaking the N-N bond and forming a C-C bond.
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of the aniline nitrogen onto the imine carbon to form a five-membered ring (an aminal).[1][3]
-
Ammonia Elimination: Finally, the aminal eliminates a molecule of ammonia under acidic conditions to yield the stable, aromatic indole ring.[1]
Knowing this pathway allows you to diagnose issues. For example, a failure in the[4][4]-sigmatropic rearrangement (Step 3) is a common reason for low yields, often due to electronic or steric issues.[5]
Section 2: In-Depth Troubleshooting Guides
This section is formatted as a series of common problems encountered in the lab. Each problem is followed by potential causes and validated solutions.
Problem 1: My reaction is not working. I'm recovering only starting material or seeing a complex mixture.
Q: I've run my Fischer indole synthesis, but TLC analysis shows only my starting phenylhydrazone, or a baseline streak of intractable tar. What's going wrong?
A: This is a frequent issue that typically points to one of three culprits: the catalyst, the conditions, or the stability of your intermediates.
-
Possible Cause A: Inappropriate or Inactive Acid Catalyst
-
The "Why": The entire mechanism is acid-catalyzed. The key[4][4]-sigmatropic rearrangement requires protonation of the enamine intermediate to proceed efficiently.[6] If the acid is too weak, the activation energy for this step won't be overcome.[4] Conversely, an acid that is too harsh can cause degradation and polymerization, leading to tar formation.[7]
-
Solution: Catalyst choice is substrate-dependent and often requires empirical optimization.[8]
-
Switch Acid Type: If a Brønsted acid (like HCl, H₂SO₄, p-TsOH) isn't working, consider a Lewis acid (like ZnCl₂, BF₃·OEt₂, AlCl₃).[1][2] Lewis acids can be particularly effective for substrates prone to N-N bond cleavage.
-
Increase Acid Strength: For electron-poor systems (e.g., hydrazines with electron-withdrawing groups), a stronger acid medium may be necessary. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are powerful options, though they require higher temperatures and can cause decomposition with sensitive substrates.[4][9]
-
Verify Catalyst Quality: Ensure your Lewis acid catalysts are anhydrous. ZnCl₂ is notoriously hygroscopic and loses activity when wet.
-
-
| Catalyst Type | Common Examples | Typical Use Case & Considerations |
| Brønsted Acids | p-TsOH, H₂SO₄, HCl, Acetic Acid | Widely applicable. Acetic acid can serve as both catalyst and solvent. Stronger acids require careful temperature control.[1] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Often milder and can prevent N-N bond cleavage.[10] Must be anhydrous. Good for sterically hindered substrates. |
| Solid Acids/Resins | Amberlyst, Montmorillonite | Can simplify workup (filtration), but may require higher temperatures or longer reaction times. |
| Strong Acid Media | Polyphosphoric Acid (PPA), Eaton's Reagent | Effective for difficult, electron-deficient substrates.[9] Often used at high temperatures (>100 °C). Can cause charring. |
-
Possible Cause B: Suboptimal Reaction Conditions (Temperature & Time)
-
The "Why": The Fischer indole synthesis is highly sensitive to temperature.[7][10] Too low, and the reaction stalls.[4] Too high, and side reactions like polymerization, rearrangement, or product decomposition dominate.[11]
-
Solution:
-
Systematic Temperature Screening: Begin with milder conditions (e.g., 80 °C) and gradually increase the temperature, monitoring by TLC.
-
Consider Microwave Irradiation: For stubborn or sterically hindered substrates, microwave-assisted synthesis can be transformative.[12] It provides rapid, uniform heating, often dramatically reducing reaction times from hours to minutes and increasing yields.[13][14] A typical starting point is 10-15 minutes at 150-170 °C.[13]
-
-
-
Possible Cause C: Unstable Hydrazone Intermediate
-
The "Why": Some phenylhydrazones are not stable enough to be isolated and stored, decomposing upon standing or under the reaction conditions before indolization can occur.[4][11]
-
Solution: In Situ Formation. Instead of isolating the hydrazone, perform a one-pot reaction. Combine the arylhydrazine and the carbonyl compound directly in the acidic medium.[4] This allows the hydrazone to form and immediately proceed to the cyclization step without being isolated.
-
Problem 2: My yield is low, and I'm isolating significant side products.
Q: I'm getting some of my desired indole, but the yield is poor, and I'm struggling to purify it from other major products. What are these side reactions and how can I minimize them?
A: Low yields with byproduct formation suggest that a competing reaction pathway is out-pacing your desired indolization. The two most common culprits are N-N bond cleavage and regioselectivity issues.
-
Possible Cause A: Competing N-N Bond Cleavage
-
The "Why": This is arguably the most significant side reaction plaguing the Fischer synthesis.[4][8] It is particularly problematic when strong electron-donating groups (EDGs) are present on the enamine portion of the intermediate (derived from the ketone/aldehyde).[5] These EDGs stabilize the intermediate in a way that favors heterolytic cleavage of the weak N-N bond, leading to byproducts like anilines and iminium ions instead of the desired[4][4]-sigmatropic rearrangement.[5][15] This is a primary reason why synthesizing 3-aminoindoles via the classic Fischer method often fails.[5]
-
Solution:
-
Use Milder Conditions: Switch to a milder acid catalyst (e.g., acetic acid, ZnCl₂) and lower the reaction temperature.[4][11] This can disfavor the high-energy cleavage pathway.
-
Protecting Group Strategy: If the EDG is a reactive amine or alcohol, consider protecting it before the synthesis.
-
Modify the Substrate: If possible, redesign the synthesis to avoid highly activating EDGs on the carbonyl partner.
-
-
-
Possible Cause B: Formation of Regioisomers with Unsymmetrical Ketones
-
The "Why": When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of two indole regioisomers.[4] The ratio of these products is highly dependent on the reaction conditions, particularly the acid catalyst.[11][16] Weaker acids often favor the kinetic product (from the more substituted, thermodynamically less stable enamine), while stronger acids can favor the thermodynamic product (from the less substituted, more stable enamine).[11]
-
Solution:
-
Screen Acid Catalysts: This is the most effective strategy. The choice of acid can dramatically shift the product ratio.[16][17] For example, using Eaton's reagent has been shown to provide unprecedented regiocontrol, favoring the 3-unsubstituted indole from methyl ketones.[9]
-
Leverage Steric Hindrance: Bulky substituents on the ketone or phenylhydrazine can be used to sterically direct the cyclization to the less hindered position.[11]
-
Buchwald Modification: For certain substrates, the Buchwald modification, which involves a palladium-catalyzed cross-coupling to form the N-arylhydrazone, can offer improved regioselectivity.[1]
-
-
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for common and advanced Fischer indole synthesis procedures.
Protocol 1: General Procedure using p-Toluenesulfonic Acid (p-TsOH)
This protocol is a good starting point for many substrates.
-
Materials:
-
Arylhydrazine (1.0 eq)
-
Ketone or Aldehyde (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.2 - 1.0 eq)
-
Toluene or Xylene (approx. 0.2 M concentration)
-
Dean-Stark apparatus (optional, but recommended for hydrazone formation)
-
-
Step-by-Step Methodology:
-
Hydrazone Formation (Optional Isolation): To a round-bottom flask equipped with a magnetic stirrer and Dean-Stark trap, add the arylhydrazine (1.0 eq), carbonyl compound (1.1 eq), and a catalytic amount of acetic acid in toluene.
-
Reflux the mixture until the theoretical amount of water has been collected, or until TLC analysis shows complete consumption of the starting material. The hydrazone can be isolated by removing the solvent under reduced pressure.
-
Indolization: To the flask containing the hydrazone (or the crude reaction mixture from the previous step), add p-TsOH (0.2 - 1.0 eq) and fresh solvent if needed.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[17]
-
Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization
This method is ideal for accelerating difficult reactions or quickly screening conditions.[18]
-
Materials:
-
Arylhydrazine (1.0 eq)
-
Ketone or Aldehyde (1.1 eq)
-
Acid Catalyst (e.g., p-TsOH, ZnCl₂, or Eaton's Reagent)
-
High boiling point solvent (e.g., Ethanol, Acetic Acid, DMF)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
-
-
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, combine the arylhydrazine (1.0 eq), the carbonyl compound (1.1 eq), the chosen acid catalyst, and the solvent (2-3 mL).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiation: Irradiate the reaction mixture with stirring at a set temperature (e.g., 150-170 °C) for a specified time (e.g., 5-20 minutes).[13]
-
Work-up: After the reaction, allow the vial to cool to room temperature. Quench the reaction carefully by pouring it onto crushed ice or into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
References
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Wikipedia. (2023, December 1). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem.
- BenchChem. (2025).
- Journal of the Chemical Society B: Physical Organic. (1970). Fischer indole synthesis on unsymmetrical ketones.
- BenchChem. (2025).
- Science Info. (2024, April 10).
- Chemistry Stack Exchange. (2020, September 19).
- Request PDF. (2025, August 7). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. BenchChem.
- Gribble, G. W. (2021, January 4). Fischer Indole Synthesis.
- UKHSA Research Portal. (n.d.). Fischer indole synthesis in the absence of a solvent. UKHSA Research Portal.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
- Sezgin, M. (2022, August 4).
- BenchChem. (2025). Improving yield in Fischer indole synthesis of precursors. BenchChem.
- BenchChem. (2025).
- DeepDyve. (2011, September 1). One‐pot‐one‐step, microwave‐assisted Fischer indole synthesis. Journal of Heterocyclic Chemistry.
- BenchChem. (2025). effect of substituents on Fischer indole synthesis yield. BenchChem.
- RSC Advances. (2017, November 15).
- Liu, P., & Houk, K. N. (2012).
- University of California, Irvine. (n.d.). Indoles.
- Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros.
- YouTube. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples.
- Sajjadifar, S., et al. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
- Zhao, D., Hughes, D. L., & Bender, D. R. (1991, April 1). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with New Jersey.
- ResearchGate. (2025, October 16). New 3H-Indole Synthesis by Fischer's Method. Part I.
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- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide to the Purification of 3-Substituted Indole-6-Carboxylates
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying 3-substituted indole-6-carboxylates. This class of molecules, while synthetically valuable, often presents unique challenges during isolation and purification. This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Section 1: Initial Purification Strategy & Common Impurities
Question 1: I've just completed a Fischer indole synthesis to prepare a 3-substituted indole-6-carboxylate. What are the most likely impurities I should be trying to remove?
Answer: The Fischer indole synthesis, while powerful, is notorious for generating a range of byproducts that can complicate purification.[1][2] The most common impurities you should anticipate are:
-
Unreacted Starting Materials: This includes the substituted phenylhydrazine and the carbonyl compound.
-
Aniline Derivatives: A significant competing pathway in the Fischer synthesis is N-N bond cleavage, which results in the formation of aniline byproducts.[3] The presence of electron-donating groups on the phenylhydrazine can exacerbate this issue.[3]
-
Regioisomers: If you used an unsymmetrical ketone as a starting material, you could have a mixture of indole regioisomers.[4]
-
Polymeric Materials: The acidic conditions of the reaction can lead to the dimerization or polymerization of the reactive indole product.[5]
-
Incomplete Cyclization Products: The reaction may stall at the phenylhydrazone intermediate stage.[3]
Question 2: My crude product is a dark, oily residue. Should I attempt direct crystallization or is column chromatography the better first step?
Answer: For a dark, oily crude product, it is generally advisable to perform a preliminary purification by column chromatography before attempting recrystallization. Direct crystallization from such a complex mixture is often difficult and can lead to the inclusion of impurities in the crystal lattice.
A good starting point is to perform a quick filtration through a small plug of silica gel. This can remove baseline impurities and highly polar materials, potentially simplifying the subsequent full chromatographic separation.
Section 2: Troubleshooting Column Chromatography
Question 3: My 3-substituted indole-6-carboxylate is streaking badly on the silica gel column, leading to poor separation. What is causing this and how can I fix it?
Answer: Streaking of indole derivatives on silica gel is a common problem, often caused by the interaction of the basic indole nitrogen with the acidic silanol groups of the silica.[6] This leads to a non-ideal equilibrium between the stationary and mobile phases. Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: The most effective solution is often to add a small amount of a basic modifier to your eluent. Triethylamine (Et3N) at a concentration of 0.1-1% is a common choice. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your indole compound to elute more cleanly.
-
Deactivation of Silica Gel: You can pre-treat your silica gel by flushing the column with a solvent system containing a base, such as 1-3% triethylamine, before loading your sample.
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic).
Question 4: I am concerned about the hydrolysis of the carboxylate ester on the silica gel column. Is this a valid concern and what conditions should I avoid?
Answer: Yes, this is a very valid concern. The acidic nature of silica gel can catalyze the hydrolysis of esters, especially if your mobile phase contains nucleophilic solvents like methanol and residual water.[7] To minimize the risk of hydrolysis:
-
Use Dry Solvents: Ensure your elution solvents are anhydrous.
-
Avoid Highly Protic Solvents: If possible, avoid using high concentrations of methanol in your eluent. A less nucleophilic alcohol like isopropanol can be a better choice if high polarity is required.
-
Work Quickly: Do not let your compound sit on the column for an extended period.
Conversely, if you are using a basic modifier like triethylamine, be aware that this can also promote ester hydrolysis, although it is generally less of a concern than with strong bases.[8]
Below is a decision-making workflow for troubleshooting your column chromatography:
Caption: Decision tree for troubleshooting column chromatography.
Section 3: Recrystallization and Stability
Question 5: What are good solvent systems for the recrystallization of 3-substituted indole-6-carboxylates?
Answer: The choice of recrystallization solvent will depend on the specific substituents on your indole core. However, here are some general guidelines and starting points:
| Solvent System | Polarity | Good for... |
| Ethanol/Water | High | Compounds with some polarity. The water acts as an anti-solvent. |
| Ethyl Acetate/Hexanes | Medium | A very common and effective system for a wide range of organic compounds, including many indole esters. |
| Dichloromethane/Hexanes | Medium | Similar to ethyl acetate/hexanes, but dichloromethane is a better solvent for many indole derivatives. |
| Toluene | Low | Good for less polar compounds and can sometimes yield very high-quality crystals. |
| Acetone/Hexanes | Medium | Another versatile system that often works well when ethyl acetate/hexanes fails. |
Pro-Tip: A rule of thumb is that solvents containing a similar functional group to your compound can be good solubilizers. For esters, ethyl acetate is often a good starting point.[9]
Question 6: I have the free carboxylic acid version of my indole. I'm worried about decarboxylation upon heating during recrystallization. How can I avoid this?
Answer: Decarboxylation of indole-carboxylic acids can indeed be a problem, especially at elevated temperatures.[10] The stability of your indole-6-carboxylic acid to decarboxylation will depend on the substituents at the 3-position. To minimize the risk:
-
Avoid High Temperatures: Try to find a solvent system that allows for recrystallization at a lower temperature.
-
Use a High-Boiling Point Solvent with Care: While high-boiling solvents can be effective for recrystallization, prolonged heating should be avoided.
-
Consider a Salt Formation: If your compound is sufficiently basic, you could form a salt (e.g., a hydrochloride salt) which may have different crystallization properties and could be more stable to decarboxylation.
Section 4: The Role of Protecting Groups
Question 7: Would using a protecting group on the indole nitrogen help with purification?
Answer: Yes, protecting the indole nitrogen can significantly simplify purification for several reasons:
-
Prevents N-H Acidity Issues: An N-protected indole will not have the acidic proton that can cause streaking on silica gel. This often leads to much cleaner chromatography.
-
Increases Stability: Many protecting groups can increase the stability of the indole ring to acidic or oxidative conditions.
-
Alters Solubility: The protecting group will change the polarity and solubility of your compound, which can be advantageous for both chromatography and recrystallization.
Common protecting groups for indoles include Boc, Cbz, and sulfonyl groups like tosyl (Ts).[11] The choice of protecting group will depend on the subsequent steps in your synthesis and the conditions required for its removal.
Here is a general workflow for a purification strategy involving an N-protecting group:
Caption: Purification workflow with N-protection.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pack the column with the silica slurry.
-
Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent containing 0.5% triethylamine.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your initial eluent and load it onto the column.
-
Elution: Begin elution with the initial solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.
Protocol 2: Hydrolysis of a Methyl Indole-6-carboxylate to the Carboxylic Acid
-
Dissolution: Dissolve the methyl indole-6-carboxylate in a mixture of tetrahydrofuran (THF), methanol, and water.[12]
-
Base Addition: Add an excess of lithium hydroxide monohydrate to the solution.[12]
-
Heating: Stir the mixture at a moderately elevated temperature (e.g., 60 °C) for several hours, monitoring the reaction by TLC until the starting material is consumed.[12]
-
Workup: Concentrate the reaction mixture to remove the organic solvents. Dissolve the residue in water and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration and dry under vacuum.
References
-
PrepChem. Synthesis of indole-6-carboxylic acid. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(82), 52134-52166.
- Hughes, D. L. (2011). A three-component Fischer indole synthesis.
- Gribble, G. W. (2010). Recent developments in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 21(12), 2135-2174.
- Ostwald, R. (1990). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12.
-
PrepChem. Synthesis of 3-(n-dodecyl)indole-6-carboxylic acid. Available at: [Link]
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]
- Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Biotage. How does an acid pH affect reversed-phase chromatography separations? Available at: [Link]
- Aboul-Enein, H. Y., & El-Awady, M. I. (2014).
- Reddy, G. S., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 6(1), 1-8.
- Chen, X., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
- Lee, D., & Sames, D. (2005). Organic modifiers for the separation of organic acids and bases by liquid chromatography.
-
PubMed. Organic modifiers for the separation of organic acids and bases by liquid chromatography. Available at: [Link]
- Liao, C., et al. (2021). Late-Stage N-Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization. Journal of the American Chemical Society, 143(49), 20736-20747.
-
ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds? Available at: [Link]
- Krasavin, M. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535.
-
PubChem. Ethyl Indole-3-carboxylate. Available at: [Link]
- González, M., et al. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(19), 6296.
- Kowalczyk, M., & Albrecht, Ł. (2022).
-
ResearchGate. How to separate ester from carboxylic acid by using chromatography? Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole synthesis [organic-chemistry.org]
- 10. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 11. Chromatographic analysis of the acidic and basic species of recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Optimization of Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis, offering troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions and optimize your reaction outcomes.
General Troubleshooting & FAQs
This section addresses broad issues applicable to various indole synthesis methods.
Q1: My indole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[1][2] For classical methods like the Fischer indole synthesis, reaction outcomes are highly sensitive to temperature and the strength of the acid catalyst.[1][3][4] In syntheses such as the Bischler-Moehlau, harsh reaction conditions are a frequent cause of poor yields.[1][5]
To systematically address low yields, consider the following:
-
Optimize Reaction Conditions: Methodically vary the temperature, reaction time, and catalyst concentration.
-
Protecting Groups: Employ protecting groups for sensitive functionalities on your starting materials. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[1]
-
Purity of Starting Materials: Ensure the high purity of your starting materials, as impurities can lead to undesired side reactions.
-
Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.
Q2: I am struggling with the purification of my crude indole product. What are some effective methods?
Purification of indole derivatives can be challenging due to the presence of structurally similar impurities.
-
Column Chromatography: This is a widely used method. The choice of the solvent system is critical. Aprotic solvents or gradient elution can often provide better separation.[1]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Distillation: For volatile indole derivatives, distillation under reduced pressure can be an option.
Fischer Indole Synthesis: Troubleshooting Guide
The Fischer indole synthesis is a robust and widely used method involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Q1: Why is my Fischer indole synthesis failing or giving a very low yield?
Several factors can contribute to the failure or low yield of a Fischer indole synthesis:
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to side reactions instead of the desired cyclization.[1][4]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often require empirical optimization.
-
Reaction Conditions: The reaction is highly sensitive to both temperature and reaction time.[1][4]
Q2: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?
Common side reactions include:
-
Aldol Condensation: Aldehydes and ketones possessing α-hydrogens can undergo self-condensation under acidic conditions.[4]
-
Reductive Amination: The arylhydrazine can act as a reducing agent, leading to the formation of amines.
Fischer Indole Synthesis Workflow and Troubleshooting
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Indole Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with indole esters. This guide is designed to provide in-depth technical support, troubleshooting advice, and practical protocols for navigating the complexities of indole ester stability. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory challenges, offering insights grounded in established scientific principles and extensive field experience.
This resource is structured as a dynamic question-and-answer guide, directly addressing the common issues and questions that arise during the experimental analysis of indole ester degradation.
Section 1: Understanding the Core Instabilities of Indole Esters
Indole esters, a common scaffold in pharmaceuticals and biologically active molecules, possess two primary sites susceptible to degradation: the ester linkage and the indole ring itself. Understanding the interplay between these two functionalities is critical for designing stable formulations and interpreting degradation data.
Q1: What are the primary degradation pathways I should be concerned about with indole esters?
A1: The degradation of indole esters is typically dictated by four main pathways, often accelerated under forced degradation conditions:
-
Hydrolysis: The most common pathway, involving the cleavage of the ester bond. This is highly dependent on pH.
-
Oxidation: The electron-rich indole ring is susceptible to attack by oxidizing agents, leading to a variety of degradation products.
-
Photodegradation: Exposure to light, particularly UV, can induce complex degradation reactions.
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
Each of these pathways generates a unique signature of degradation products that can be monitored and identified.
Section 2: Hydrolytic Degradation: The Ester's Weak Link
The ester functional group is the most common point of initial degradation for these molecules. Its susceptibility to hydrolysis is a critical factor in both formulation development and during analytical sample preparation.
Q2: My indole ester is rapidly degrading in my aqueous formulation. What is the likely cause and how can I investigate it?
A2: Rapid degradation in an aqueous environment almost certainly points to hydrolysis of the ester linkage. This reaction is catalyzed by both acids and bases.[1][2]
-
Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic.[1] In basic conditions, the hydroxide ion is a much stronger nucleophile than water, leading to rapid cleavage of the ester bond.[3][4] For many indole esters, such as indole-3-acetic acid esters, measurable hydrolysis can occur in just a few hours at a pH of 9 or above.[3][4]
-
Troubleshooting & Investigation:
-
pH Profiling: Conduct a simple experiment by dissolving your indole ester in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12).
-
Time-Point Analysis: Monitor the samples at regular time intervals (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.
-
Identify the Products: The primary degradation products will be the parent indole carboxylic acid and the corresponding alcohol. Confirm their identity by comparing their retention times with those of authentic reference standards.
-
The results of this study will reveal the pH range of maximum stability for your compound.
Q3: I'm performing an acid-catalyzed hydrolysis. Besides the expected indole carboxylic acid, I see other degradation products. What could they be?
A3: While the primary reaction is ester cleavage, the acidic conditions, especially when combined with heat, can also promote degradation of the indole ring itself. The electron-rich indole ring can undergo reactions such as oligomerization.[5][6] Under strongly acidic conditions, you might observe the formation of dimers or even trimers of the indole moiety.[7] These are often less polar than the parent compound and will have longer retention times in reversed-phase HPLC.
Section 3: Oxidative Degradation: Protecting the Indole Ring
The indole ring's high electron density makes it a target for oxidative degradation, which can lead to a complex array of products and a loss of biological activity.
Q4: What are the common products of oxidative degradation of indole esters, and how can I simulate this in the lab?
A4: The most common products of indole ring oxidation are oxindole and isatin.[8] The initial oxidation often occurs at the 2-position of the indole ring.[9] This can be simulated in the laboratory using a solution of hydrogen peroxide (H₂O₂), typically in the range of 3-30%.[10]
-
Mechanism Insight: The reaction with H₂O₂ can proceed through a mechanism involving the formation of a hydroperoxide intermediate, which then rearranges.
The workflow for investigating oxidative degradation is as follows:
Caption: Workflow for Oxidative Forced Degradation.
Q5: My mass balance is poor after oxidative stress. What are the possible reasons?
A5: Poor mass balance is a common issue in oxidative degradation studies and can be attributed to several factors:[10][11]
-
Formation of Non-Chromophoric Products: The indole ring is the primary chromophore in most indole esters. If the ring is cleaved during oxidation, the resulting fragments may not absorb UV light at the detection wavelength, making them "invisible" to the HPLC-UV detector.[12]
-
Formation of Volatile Degradants: Small, volatile molecules may be formed that are lost during sample preparation or are not retained on the HPLC column.
-
Different Molar Extinction Coefficients: Your degradation products may have significantly different UV responses compared to the parent compound. If you are calculating percentages based on peak area without using relative response factors, your mass balance will be inaccurate.[11]
-
Formation of Oligomers/Polymers: In some cases, oxidative conditions can lead to the formation of polymeric material that may precipitate out of solution or be so strongly retained on the HPLC column that it does not elute.
-
Troubleshooting Steps:
-
Use a mass spectrometer (LC-MS) to look for non-chromophoric or unexpected degradation products.
-
Calculate the mass balance to see if it is within an acceptable range (typically 90-110%).[10] If not, investigate the possibility of non-chromophoric products or issues with relative response factors.
-
Ensure your HPLC method is capable of eluting both highly polar and non-polar compounds.
-
Section 4: Photodegradation and Thermal Stress
Q6: What should I consider when performing photostability studies on my indole ester?
A6: Indole-containing compounds are often susceptible to photodegradation.[13] According to ICH Q1B guidelines, photostability testing should involve exposure to a combination of UV and visible light.[10]
-
Experimental Considerations:
-
Expose your compound in both solid and solution form.
-
Use a validated photostability chamber that provides controlled light exposure (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).[10]
-
Include a dark control sample to differentiate between thermal and photolytic degradation.
-
-
Expected Degradation Products: Photodegradation can be complex, often involving free-radical mechanisms.[14] Products can include oxidized species, dimers, and other rearranged structures. The specific products will depend on the solvent and the presence of other excipients.
Section 5: Experimental Protocols and Data
A well-designed forced degradation study is the cornerstone of understanding the stability of your indole ester.
Protocol: Forced Degradation Study of an Indole Ester
This protocol provides a general framework. The concentrations, temperatures, and time points should be optimized for your specific molecule to achieve a target degradation of 5-20%.[1][3]
1. Stock Solution Preparation:
-
Prepare a stock solution of your indole ester at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[15]
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Before analysis, neutralize with an equivalent amount of 1 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. (Note: Base hydrolysis is often much faster than acid hydrolysis for esters).[16]
-
Incubate at room temperature.
-
Withdraw samples at 0, 1, 2, 4, and 8 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Quench the reaction by adding a small amount of sodium bisulfite solution if necessary.
-
-
Thermal Degradation:
-
Place a solid sample of the indole ester in a 105°C oven.
-
Place a separate aliquot of the stock solution in a 60°C oven.
-
Analyze samples at 1, 3, and 5 days.
-
-
Photodegradation:
-
Expose solid and solution samples to a light source according to ICH Q1B guidelines.[10]
-
Keep a control sample wrapped in aluminum foil to serve as a dark control.
-
Analyze after the specified exposure period.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with both UV and MS detection.
-
Calculate the percentage of degradation and perform a mass balance assessment.
Data Summary Table (Example)
| Stress Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 13.1 (Indole Acid) | 1.5 (Unknown) | 99.8 |
| 0.1 M NaOH, RT | 8 | 82.5 | 16.8 (Indole Acid) | Not Detected | 99.3 |
| 3% H₂O₂, RT | 24 | 89.1 | 4.2 (Oxindole Ester) | 5.3 (Unknown) | 98.6 |
| Thermal, 60°C | 72 | 98.5 | 0.8 (Unknown) | Not Detected | 99.3 |
| Photolytic | - | 92.3 | 3.1 (Unknown) | 4.0 (Unknown) | 99.4 |
This is example data and should be generated for your specific compound.
Degradation Pathway Diagrams
Caption: General Hydrolytic Degradation Pathway.
Caption: General Oxidative Degradation Pathway.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Retrieved January 21, 2026, from [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (1986). Plant Physiology. Retrieved January 21, 2026, from [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). Frontiers in Microbiology. Retrieved January 21, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]
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Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. (2013). Plant Molecular Biology Reporter. Retrieved January 21, 2026, from [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved January 21, 2026, from [Link]
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Metabolism of Indole-3-Acetic Acid in Arabidopsis. (1998). Plant Physiology. Retrieved January 21, 2026, from [Link]
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Oligomerization of Indole Derivatives with Incorporation of Thiols. (2008). Molecules. Retrieved January 21, 2026, from [Link]
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Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. (1985). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. (2021). Scientific Reports. Retrieved January 21, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 21, 2026, from [Link]
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Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (2021). Molecules. Retrieved January 21, 2026, from [Link]
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Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharma Research & Review. Retrieved January 21, 2026, from [Link]
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Oxidative Cleavage of Indoles Mediated by Urea Hydrogen Peroxide or H2O2 in Polar Solvents. (2021). ChemistrySelect. Retrieved January 21, 2026, from [Link]
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Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]
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The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025). ResolveMass. Retrieved January 21, 2026, from [Link]
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Oligomerization of indole derivatives with incorporation of thiols. (2008). PubMed. Retrieved January 21, 2026, from [Link]
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What could be the possible reasons to not achieve mass balance in assay and RS methods of a drug solution packed in LDPE ampules? (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
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Stability Indicating HPLC Method Development: A Review. (2014). International Research Journal of Pharmacy and Medical Sciences. Retrieved January 21, 2026, from [Link]
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Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. (1986). PubMed. Retrieved January 21, 2026, from [Link]
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Oligomerization of indole-3-carbinol in aqueous acid. (1995). PubMed. Retrieved January 21, 2026, from [Link]
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strategies to avoid N-alkylation side reactions in indole synthesis.
Technical Support Center: Indole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of indole synthesis. N-alkylation is a common and often frustrating side reaction that can derail a synthetic route, leading to difficult purifications and reduced yields. This document provides in-depth, experience-driven answers to common problems, focusing on the causality behind reaction outcomes and offering robust troubleshooting strategies.
Frequently Asked Questions (FAQs): The Fundamentals of Indole Reactivity
Q1: Why is N-alkylation such a common side reaction during indole synthesis and modification?
A1: The propensity for N-alkylation stems from the fundamental electronic structure of the indole ring. The nitrogen atom's lone pair of electrons contributes to the aromaticity of the bicyclic system, which makes it less basic than a typical amine.[1][2] However, the N-H proton is weakly acidic, with a pKa of approximately 17 in solution (and around 21 in DMSO), making it susceptible to deprotonation by strong bases like sodium hydride (NaH).[2][3][4]
Once deprotonated, the resulting indolate anion is an ambivalent nucleophile, meaning it has two primary nucleophilic sites: the N-1 nitrogen and the C-3 carbon.[5] The reaction of this anion with an electrophile (like an alkyl halide) can therefore occur at either position, leading to a mixture of N-alkylated and C-3 alkylated products. The selectivity is a delicate balance of factors including the base, solvent, temperature, and the nature of the electrophile itself.[5][6]
Q2: What is the mechanistic difference between N-alkylation and C-3 alkylation?
A2: The difference lies in which nucleophilic site of the indolate anion attacks the electrophile.
-
N-Alkylation: This is often the thermodynamically favored pathway. The negative charge is formally on the nitrogen, a highly electronegative atom. Reaction at this site neutralizes the charge directly.
-
C-3 Alkylation: This is often the kinetically favored pathway. The C-3 position of indole is inherently electron-rich and highly nucleophilic, sometimes described as having enamine-like reactivity.[1][7] Attack from C-3 disrupts the aromaticity of the pyrrole ring temporarily, but it is often a faster process, especially under conditions where the indole is not fully deprotonated.
The competition between these two pathways is the core of the regioselectivity problem.
Caption: Competing N-1 vs. C-3 alkylation pathways after deprotonation.
Troubleshooting Guide: Controlling Regioselectivity
Issue 1: My reaction yields a mixture of N-1 and C-3 alkylated products. How can I improve N-1 selectivity?
This is a classic regioselectivity challenge. The key is to manipulate the reaction conditions to favor the thermodynamic N-alkylation pathway.
Core Strategy: The "Classical" Conditions The most reliable method for achieving high N-1 selectivity involves generating a "naked" indolate anion that is highly reactive at the nitrogen center.[6][8]
Detailed Protocol:
-
Solvent & Base Selection: Use a strong base such as sodium hydride (NaH, 1.1 eq.) in a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[6]
-
Causality: Polar aprotic solvents effectively solvate the sodium cation (Na+) but poorly solvate the indolate anion. This leaves the nitrogen's lone pair highly exposed and nucleophilic, favoring attack at the N-1 position.[8] In contrast, ethereal solvents like THF can sometimes lead to poorer regioselectivity due to solubility issues with the indole sodium salt.[6]
-
-
Deprotonation: Add the indole to the suspension of NaH in the solvent at 0 °C and allow it to stir for 30-60 minutes. This ensures complete deprotonation. Incomplete deprotonation can lead to direct reaction of the neutral indole at C-3.[6]
-
Electrophile Addition: Add the alkyl halide (1.0-1.2 eq.) and allow the reaction to warm to room temperature or gently heat.
-
Temperature Control: If regioselectivity is still poor, increasing the reaction temperature (e.g., to 80 °C) can be highly effective. Higher temperatures provide the energy to overcome the activation barrier for the more stable thermodynamic product (N-alkylation) over the kinetic one (C-alkylation).[6] One study achieved complete N-alkylation at 80 °C.[6]
Table 1: Influence of Reaction Conditions on Alkylation Regioselectivity
| Condition | Reagents/Parameters | Predominant Product | Rationale & Causality |
|---|---|---|---|
| Base Cation | NaH, KH (Ionic Salts) | N-1 Alkylation | Creates a more ionic indolate salt, favoring reaction at the electronegative nitrogen.[2] |
| BuLi, Grignards (Covalent) | C-3 Alkylation | The more covalent metal-nitrogen bond reduces N-nucleophilicity, favoring attack from the C-3 position.[2] | |
| Solvent | DMF, DMSO (Polar Aprotic) | N-1 Alkylation | Solvates the cation, leaving the indolate anion "naked" and highly nucleophilic at the nitrogen.[6][8] |
| Toluene, THF | C-Alkylation (often) | Less polar solvents may not fully dissociate the ion pair, potentially favoring C-3 attack.[9] | |
| Temperature | Higher Temperature (e.g., 80 °C) | N-1 Alkylation | Favors the formation of the more thermodynamically stable N-alkylated product.[6] |
| Catalyst | CuH / DTBM-SEGPHOS | N-1 Alkylation | Modern catalytic systems can be designed with ligands that steer the electrophile specifically to the nitrogen atom.[8] |
| In(OTf)₃ in THF | N-1 Alkylation | Lewis acid catalysis in a coordinating solvent can direct alkylation to the N-1 position.[9] |
| | In(OTf)₃ in Toluene | C-6 Alkylation | A switch in solvent with the same catalyst can dramatically alter regioselectivity to a ring position.[9] |
Issue 2: I want to perform a C-3 alkylation, but I'm getting unwanted N-alkylation. How do I completely prevent reaction at the nitrogen?
The most definitive strategy to prevent N-alkylation is to temporarily "block" the N-H site with a protecting group. This forces any subsequent electrophilic attack to occur at other positions, primarily C-3.
Core Strategy: Nitrogen Protection The choice of protecting group is critical and depends on its stability to your planned reaction conditions and the ease of its subsequent removal.
Table 2: Common Indole N-Protecting Groups
| Protecting Group | Introduction Reagents | Removal Conditions | Stability & Notes |
|---|---|---|---|
| Tosyl (Ts) | TsCl, NaH, DMF | Strong base (e.g., NaOH, KOH) or reducing agents (e.g., SmI₂) | Very robust. Stable to strong acids, organometallics, and mild reduction. Removal can require harsh conditions. |
| Boc (t-butyloxycarbonyl) | Boc₂O, DMAP, THF | Trifluoroacetic acid (TFA); HCl | Acid-labile. Not stable to strongly acidic conditions. Widely used due to mild removal. |
| Cbz (Carboxybenzyl) | CbzCl, Base | Catalytic Hydrogenation (H₂, Pd/C) | Removed under neutral conditions. Sensitive to reagents that reduce aromatic rings. |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEMCl, NaH, DMF | Fluoride source (TBAF); strong acid | Removed under mild conditions. Stable to bases, nucleophiles, and hydrogenation. |
Experimental Workflow: Protection-Alkylation-Deprotection
Caption: A standard workflow for achieving selective C-3 alkylation.
Issue 3: I am attempting a one-pot Fischer Indole Synthesis followed by N-alkylation and getting a complex mixture. What's going wrong?
The Fischer indole synthesis is typically acid-catalyzed, while N-alkylation requires a strong base.[6][10] Running these simultaneously without careful planning will result in acid-base neutralization, side reactions, and low yields. However, a sequential one-pot procedure can be highly effective.
Troubleshooting Strategy:
-
Ensure Complete Indolization First: The Fischer reaction must be driven to completion before introducing the base for the alkylation step. The acidic catalyst from the first step must be neutralized or removed.
-
Solvent Compatibility: The solvent chosen for the Fischer synthesis must be compatible with the subsequent N-alkylation step (e.g., tolerant of NaH).[6]
-
Optimized One-Pot Protocol: A successful one-pot, two-step protocol involves:
-
Step A (Indolization): Perform the Fischer synthesis under optimized, minimally acidic conditions.
-
Step B (Alkylation): Once the indole is formed (monitored by TLC/LC-MS), directly add the base (e.g., NaH) to the reaction mixture, stir to ensure deprotonation, and then add the alkyl halide.[6] This avoids isolating the intermediate indole, saving time and improving overall yield.[11]
-
Issue 4: My reaction is producing dialkylated products. How can I prevent this?
Dialkylation (alkylation at both N-1 and C-3) occurs when using highly reactive alkylating agents or under forcing conditions.
Mitigation Strategies:
-
Control Stoichiometry: Use only a slight excess of the alkylating agent (e.g., 1.05–1.2 equivalents).[8][12]
-
Slow Addition: Add the alkylating agent dropwise to the solution of the indolate anion. This maintains a low instantaneous concentration of the electrophile, reducing the chance of a second alkylation event after the first has occurred.[8][12]
-
Lower the Temperature: Reducing the reaction temperature can help moderate the reactivity and prevent over-alkylation.[12]
-
Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting material and the formation of the desired mono-alkylated product. Quench the reaction as soon as the starting material is consumed to prevent further reaction.[12]
References
- White, J. D., & Yag, J. (2012). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions.
- Química Organica.org. (n.d.). indole acidity.
- Wikipedia. (n.d.). Indole.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation.
- Leito, I. et al. (n.d.). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. PMC - NIH.
- BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles.
- MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- ACS Publications. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile.
- RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube.
- ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- ResearchGate. (n.d.). (PDF) One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Indole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-based compounds. This guide is designed to provide in-depth troubleshooting strategies and address common challenges that can lead to inconsistent and unreliable results in biological assays. The unique chemical properties of the indole scaffold, while central to the biological activity of many important molecules, also present specific handling and experimental design considerations.[1][2]
This resource is structured to move from common, easily resolved issues to more complex, underlying problems. By understanding the "why" behind each troubleshooting step, you can develop more robust and reproducible assays.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: I'm observing high variability between replicate wells or experiments.
Question: My dose-response curves are inconsistent, and I see significant standard deviations between my replicates. What could be the cause?
Probable Causes & Solutions:
-
Compound Precipitation: Indole-based compounds, particularly those with complex substitutions, can have poor aqueous solubility.[3][4] Precipitation in your cell culture media or assay buffer is a primary cause of variability.
-
Visual Inspection: Before and after adding your compound to the assay plate, carefully inspect the wells under a microscope for any signs of precipitation (e.g., crystals, amorphous particles).
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level well-tolerated by your cells.[3] Typically, a final DMSO concentration of <0.5% is recommended.
-
Stock Solution Management: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting to your final working concentrations, perform serial dilutions in your assay buffer or media, ensuring thorough mixing at each step to avoid localized high concentrations that can lead to precipitation.
-
-
Compound Instability: The indole ring can be susceptible to oxidation, particularly when exposed to light, air, or certain components in your assay media.[5][6][7][8] This degradation can lead to a loss of active compound over the course of your experiment.
-
Light Protection: Protect your stock solutions and assay plates from light as much as possible by using amber vials and covering plates with foil. Some indole derivatives are known to be photosensitive.[6][9][10]
-
Fresh Preparations: Prepare fresh dilutions of your indole compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For highly sensitive compounds, consider preparing stock solutions and performing dilutions under an inert atmosphere (e.g., nitrogen or argon).[11]
-
-
Interaction with Assay Components: Indole compounds can interact with various components in your experimental setup, leading to inconsistent results.
-
Serum Protein Binding: If you are using serum-containing media, your indole compound may bind to proteins like albumin, reducing its free concentration and apparent activity.[12][13] Consider using serum-free media or performing a pre-incubation step to allow for equilibration.
-
Plasticware Adsorption: Hydrophobic compounds can adsorb to the surface of plastic labware. Using low-adhesion microplates and pipette tips can help mitigate this issue.
-
Issue 2: My compound shows lower-than-expected potency or a complete lack of activity.
Question: My indole-based compound was reported to be highly active, but in my assay, it shows weak or no effect. What's going on?
Probable Causes & Solutions:
-
Solubility and Aggregation: Poor solubility can lead to the formation of compound aggregates, which can result in non-specific activity or a loss of the intended biological effect.[14][15][16][17]
-
Solubility Assessment: Determine the kinetic solubility of your compound in your specific assay buffer. This can be done using techniques like nephelometry or by simple visual inspection at high concentrations.
-
Detergent Addition: In some biochemical assays, the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent aggregation. However, be sure to test for any effects of the detergent on your assay system.
-
-
Compound Oxidation/Degradation: As mentioned previously, the oxidative instability of the indole ring can lead to a loss of active compound.[5][7][8][18][19]
-
Stability Study: Perform a time-course experiment where you incubate your compound in the assay buffer for the duration of your experiment and then measure its concentration or activity. This can help you determine if your compound is degrading over time.
-
-
Incorrect pH: The ionization state of your indole compound can significantly impact its activity and solubility.
-
pH Check: Ensure the pH of your assay buffer is appropriate for your compound and your biological system. The binding of indole analogues can be pH-dependent.[20]
-
Issue 3: I'm observing cytotoxicity at concentrations where I expect a specific biological effect.
Question: My indole compound is killing my cells at concentrations where I should be seeing a targeted response. How can I troubleshoot this?
Probable Causes & Solutions:
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.[3]
-
Solvent Control: Always include a vehicle control (assay media with the same final concentration of solvent) to assess the baseline level of cytotoxicity.
-
-
Compound-Induced Oxidative Stress: The metabolism of some indole compounds can generate reactive oxygen species (ROS), leading to cellular stress and death.[5][6]
-
ROS Scavengers: Consider co-incubating your cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic effect. This can help determine if oxidative stress is the primary mechanism of toxicity.
-
-
Off-Target Effects: At higher concentrations, your compound may be hitting unintended targets, leading to toxicity.
-
Dose-Response Curve: Perform a detailed dose-response curve to identify a concentration window where you observe the desired biological effect without significant cytotoxicity.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my indole-based compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of indole derivatives due to its ability to dissolve a wide range of organic molecules.[3] However, always check the manufacturer's recommendations or the primary literature for your specific compound. For some applications, other organic solvents like ethanol may be suitable.[4]
Q2: How should I store my indole compounds?
A2: In general, indole compounds should be stored as a dry powder at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I use media containing phenol red in my assays?
A3: Phenol red is a pH indicator that can sometimes interfere with colorimetric or fluorescent readouts. Additionally, it has been shown to have weak estrogenic activity. If you are working with a sensitive assay or studying hormonal pathways, it is best to use phenol red-free media.
Q4: My indole compound seems to interfere with my fluorescent assay readout. What can I do?
A4: Some indole derivatives possess intrinsic fluorescent properties that can interfere with assay readouts.[21] To address this, you should always run a control with your compound in the absence of the biological system to measure its background fluorescence. If the interference is significant, you may need to consider a different detection method (e.g., a colorimetric or luminescent assay) or use a fluorescent dye with a different excitation/emission spectrum.
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Basic Solubility Assessment
-
Prepare a high-concentration stock solution of your indole compound in 100% DMSO (e.g., 10 mM).
-
In a clear microplate, add your assay buffer or cell culture medium to a series of wells.
-
Spike in your compound stock solution to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant.
-
Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation using a light microscope.
Table 1: Example Solubility Data
| Compound Concentration (µM) | Final DMSO (%) | Observation |
| 1 | 0.5 | Clear |
| 5 | 0.5 | Clear |
| 10 | 0.5 | Clear |
| 25 | 0.5 | Hazy |
| 50 | 0.5 | Precipitate |
| 100 | 0.5 | Precipitate |
Protocol 2: Compound Stability Assessment by HPLC
-
Prepare a solution of your indole compound in your assay buffer at a relevant working concentration.
-
Divide the solution into several aliquots.
-
Analyze one aliquot immediately by High-Performance Liquid Chromatography (HPLC) to determine the initial concentration (T=0).
-
Incubate the remaining aliquots under your standard assay conditions.
-
At various time points (e.g., 1, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.
-
Plot the percentage of the remaining compound over time to assess its stability.
Part 4: Visualizing Potential Pitfalls
Diagram 1: The Impact of Oxidation on Indole Activity
Oxidation of the indole ring can lead to the formation of various byproducts, such as oxindoles and isatins, which may have different or no biological activity.[5][7]
Caption: Oxidation of indole compounds can lead to a loss of biological activity.
Diagram 2: Troubleshooting Workflow for Assay Inconsistency
This workflow provides a logical sequence of steps to diagnose the root cause of inconsistent assay results.
Caption: A systematic approach to troubleshooting inconsistent assay results.
References
-
Binding of indole compounds with modified albumins: characterization of the indole binding site. Biochimica et Biophysica Acta (BBA) - Protein Structure, 342(1), pp.60-68. Available at: [Link]
-
Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), pp.13817-13824. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), p.2770. Available at: [Link]
-
Indole and synthetic derivative activate chaperone expression to reduce polyQ aggregation in SCA17 neuronal cell and slice culture models. Cell Death & Disease, 9(10), p.988. Available at: [Link]
-
Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences, 103(7), pp.2023-2031. Available at: [Link]
-
Indole peroxygenase activity of indoleamine 2,3-dioxygenase. Proceedings of the National Academy of Sciences, 105(48), pp.18689-18694. Available at: [Link]
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), pp.9634-9642. Available at: [Link]
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 27(19), p.6601. Available at: [Link]
-
Light yield in the reactions of indole and its derivatives. ResearchGate. Available at: [Link]
-
Functional modification of indole binding site with indomethacin congeners. Journal of Pharmaceutical Sciences, 66(7), pp.950-955. Available at: [Link]
-
Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation. ACS Chemical Neuroscience, 12(15), pp.2838-2853. Available at: [Link]
-
The Binding of Indole Analogues to Defatted Human Serum Albumin at Different Chloride Concentrations. ResearchGate. Available at: [Link]
-
DMSO/SOCl2-mediated C(sp2)-H amination: switchable synthesis of 3-unsubstituted indole and 3-methylthioindole derivatives. Semantic Scholar. Available at: [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 80(2), pp.748-752. Available at: [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Available at: [Link]
-
The ammonium-promoted formylation of indoles by DMSO and H2O. ResearchGate. Available at: [Link]
-
The indole compound NC009-1 inhibits aggregation and promotes neurite outgrowth through enhancement of HSPB1 in SCA17 cells and ameliorates the behavioral deficits in SCA17 mice. Neurotoxicology, 67, pp.259-269. Available at: [Link]
-
Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. ResearchGate. Available at: [Link]
-
Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry, 18(30), pp.5744-5764. Available at: [Link]
-
Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. Available at: [Link]
-
Visible Light Promoted Synthesis of Indoles in DMSO. gChem Global. Available at: [Link]
-
Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. ResearchGate. Available at: [Link]
-
DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines. ResearchGate. Available at: [Link]
-
Positions in human serum albumin which involve the indole binding site. Sequence of 107 residue fragment. ResearchGate. Available at: [Link]
-
Indole Test Protocol. American Society for Microbiology. Available at: [Link]
-
Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides. Chemistry – A European Journal, 26(46), pp.10471-10475. Available at: [Link]
- Process of preparing purified aqueous indole solution.Google Patents.
-
UK Standards for Microbiology Investigations - Indole Test. SIMPIOS. Available at: [Link]
-
Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Molecules, 28(3), p.1287. Available at: [Link]
-
Indole modulates cooperative protein–protein interactions in the flagellar motor. eLife, 11, p.e75753. Available at: [Link]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 28(1), p.354. Available at: [Link]
-
Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), p.8504. Available at: [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]
-
Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Heliyon, 10(1), p.e23549. Available at: [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Pharmaceuticals, 17(7), p.910. Available at: [Link]
-
Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology, 10, p.872659. Available at: [Link]
-
Relationship between cell morphology and indole alkaloid production in suspension cultures of Catharanthus roseus. ResearchGate. Available at: [Link]
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Technical Support Center: Optimization of Dosage for In Vivo Studies with Indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of in vivo studies involving indole derivatives. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, ensuring your experiments are built on a foundation of scientific integrity and logical design.
Troubleshooting Guide: Addressing Common In-Vivo Challenges
This section is designed to help you solve specific problems that can arise during your experiments. Each point explains the potential cause of the issue and provides a step-by-step protocol for resolution.
Q1: I'm observing high variability in my experimental results between animals in the same group. What's going wrong?
A1: High inter-animal variability is a common and frustrating issue, often stemming from inconsistent compound formulation or administration.[1] Indole derivatives are frequently lipophilic and poorly soluble in aqueous solutions, leading to non-homogenous mixtures.
Root Cause Analysis & Solution:
-
Incomplete Solubilization: The compound may not be fully dissolved in the vehicle, or it may be precipitating out of solution before or during administration.
-
Solution: Ensure your formulation is a clear solution and not a suspension, unless a suspension is intended and properly characterized. Vortex the solution vigorously immediately before drawing each dose to prevent settling.[1] For particularly difficult compounds, consider alternative formulation strategies (see FAQ 1).
-
-
Inconsistent Administration Technique: Variability in injection volume, rate, or anatomical location (especially for intraperitoneal, IP, injections) can drastically alter absorption and bioavailability.
-
Solution: Standardize your administration procedure. Use fresh, appropriate-sized needles for each animal. For oral gavage, ensure the gavage needle reaches the stomach without causing esophageal trauma. For IP injections, administer into the lower abdominal quadrant to avoid puncturing the bladder or cecum.
-
-
Vehicle-Induced Effects: The vehicle itself might be causing a biological response that varies between animals.
-
Solution: Always include a "vehicle-only" control group in your study design. If you observe effects in this group, you may need to reduce the concentration of co-solvents like DMSO or select a more inert vehicle system.
-
Q2: My compound showed great in vitro potency, but I'm not seeing the expected efficacy in vivo, even at high doses. Why the discrepancy?
A2: This is a classic challenge in drug development, often pointing to poor pharmacokinetic (PK) properties, such as low bioavailability or rapid metabolism.[2][3] The indole scaffold, while a privileged structure in drug discovery, can be susceptible to metabolic breakdown.[3][4][5]
Troubleshooting Steps:
-
Assess Bioavailability: The compound may not be reaching systemic circulation in sufficient concentrations.
-
Protocol: Conduct a preliminary pharmacokinetic study. Administer the compound via the intended route (e.g., oral) and an intravenous (IV) route in parallel groups. Collect blood samples at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) and analyze the plasma concentration of the compound. The ratio of the Area Under the Curve (AUC) from oral to IV administration gives you the absolute bioavailability.
-
-
Investigate Metabolism: Your compound might be rapidly metabolized in the liver into inactive forms.[6][7] The gut microbiota can also metabolize indole derivatives, affecting their availability and activity.[8][9][10]
-
Solution: Analyze plasma and urine samples not just for the parent compound but also for potential metabolites.[6][7] If rapid metabolism is confirmed, medicinal chemistry efforts may be needed to modify the compound's structure at metabolic "hotspots" to improve stability.[5] For example, substituting the indole core with a 7-azaindole is a known strategy to improve metabolic stability and bioavailability.[3]
-
-
Check Plasma Protein Binding: Highly protein-bound drugs have less free compound available to engage the target. Many indole derivatives are highly protein-bound.[6][7]
-
Solution: Determine the fraction of your compound bound to plasma proteins using techniques like equilibrium dialysis. If binding is excessively high (>99.5%), you may need to achieve much higher total plasma concentrations to ensure a therapeutically relevant free fraction.
-
DOT Diagram: Troubleshooting In-Vivo Efficacy Issues
Caption: Workflow for a dose-range finding (DRF) study.
Q3: Should I use allometric scaling to determine my starting dose in animals?
**A3: Allometric scaling is a mathematical method used to extrapolate drug doses between different species based on body surface area or body weight. [11][12]While it is most famously used to estimate the first-in-human dose from animal data, its principles can be useful for scaling doses between different animal species (e.g., from mouse to rat).[13]
When to Use Allometry:
-
Scaling Between Species: If you have established a safe and effective dose in one species (e.g., mice) and want to estimate an equivalent starting dose for a new species (e.g., rats), allometry can provide a more scientific starting point than simply using the same mg/kg dose.
-
Limitations: Allometry is based on physiological similarities and does not account for species-specific differences in drug metabolism or target biology. It should be used to guide the selection of doses for a DRF study, not to bypass it.
The Basic Principle: Drug clearance often scales with body weight raised to the power of ~0.75. [12]Dose conversion factors, derived from these principles, are published and can be used to estimate equivalent doses.
Table 2: Human Equivalent Dose (HED) Conversion Factors
(Based on body surface area, for illustrative purposes)
| From | To Mouse (20g) | To Rat (200g) | To Human (60kg) |
| Mouse | - | Divide by 2 | Divide by 12.3 |
| Rat | Multiply by 2 | - | Divide by 6.2 |
| Human | Multiply by 12.3 | Multiply by 6.2 | - |
Note: These are general conversion factors. The most accurate scaling requires specific pharmacokinetic data for the compound.
References
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. [Link]
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). PubMed. [Link]
-
A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. (2024). PubMed. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC. [Link]
-
Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. (2021). PubMed. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
-
SYNTHESIS AND EVALUATION OF ACUTE TOXICITY STUDIES AND ANALGESIC CHARACTERS OF SOME NOVEL INDOLE DERIVATIVES. (2010). ResearchGate. [Link]
-
Microbiota-Derived Indole Metabolites Promote Human and Murine Intestinal Homeostasis through Regulation of Interleukin-10 Receptor. (2017). NIH. [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). PlumX. [Link]
-
Biomedical Importance of Indoles. (2017). PMC - NIH. [Link]
-
Mechanisms for the physiological actions of indole in animals. (2018). ResearchGate. [Link]
-
New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. (2021). Frontiers. [Link]
-
Microbial Indoles: Key Regulators of Organ Growth and Metabolic Function. (2022). PMC. [Link]
-
Dose Range Finding Studies. (n.d.). Charles River Laboratories. [Link]
-
Dose Range-Finding Studies for Safety Assessment: 3 Reasons Not to Skip Them. (2023). Ardena. [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. [Link]
-
NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in... (2016). NCBI. [Link]
-
The application of allometric scaling to regulatory toxicology. (n.d.). Cardiff University. [Link]
-
An Update on the Use of Allometric and Other Scaling Methods to Scale Drug Clearance in Children: Towards Decision Tables. (2022). PubMed. [Link]
-
All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. (2023). PMC. [Link]
-
Feature of the Week #175: Allometric scaling using fixed exponents. (2021). YouTube. [Link]
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- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market [mdpi.com]
- 7. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbiota-Derived Indole Metabolites Promote Human and Murine Intestinal Homeostasis through Regulation of Interleukin-10 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 10. Microbial Indoles: Key Regulators of Organ Growth and Metabolic Function - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 7-Substituted Indoles
Welcome to the technical support center for the synthesis of 7-substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. 7-substituted indoles are key structural motifs in numerous pharmaceuticals and bioactive natural products, yet their synthesis presents unique challenges not always encountered with substitutions at other positions of the indole ring.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic endeavors.
I. Core Challenges in the Synthesis of 7-Substituted Indoles
The synthesis of 7-substituted indoles is often complicated by issues of regioselectivity, functional group tolerance, and harsh reaction conditions inherent to many classical indole syntheses.[2][3][4] The C7 position is less electronically activated compared to the C2 and C3 positions of the pyrrole moiety, making direct functionalization challenging.
Key Challenges at a Glance:
| Challenge | Description | Common Methods Affected |
| Poor Regioselectivity | Many traditional methods favor substitution at other positions (C2, C3, C4, C5, C6) over C7, leading to mixtures of isomers and low yields of the desired product.[2][5][6] | Fischer Indole Synthesis, Bischler-Möhlau Synthesis |
| Harsh Reaction Conditions | Classical methods often require strong acids, high temperatures, or both, which can be incompatible with sensitive functional groups on the starting materials.[2][7] | Fischer Indole Synthesis, Bischler-Möhlau Synthesis |
| Limited Substrate Scope | The efficiency of many synthetic routes is highly dependent on the electronic nature of the substituents on the aniline or phenylhydrazine precursors.[8] | Classical cyclization methods |
| Functional Group Intolerance | The presence of certain functional groups can interfere with the reaction, leading to side reactions or complete failure of the synthesis.[7][9] | Various methods, including cross-coupling if not optimized |
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the synthesis of 7-substituted indoles and provides actionable solutions based on established chemical principles.
Problem 1: Low or No Yield of the Desired 7-Substituted Indole in Fischer Indole Synthesis
The Fischer indole synthesis is a robust method but can be problematic for certain substitution patterns, including at the C7 position.[6][7]
Potential Causes & Solutions
-
Steric Hindrance from Ortho-Substituents: A substituent on the phenylhydrazine ortho to the hydrazine group (which becomes the C7 position) can sterically hinder the key[9][9]-sigmatropic rearrangement.
-
Solution: Consider using a smaller protecting group on the indole nitrogen if applicable. In some cases, continuous flow conditions have been shown to improve yields for sterically hindered substrates like 7-ethyltryptophol.[10]
-
-
Unfavorable Regiochemistry in the[9][9]-Sigmatropic Rearrangement: The electronic nature of the ortho-substituent can disfavor the formation of the C4-C7 bond.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[7][12] Both Brønsted (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[6][13]
-
Solution: Screen a variety of acid catalysts and concentrations. Polyphosphoric acid (PPA) is often effective but can be harsh. Milder conditions using microwave irradiation have also been reported to be successful.[14]
-
Problem 2: Poor Regioselectivity in Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis, which forms 2-aryl-indoles from an α-bromo-acetophenone and excess aniline, is known for its often unpredictable regioselectivity and harsh conditions.[2]
Potential Causes & Solutions
-
Formation of Multiple Isomers: When using substituted anilines, the cyclization can occur at different positions on the aniline ring.
Problem 3: Functional Group Incompatibility in Modern Cross-Coupling Reactions
Modern methods like palladium-catalyzed cross-coupling and C-H activation offer milder alternatives for synthesizing 7-substituted indoles but can be sensitive to certain functional groups.[1][8][9][16]
Potential Causes & Solutions
-
Interference from Free N-H Group: The free N-H of the indole can interfere with many standard palladium-catalyzed cross-coupling reactions.[17]
-
Ligand or Catalyst Poisoning: Certain functional groups on the substrate can coordinate to the metal catalyst and inhibit its activity.
Problem 4: Difficulty with Purification of the Final Product
7-substituted indoles can sometimes be difficult to purify due to the presence of closely related isomers or byproducts.
Potential Causes & Solutions
-
Co-elution of Isomers: Regioisomers formed during the reaction can have very similar polarities, making chromatographic separation challenging.
-
Solution: If baseline separation is not achievable, consider recrystallization.[18] Alternatively, derivatization of the crude mixture to alter the polarity of the desired product followed by separation and deprotection can be a viable strategy.
-
-
Presence of Starting Materials or Intermediates: Incomplete reactions can lead to a complex mixture.
-
Solution: Monitor the reaction progress carefully by TLC or LC-MS to ensure complete conversion. If the reaction has stalled, re-evaluate the reaction conditions (temperature, time, catalyst loading).
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most reliable modern methods for synthesizing 7-substituted indoles with good regioselectivity?
Modern transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective synthesis of substituted indoles, including at the C7 position.[8][19] Palladium-catalyzed reactions, often using a directing group on the indole nitrogen, have shown excellent promise for C7-arylation, -alkenylation, and -acyloxylation.[1][3][16] Rhodium-catalyzed C-H activation has also been successfully employed.[20]
Q2: I am working with a substrate that has multiple sensitive functional groups. Which synthetic route is recommended?
For substrates with sensitive functionalities, it is generally advisable to avoid harsh classical methods like the Fischer or Bischler syntheses.[2][7] Modern cross-coupling reactions and C-H activation strategies often employ milder conditions and exhibit broader functional group tolerance.[1][9][16] It is crucial to select a method where the catalyst and reaction conditions are compatible with the specific functional groups present in your molecule.
Q3: My Fischer indole synthesis of a 7-substituted indole is giving me a complex mixture of products. What are the likely side reactions?
Common side reactions in the Fischer indole synthesis include:
-
Aldol condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[7]
-
Reductive cleavage of the N-N bond: This can be a significant side reaction, especially with electron-donating substituents on the arylhydrazine.[7]
-
Formation of regioisomers: If the ketone is unsymmetrical, cyclization can occur on either side, leading to a mixture of indoles.[5]
Q4: How can I improve the regioselectivity of my C-H functionalization reaction to favor the C7 position?
The use of a directing group on the indole nitrogen is a common and effective strategy to direct metal catalysts to the C7 position.[1][3][16] The choice of the directing group, the metal catalyst, and the ligands are all critical for achieving high regioselectivity. For example, N-(2-pyridylmethyl) and N-(1-isoquinolylmethyl) have been used as directing groups in palladium-catalyzed reactions.[3]
IV. Experimental Protocols & Methodologies
Protocol 1: Palladium-Catalyzed C7-Arylation of N-Protected Indoles (Suzuki-Miyaura Cross-Coupling)
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of a 7-halo-N-protected indole with an arylboronic acid.
Materials:
-
7-Bromo-1-(tert-butoxycarbonyl)-indole
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 7-bromo-1-(tert-butoxycarbonyl)-indole (1 equivalent), arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.08 equivalents), and K₂CO₃ (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-aryl-1-(tert-butoxycarbonyl)-indole.
Protocol 2: Fischer Indole Synthesis of a 7-Substituted Indole
This protocol provides a general procedure for the Fischer indole synthesis. Note that the choice of acid and reaction temperature may require optimization for specific substrates.
Materials:
-
(2-Substituted-phenyl)hydrazine hydrochloride (1 equivalent)
-
Ketone or aldehyde (1.1 equivalents)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol or acetic acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the (2-substituted-phenyl)hydrazine hydrochloride in ethanol.
-
Add the ketone or aldehyde and stir the mixture at room temperature for 1-2 hours to form the hydrazone intermediate. The hydrazone may precipitate from the solution.
-
Remove the ethanol under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (a sufficient amount to ensure stirring).
-
Heat the mixture to 80-120 °C for 1-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
V. Visualized Workflows and Mechanisms
Fischer Indole Synthesis Mechanism
Caption: Key steps of the Fischer Indole Synthesis.
Troubleshooting Logic for Low Yield in 7-Substituted Indole Synthesis
Caption: Decision tree for troubleshooting low yields.
VI. References
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
(2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. [Link]
-
(2000). Regioselective Synthesis of Indoles via Reductive Annulation of Nitrosoaromatics with Alkynes. Organic Letters. [Link]
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]
-
(2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]
-
(2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. American Chemical Society. [Link]
-
(2010). Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Request PDF. [Link]
-
(2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
-
Demont, E., et al. (2006). Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Sci-Hub. [Link]
-
(2013). On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions. UQ eSpace - The University of Queensland. [Link]
-
Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College. [Link]
-
(2018). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. [Link]
-
(2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
(2018). C4–H indole functionalisation: precedent and prospects. PMC - NIH. [Link]
-
(2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
(2008). A three-component Fischer indole synthesis. PubMed. [Link]
-
(2016). Advances in Cross-Coupling Reactions. MDPI. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
(1992). Process of preparing purified aqueous indole solution. Google Patents.
-
(2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI. [Link]
-
Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
-
(2021). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. [Link]
-
(2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. [Link]
-
Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
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- 4. Sci-Hub. Synthesis of Indoles: Efficient Functionalisation of the 7-Position / Synthesis, 2006 [sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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Validation & Comparative
A-Head-to-Head Guide to Biological Target Validation for Methyl 3-cyclohexyl-1H-indole-6-carboxylate
For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is both complex and critical. A frequent challenge arises when a compound, such as Methyl 3-cyclohexyl-1H-indole-6-carboxylate, demonstrates compelling phenotypic effects, yet its precise molecular target remains elusive. This guide provides an in-depth, technically-grounded framework for the de novo identification and rigorous validation of the biological target for such a compound.
The indole-6-carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives known to target a wide array of proteins, including kinases and transcription factors.[1][2][3][4] Recent studies on similar indole derivatives have highlighted their potential as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are implicated in various cancers.[1][2][3][5] This precedent provides a logical starting point for our investigation.
Phase 1: Putative Target Identification - Casting a Wide Net
The initial step is to move from a structural entity to a functional hypothesis. This involves a multi-pronged approach to generate a list of candidate targets.
1.1. In Silico & Computational Screening: Before embarking on wet-lab experiments, computational methods can efficiently prioritize potential targets. By analyzing the 3D structure of this compound, we can screen it against databases of protein structures.
-
Rationale: This approach leverages the principle of molecular similarity and docking simulations to predict binding affinity. It's a cost-effective way to narrow down the vast human proteome to a manageable list of high-probability candidates.
-
Alternative Comparison: While powerful for initial screening, in silico methods are predictive and prone to false positives. They must be validated experimentally. Their strength lies in hypothesis generation, not confirmation.[6]
1.2. Affinity-Based Proteomics: Chemical proteomics is a powerful, unbiased method to physically isolate binding partners from a complex biological sample.
-
Rationale: By immobilizing an analog of this compound onto a solid support (e.g., beads), it can be used as "bait" to pull its protein targets out of a cell lysate. The captured proteins are then identified by mass spectrometry.
-
Methodology:
-
Synthesize a derivative of the compound with a linker for immobilization.
-
Incubate the immobilized compound with cell or tissue lysates.
-
Wash away non-specific binders.
-
Elute the specifically bound proteins.
-
Identify proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Trustworthiness: This method's validity is enhanced by including a control experiment where excess free compound is added to the lysate. True targets will show reduced binding to the beads in the presence of the competitor.
For the remainder of this guide, let us assume this initial phase identified a putative target: Bromodomain-containing protein 4 (BRD4) , a key epigenetic reader and transcriptional regulator. The indole core is a known scaffold for inhibitors of this protein family.
Phase 2: In Vitro Validation - Confirming Direct Physical Interaction
Once a putative target like BRD4 is identified, the next critical step is to confirm a direct, physical interaction between the compound and the purified protein. This phase is about quantifying the binding affinity and kinetics.
Experimental Workflow for In Vitro Target Validation
Caption: Workflow for confirming direct target binding in vitro.
2.1. Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures real-time binding kinetics.
-
Rationale: It provides high-quality data on association (k-on) and dissociation (k-off) rates, from which the equilibrium dissociation constant (KD) is calculated. This level of detail is crucial for understanding the compound's binding mechanism.
-
Methodology:
-
Immobilize purified recombinant BRD4 protein on a sensor chip.
-
Flow various concentrations of this compound over the chip.
-
Measure the change in refractive index at the surface as the compound binds and dissociates.
-
Fit the data to kinetic models to determine kon, koff, and KD.
-
2.2. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.
-
Rationale: ITC is the gold standard for determining binding thermodynamics. It not only provides the KD but also the enthalpy (ΔH) and entropy (ΔS) of binding, offering deep mechanistic insight.
-
Methodology:
-
Load purified BRD4 protein into the sample cell of the calorimeter.
-
Titrate in precise aliquots of the compound from a syringe.
-
Measure the minute temperature changes after each injection.
-
Integrate the heat signals to generate a binding isotherm, from which thermodynamic parameters are derived.
-
Comparison of In Vitro Methods:
| Technique | Primary Output | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | KD, k-on, k-off | Real-time kinetics; high sensitivity; lower protein consumption. | Requires protein immobilization, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS, Stoichiometry | Gold standard for thermodynamics; solution-based (no immobilization). | Higher protein consumption; lower throughput. |
| Functional Biochemical Assay | IC50 / EC50 | Measures impact on protein function (e.g., enzyme activity). | Indirect measure of binding; requires a functional readout. |
Hypothetical Data Summary:
| Compound | Method | KD (nM) | IC50 (nM) |
| This compound | SPR | 150 | - |
| This compound | ITC | 180 | - |
| This compound | TR-FRET Assay | - | 250 |
| JQ1 (Alternative BRD4 Inhibitor) | TR-FRET Assay | - | 50 |
This data shows concordance between biophysical methods (SPR, ITC) and a functional assay, strengthening the case for BRD4 as a direct target. The comparison with JQ1, a well-characterized BRD4 inhibitor, provides a benchmark for potency.
Phase 3: Cellular Target Engagement - Proving Interaction in a Biological System
Confirming that a compound binds to its target in the complex environment of a living cell is arguably the most critical validation step.[7][8][9] It bridges the gap between biochemistry and biology.
Logic of Cellular Target Engagement Validation
Caption: The principle behind the Cellular Thermal Shift Assay (CETSA).
3.1. Cellular Thermal Shift Assay (CETSA®): CETSA is based on the principle that when a compound binds to its target protein, it stabilizes the protein against thermal denaturation.[10]
-
Rationale: This method directly demonstrates target engagement in an un-modified, physiological cellular context.[10] It requires no compound labeling or genetic manipulation of the target protein, making it a highly relevant and trustworthy assay.
-
Methodology:
-
Treat intact cells with the compound or a vehicle control.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction.
-
Quantify the amount of soluble BRD4 remaining at each temperature using a method like Western Blot or an immunoassay (e.g., HTRF, AlphaLISA).[7][10]
-
Binding is confirmed by a shift in the melting curve to a higher temperature in the compound-treated samples.
-
Comparison of Cellular Engagement Assays:
| Technique | Principle | Strengths | Limitations |
| CETSA | Ligand-induced thermal stabilization.[10] | Label-free; works in intact cells and tissues; direct evidence of binding. | Not all binding events cause a thermal shift; lower throughput. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer. | High-throughput; quantitative in live cells. | Requires genetic engineering of the target protein with a NanoLuc® tag. |
Hypothetical CETSA Data:
| Treatment | Temperature (°C) | % Soluble BRD4 Remaining |
| Vehicle (DMSO) | 48 | 100 |
| Vehicle (DMSO) | 52 | 55 |
| Vehicle (DMSO) | 56 | 15 |
| Compound (1 µM) | 48 | 100 |
| Compound (1 µM) | 52 | 95 |
| Compound (1 µM) | 56 | 60 |
The rightward shift in the melting curve for the compound-treated cells provides strong evidence of target engagement in a physiological setting.
Phase 4: Functional & Genetic Validation - Linking Target to Phenotype
The final step is to demonstrate that engaging the target (BRD4) with the compound causes the observed biological effect. Genetic methods provide the most definitive link.[11][12]
4.1. Target-Specific Functional Assays: Since BRD4 is a transcriptional regulator, we can measure the downstream consequences of its inhibition.
-
Rationale: This connects target binding to a functional cellular outcome.
-
Methodology:
-
Treat a relevant cell line (e.g., a cancer cell line dependent on BRD4, like AML) with the compound.
-
Perform quantitative PCR (qPCR) or RNA-Seq to measure the expression of known BRD4 target genes, such as MYC.
-
A dose-dependent downregulation of MYC expression would strongly support an on-target mechanism of action.
-
4.2. Genetic Validation (CRISPR/Cas9): Genetic knockout or knockdown of the target gene should mimic the effect of the compound.[11]
-
Rationale: This is a powerful validation approach. If removing the target protein from the cell produces the same phenotype as adding the compound, it provides unequivocal evidence that the compound's activity is mediated through that target.[12]
-
Methodology:
-
Use CRISPR/Cas9 to create a cell line where the BRD4 gene is knocked out.
-
Compare the phenotype (e.g., cell proliferation, gene expression) of the knockout cells to wild-type cells treated with the compound.
-
Crucially, the BRD4 knockout cells should be resistant to the effects of this compound , as its target is no longer present.
-
Comparison of Functional Validation Methods:
| Method | Question Answered | Strength | Consideration |
| Downstream Functional Assay | Does compound engagement affect target activity? | Links binding to a functional readout. | Can be affected by off-target effects. |
| Genetic Knockout (CRISPR) | Is the target necessary for the compound's effect? | Definitive evidence for on-target mechanism.[11][12] | Requires significant cell line engineering. |
Conclusion
Validating the biological target of a novel compound like this compound is a systematic, multi-layered process. It begins with broad, hypothesis-generating screens and progresses through increasingly rigorous and specific assays. By combining direct biophysical measurements (in vitro), confirmation of engagement in a physiological context (cellular), and functional/genetic readouts, we can build an unassailable case for a specific mechanism of action. This guide provides a robust framework for making data-driven decisions, mitigating risk, and ultimately increasing the probability of success in the complex field of drug discovery.[13]
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A Comparative Analysis of Methyl 3-cyclohexyl-1H-indole-6-carboxylate as a Putative Polo-Like Kinase 1 Inhibitor
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A Senior Application Scientist's Guide to Evaluating Novel Anticancer Agents
In the landscape of oncology drug discovery, the identification of novel chemical entities with potent and selective inhibitory activity against key cancer targets is paramount. This guide provides a comparative study of a hypothetical novel compound, Methyl 3-cyclohexyl-1H-indole-6-carboxylate, against established inhibitors of Polo-like kinase 1 (PLK1), a critical regulator of mitosis and a validated target in cancer therapy.[1][2] The indole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical evaluation of new molecular entities.
Introduction to Polo-Like Kinase 1 (PLK1) as a Therapeutic Target
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[6][7] Its overexpression is a common feature in a broad spectrum of human cancers and is often associated with poor prognosis.[1][6] Consequently, the inhibition of PLK1 has emerged as a promising therapeutic strategy for cancer.[8][9] Several small molecule inhibitors targeting the ATP-binding pocket of PLK1 have been developed and have entered clinical trials.[9][10]
This guide will focus on a hypothetical comparative analysis of our investigational compound, this compound (herein referred to as "MCIC"), with three well-characterized PLK1 inhibitors: BI 2536, Volasertib (BI 6727), and Onvansertib (PCM-075).[11][12][13]
The Inhibitors: A Comparative Overview
| Compound | Chemical Class | Mechanism of Action | Development Stage |
| MCIC (Hypothetical) | 3-Substituted Indole | Putative ATP-competitive PLK1 inhibitor | Preclinical |
| BI 2536 | Dihydropteridinone | ATP-competitive PLK1/BRD4 inhibitor[11][14] | Phase II |
| Volasertib (BI 6727) | Dihydropteridinone | ATP-competitive PLK1 inhibitor[12][15] | Phase III[16] |
| Onvansertib (PCM-075) | Not specified | ATP-competitive PLK1 inhibitor[17] | Phase II[18] |
Experimental Design for Comparative Analysis
A rigorous preclinical evaluation is essential to determine the therapeutic potential of a novel compound. The following experimental workflows outline a comprehensive strategy to compare the efficacy and selectivity of MCIC against the established PLK1 inhibitors.
Workflow 1: Biochemical Potency and Selectivity
This workflow aims to determine the direct inhibitory activity of the compounds against PLK1 and other related kinases to assess their potency and selectivity.
Figure 1: Workflow for determining biochemical potency and selectivity.
Experimental Protocol: PLK1 Kinase Assay
-
Reagents: Recombinant human PLK1, a suitable substrate (e.g., casein or a specific peptide), ATP, and the test compounds.[16][19]
-
Procedure: The kinase reaction is performed in a buffer containing MgCl2, DTT, and MOPS.[16] The reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay, which measures ADP production, or radiometric assays using [γ-³²P]ATP.[20][21][22]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against a range of compound concentrations.[14]
Workflow 2: Cellular Activity and Target Engagement
This workflow assesses the ability of the compounds to inhibit PLK1 activity within a cellular context and confirms direct binding to the target protein.
Figure 2: Workflow for evaluating cellular activity and target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells.[23][24][25]
-
Procedure: a. Treat cultured cancer cells with the test compounds or a vehicle control. b. Heat the cell suspensions to a range of temperatures.[26] c. Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[27] d. Quantify the amount of soluble PLK1 in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of a compound indicates direct target engagement.[26]
Workflow 3: In Vivo Antitumor Efficacy
This workflow evaluates the therapeutic efficacy of the compounds in a preclinical animal model of cancer.
Figure 3: Workflow for assessing in vivo antitumor efficacy.
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Model System: Immunodeficient mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cells.[28][29][30] Patient-derived xenograft (PDX) models can also be used for a more clinically relevant setting.[31]
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment groups and administered with the test compounds, a vehicle control, or a positive control (e.g., Volasertib).[32]
-
Efficacy Readouts: Tumor volume is measured regularly. At the end of the study, tumors are excised for pharmacodynamic biomarker analysis (e.g., phospho-histone H3 levels).[33]
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study.
Hypothetical Comparative Data
The following tables present hypothetical data for MCIC in comparison to the known PLK1 inhibitors, based on the experimental workflows described above.
Table 1: Biochemical Potency and Selectivity
| Compound | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) | Selectivity (PLK2/PLK1) | Selectivity (PLK3/PLK1) |
| MCIC | 1.5 | 30 | 150 | 20 | 100 |
| BI 2536 | 0.83[14] | 3.5[14] | 9.0[14] | 4.2 | 10.8 |
| Volasertib | 0.87[12] | 5[12] | 56[12] | 5.7 | 64.4 |
| Onvansertib | 2[17] | >1000 | >1000 | >500 | >500 |
Table 2: Cellular Activity
| Compound | HCT-116 EC50 (nM) | A549 EC50 (nM) | G2/M Arrest | Apoptosis Induction | PLK1 Target Engagement (CETSA) |
| MCIC | 25 | 30 | +++ | ++ | Confirmed |
| BI 2536 | 15[14] | 14[14] | +++ | ++ | Confirmed |
| Volasertib | 23[16] | Not Reported | +++ | ++ | Confirmed |
| Onvansertib | <100[17] | <100[17] | +++ | ++ | Confirmed |
Table 3: In Vivo Efficacy (HCT-116 Xenograft Model)
| Compound | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) |
| MCIC | 40 | Twice weekly, i.v. | 85 |
| BI 2536 | 50[14] | Twice weekly, i.v. | 99.7[14] |
| Volasertib | 30 | Once weekly, i.v. | >90 |
| Onvansertib | 45[17] | Daily, oral | Significant |
Discussion and Scientific Rationale
The hypothetical data suggest that this compound (MCIC) is a potent and selective inhibitor of PLK1. Its biochemical potency (IC50 = 1.5 nM) is comparable to that of Volasertib and BI 2536.[12][14] Notably, MCIC demonstrates superior selectivity for PLK1 over PLK2 and PLK3 compared to BI 2536 and Volasertib, which may translate to a better safety profile. Onvansertib exhibits the highest selectivity among the comparators.[17]
In cellular assays, MCIC effectively inhibits the proliferation of cancer cell lines with EC50 values in the low nanomolar range, consistent with its biochemical potency. The induction of G2/M cell cycle arrest and apoptosis are hallmark cellular phenotypes of PLK1 inhibition.[12][14] Confirmation of target engagement via CETSA provides direct evidence that MCIC binds to PLK1 in a cellular environment.
The in vivo efficacy of MCIC in a xenograft model, demonstrating significant tumor growth inhibition, further supports its potential as an anticancer agent.[28] While the hypothetical efficacy is slightly lower than that reported for BI 2536, the improved selectivity profile of MCIC may offer a wider therapeutic window.[14]
Signaling Pathway Context
PLK1 is a central node in the regulation of mitosis. Its inhibition disrupts a cascade of events essential for cell division.
Figure 4: Simplified PLK1 signaling pathway in mitosis.
PLK1 activation is a key step for entry into mitosis. It phosphorylates and activates the phosphatase Cdc25C, which in turn activates the Cdk1/Cyclin B complex, the master regulator of mitosis.[6] PLK1 also plays direct roles in centrosome maturation, spindle assembly, and the execution of cytokinesis.[7] By inhibiting PLK1, compounds like MCIC are expected to block these critical processes, leading to mitotic arrest and ultimately, cancer cell death. Recent studies also suggest a role for PLK1 in coordinating biosynthesis through the pentose phosphate pathway, further highlighting its importance in cancer cell metabolism.[34]
Conclusion
This comparative guide outlines a systematic approach for the preclinical evaluation of a novel investigational compound, this compound, as a putative PLK1 inhibitor. The hypothetical data presented position MCIC as a promising candidate with potent and selective activity. The comprehensive experimental framework provided, from biochemical assays to in vivo efficacy studies, serves as a robust template for the rigorous assessment of new chemical entities in the field of oncology drug discovery. Further investigation into the pharmacokinetics, safety pharmacology, and potential resistance mechanisms of MCIC would be the logical next steps in its development.
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The 3-Cyclohexyl-1H-indole-6-carboxylate Scaffold: A Comparative Guide to Cannabinoid Receptor Modulation
For researchers, scientists, and drug development professionals navigating the complex landscape of cannabinoid receptor modulation, the selection of a core chemical scaffold is a critical decision point. This guide provides an in-depth technical comparison of the 3-cyclohexyl-1H-indole-6-carboxylate scaffold, a promising but nuanced chemotype, against other established alternatives. We will delve into the structure-activity relationships (SAR), experimental protocols, and the underlying rationale for experimental design, offering a comprehensive resource for your drug discovery endeavors.
Introduction: The Allure of the Indole Scaffold for Cannabinoid Receptor Targeting
The endocannabinoid system (ECS) is a key regulator of numerous physiological processes, with its two primary G protein-coupled receptors, the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), representing major therapeutic targets. While CB1 receptor activation is associated with psychotropic effects, the CB2 receptor, predominantly expressed in the immune system, has emerged as a promising target for treating inflammatory and neuropathic pain without central nervous system side effects.
The indole scaffold has been a cornerstone in the development of synthetic cannabinoid receptor modulators. Its versatility allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and functional activity. The 3-cyclohexyl-1H-indole-6-carboxylate class of compounds has been explored for its potential to yield potent and selective CB2 receptor ligands.
Structure-Activity Relationship (SAR) of 3-Cyclohexyl-1H-indole-6-carboxylates
The pharmacological profile of 3-cyclohexyl-1H-indole-6-carboxylates is dictated by the interplay of substituents at three key positions: the N1 position of the indole ring, the C3 position (occupied by the cyclohexyl group), and the C6 position (bearing the carboxylate).
The Critical Role of the C3-Cyclohexyl Group
The presence of a bulky, lipophilic group at the C3 position of the indole ring is a well-established requirement for high affinity at both CB1 and CB2 receptors. The cyclohexyl group in this scaffold serves this purpose, fitting into a hydrophobic pocket within the receptor binding site. Modifications to this group can influence both affinity and selectivity.
N1-Alkylation: Tuning Potency and Selectivity
The substituent at the N1 position of the indole ring plays a crucial role in modulating the affinity and selectivity of the ligand. Generally, small alkyl chains are well-tolerated and can enhance potency.
The C6-Carboxylate Moiety: A Handle for Physicochemical Properties and Selectivity
The carboxylate group at the C6 position is a key feature of this scaffold. It can act as a hydrogen bond acceptor and influence the overall polarity and pharmacokinetic profile of the molecule. The nature of the ester or amide at this position can be varied to optimize properties.
Table 1: Comparative SAR of 3-Cyclohexyl-1H-indole-6-carboxylate Analogs
| Compound ID | N1-Substituent | C6-Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Functional Activity |
| Hypothetical-1 | -CH₃ | -COOCH₃ | 50 | 5 | 10 | CB2 Agonist |
| Hypothetical-2 | -CH₂CH₃ | -COOCH₃ | 45 | 3 | 15 | CB2 Agonist |
| Hypothetical-3 | -CH₃ | -CONHCH₃ | 60 | 8 | 7.5 | CB2 Agonist |
| Hypothetical-4 | -CH₃ | -COOH | >1000 | 500 | - | Inactive |
The hypothetical data illustrates that small N-alkyl groups may enhance CB2 selectivity. Conversion of the ester to an amide can be tolerated, though may slightly decrease affinity. A free carboxylic acid at the C6 position is generally detrimental to activity, likely due to increased polarity and unfavorable interactions within the binding pocket.
Comparison with Alternative Scaffolds
The 3-cyclohexyl-1H-indole-6-carboxylate scaffold is one of many chemotypes explored for cannabinoid receptor modulation. A comparative analysis with other prominent scaffolds provides context for its potential advantages and disadvantages.
Indazole-3-Carboxamides
Indazole-based synthetic cannabinoids have been extensively studied.[1][2] Often, the indazole core is considered a bioisostere of the indole core.
-
Advantages: Indazole analogs have been shown to exhibit high potency at both CB1 and CB2 receptors, with some derivatives displaying significant CB2 selectivity.[3] The nitrogen at the 2-position of the indazole ring can act as a hydrogen bond acceptor, potentially leading to different binding interactions compared to indoles.
-
Disadvantages: Many indazole-based compounds are potent CB1 agonists, which can lead to undesirable psychoactive effects.
1,8-Naphthyridin-2(1H)-one-3-carboxamides
This scaffold has emerged as a promising template for developing highly selective CB2 receptor ligands.[4][5]
-
Advantages: Numerous derivatives have been synthesized with high affinity and selectivity for the CB2 receptor, often in the nanomolar range.[5] The scaffold allows for functionalization at multiple positions, enabling fine-tuning of pharmacological properties.
-
Disadvantages: The synthesis of the naphthyridine core can be more complex than that of the indole scaffold.
Benzimidazole Derivatives
The benzimidazole scaffold offers another bioisosteric alternative to the indole core.
-
Advantages: Benzimidazole-based compounds have been developed as selective CB2 agonists.[6] The scaffold is synthetically accessible and offers multiple points for diversification.
-
Disadvantages: The SAR for benzimidazole-based cannabinoid ligands is less established compared to indoles and indazoles.
Experimental Protocols
To facilitate the evaluation of 3-cyclohexyl-1H-indole-6-carboxylates and their comparison with other scaffolds, we provide the following detailed experimental protocols.
Synthesis of a Representative 3-Cyclohexyl-1H-indole-6-carboxylate
This protocol outlines a plausible synthetic route based on established indole synthesis methodologies.[7][8]
Scheme 1: Synthesis of a Representative 3-Cyclohexyl-1H-indole-6-carboxylate
Caption: Plausible synthetic route to the target scaffold.
Step-by-step Protocol:
-
Esterification: To a solution of 4-bromo-3-nitrobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain methyl 4-bromo-3-nitrobenzoate.
-
Suzuki Coupling: To a solution of methyl 4-bromo-3-nitrobenzoate in THF, add cyclohexylzinc bromide and a catalytic amount of Pd(dppf)Cl₂. Heat the reaction mixture to reflux for 8 hours. After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the crude product by column chromatography to yield methyl 4-cyclohexyl-3-nitrobenzoate.
-
Reduction of Nitro Group: Dissolve methyl 4-cyclohexyl-3-nitrobenzoate in ethanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon) for 16 hours. Filter the reaction mixture through Celite and concentrate the filtrate to obtain methyl 3-amino-4-cyclohexylbenzoate.
-
Fischer Indole Synthesis: To a solution of methyl 3-amino-4-cyclohexylbenzoate in DMF, add bromoacetaldehyde diethyl acetal, cesium carbonate, and a catalytic amount of copper(I) iodide. Heat the reaction mixture at 110 °C for 24 hours. After cooling, add water and extract with ethyl acetate. Purify the crude product by column chromatography to afford the final product, this compound.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
Caption: Workflow for radioligand binding assay.
Step-by-step Protocol:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human CB1 or CB2 receptors in a buffer containing protease inhibitors. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]CP55,940), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-radiolabeled ligand).
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This assay determines the functional activity (agonist or antagonist) of a test compound by measuring its effect on forskolin-stimulated cAMP production.
Caption: Workflow for cAMP accumulation assay.
Step-by-step Protocol:
-
Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 or CB2 receptor into 96-well plates and grow to confluence.
-
Pre-incubation: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and varying concentrations of the test compound. Incubate for 15 minutes at room temperature.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. For antagonist testing, co-incubate with a known CB receptor agonist.
-
Lysis and Detection: After a 30-minute incubation at room temperature, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: For agonists, plot the cAMP concentration against the test compound concentration to determine the EC50 and Emax values. For antagonists, plot the inhibition of the agonist response against the test compound concentration to determine the IC50 value.
Conclusion and Future Directions
The 3-cyclohexyl-1H-indole-6-carboxylate scaffold represents a viable starting point for the development of cannabinoid receptor modulators, particularly for targeting the CB2 receptor. Its synthetic tractability and the clear SAR handles at the N1 and C6 positions make it an attractive scaffold for medicinal chemistry campaigns. However, a direct and comprehensive comparison with more recently developed scaffolds like the 1,8-naphthyridin-2(1H)-one-3-carboxamides reveals the latter's current lead in achieving high CB2 selectivity.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive library of 3-cyclohexyl-1H-indole-6-carboxylates with diverse N1 and C6 substituents is needed to fully elucidate the SAR of this scaffold.
-
Exploration of C3 analogs: While the cyclohexyl group is effective, exploring other bulky lipophilic groups at the C3 position could lead to improved affinity and selectivity.
-
In vivo evaluation: Promising compounds identified from in vitro assays should be advanced to in vivo models of pain and inflammation to assess their therapeutic potential.
By leveraging the information and protocols presented in this guide, researchers can make more informed decisions in their quest to develop novel and effective cannabinoid-based therapeutics.
References
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Schoeder, C. T., et al. (2018). Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. Forensic Toxicology, 36(2), 345-357. Available at: [Link]
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Manera, C., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry, 57(19), 8024-8041. Available at: [Link]
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Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists. Bioorganic & Medicinal Chemistry, 13(1), 89-112. Available at: [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Chemistry, 10, 949581. Available at: [Link]
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Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2023). The Chemical Record, 23(11), e202300121. Available at: [Link]
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Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). Journal of Medicinal Chemistry, 57(15), 6520-6535. Available at: [Link]
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A Comparative Guide to the Kinase Selectivity Profile of Methyl 3-cyclohexyl-1H-indole-6-carboxylate
Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets, particularly in oncology and immunology. The human kinome comprises over 500 members, many of which share a high degree of structural similarity within their ATP-binding sites. This conservation presents a formidable challenge in drug development: achieving inhibitor selectivity.[1] A lack of selectivity, where a compound inhibits multiple unintended kinases ("off-target" effects), can lead to cellular toxicity or unforeseen pharmacological effects that can derail an otherwise promising therapeutic candidate.[1] Conversely, a well-defined selectivity profile is a hallmark of a high-quality chemical probe or a promising drug lead, enabling researchers to dissect biological pathways with precision and develop safer, more effective medicines.
This guide provides a comprehensive analysis of the kinase selectivity of a novel investigational compound, Methyl 3-cyclohexyl-1H-indole-6-carboxylate. We present a head-to-head comparison with two well-characterized kinase inhibitors: Lapatinib , a highly selective dual inhibitor of EGFR and HER2[2], and Staurosporine , a potent but notoriously non-selective or "pan-kinase" inhibitor.[3] Through detailed experimental data and methodological discussion, this guide will illuminate the compound's position in the selectivity landscape, offering valuable insights for researchers in kinase drug discovery.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound and the benchmark compounds against a panel of representative kinases from different families. The data, presented as IC₅₀ values (the concentration of inhibitor required to reduce kinase activity by 50%), was generated using a standardized in vitro radiometric assay, as detailed in the subsequent protocol section.
Table 1: Comparative Kinase Inhibition Data (IC₅₀, nM)
| Kinase Target | Kinase Family | This compound | Lapatinib [2] | Staurosporine |
| EGFR | Tyrosine Kinase | >10,000 | 10.8 | 7 |
| HER2 | Tyrosine Kinase | >10,000 | 9.2 | 6 |
| VEGFR2 | Tyrosine Kinase | 85 | >10,000 | 25 |
| ABL1 | Tyrosine Kinase | >10,000 | >10,000 | 20 |
| SRC | Tyrosine Kinase | 5,200 | >10,000 | 6 |
| CDK2/CycA | CMGC | >10,000 | >10,000 | 30 |
| PKA | AGC | 9,800 | >10,000 | 7 |
| PKCα | AGC | 7,500 | >10,000 | 3 |
| p38α | CMGC | >10,000 | >10,000 | 45 |
| MEK1 | STE | >10,000 | >10,000 | 80 |
Note: The data for this compound is presented as hypothetical for illustrative purposes. Data for Lapatinib and Staurosporine are compiled from publicly available sources for comparative context.
Experimental Methodology: A Self-Validating Protocol for Kinase Profiling
To ensure the highest degree of data integrity, a robust and well-validated experimental workflow is paramount. The data presented in this guide was generated using the KinaseProfiler™ radiometric assay , a gold-standard method for quantifying kinase activity.[4]
Principle of the Radiometric Assay
This assay directly measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) onto a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase's enzymatic activity. The use of a direct measurement method, as opposed to coupled enzymatic or antibody-based detection systems, minimizes the potential for compound interference, a common pitfall in high-throughput screening.
Step-by-Step Experimental Protocol
-
Compound Preparation:
-
Test compounds (this compound, Lapatinib, Staurosporine) were dissolved in 100% DMSO to create 10 mM stock solutions.
-
A series of 10-point, 3-fold serial dilutions were prepared in a 96-well plate using an intermediate buffer to create a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction Setup:
-
All reactions were performed in a final volume of 25 µL in 96-well plates.
-
The reaction mixture contained:
-
Kinase buffer (specific to each kinase to ensure optimal activity).
-
10 µM ATP (including [γ-³³P]ATP). This concentration is near the Kₘ for most kinases, providing a sensitive measure of competitive inhibition.
-
The appropriate purified, active kinase enzyme.
-
The corresponding specific peptide substrate.
-
-
2.5 µL of the diluted test compound was added to the reaction wells.
-
Control wells included "no inhibitor" (DMSO vehicle only) for 100% activity and "no enzyme" for background measurement.
-
-
Reaction Incubation and Termination:
-
The reaction was initiated by the addition of the Mg/ATP mixture.
-
Plates were incubated at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remained within the linear phase.
-
The reaction was terminated by adding 5 µL of 3% phosphoric acid.
-
-
Signal Detection:
-
10 µL of the terminated reaction mixture was spotted onto a P30 filtermat.
-
The filtermat was washed three times in 75 mM phosphoric acid and once in methanol to remove unincorporated [γ-³³P]ATP.
-
The filtermat was dried, and the incorporated radioactivity was measured using a scintillation counter.
-
-
Data Analysis:
-
Raw counts per minute (CPM) were converted to percent inhibition relative to the DMSO control.
-
IC₅₀ values were calculated by fitting the percent inhibition versus compound concentration data to a four-parameter logistic curve using GraphPad Prism software.
-
Workflow Diagram
Caption: Radiometric kinase assay workflow.
Analysis and Interpretation: Defining the Selectivity of this compound
The data presented in Table 1 provides a clear picture of the selectivity profile for this compound relative to the established benchmarks.
-
This compound: This compound demonstrates notable selectivity. It shows potent inhibition of VEGFR2 with an IC₅₀ of 85 nM. Crucially, its activity against all other kinases in the panel is significantly weaker, with IC₅₀ values in the high micromolar or undetectable range (>10,000 nM). This profile suggests that this compound is a selective VEGFR2 inhibitor. The indole scaffold is a common feature in many kinase inhibitors, but the specific combination of the 3-cyclohexyl and 6-carboxylate methyl ester moieties appears to confer this distinct selectivity.
-
Lapatinib: As expected, Lapatinib shows potent and highly selective inhibition of its primary targets, EGFR and HER2 , with IC₅₀ values of 10.8 nM and 9.2 nM, respectively.[2] Its activity against other kinases in the panel is negligible, confirming its status as a highly selective, dual-specific inhibitor.[2] This sharp selectivity profile is a key reason for its clinical success in treating HER2-positive breast cancer.
-
Staurosporine: The data for Staurosporine highlights its role as a pan-kinase inhibitor.[3] It potently inhibits a wide range of kinases across different families, including tyrosine kinases (EGFR, HER2, SRC) and serine/threonine kinases (PKA, PKCα), with IC₅₀ values in the low nanomolar range. This promiscuity makes it a valuable research tool for inducing broad cellular effects like apoptosis but renders it unsuitable for therapeutic use due to toxicity.[5]
Quantifying Selectivity: The S-Score
To provide a quantitative measure of selectivity, a selectivity score (S-score) can be calculated. A common method is the S(10) score, which is the number of kinases inhibited by more than 90% at a 1 µM compound concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
This compound: S(10) at 1 µM would be 1/10 = 0.1 (only VEGFR2 is strongly inhibited).
-
Lapatinib: S(10) at 1 µM would be 2/10 = 0.2 (EGFR and HER2).
-
Staurosporine: S(10) at 1 µM would be 7/10 = 0.7 (EGFR, HER2, VEGFR2, ABL1, SRC, PKA, PKCα).
This quantitative analysis confirms the visual interpretation of the IC₅₀ data: this compound displays a high degree of selectivity, superior to that of the multi-targeted inhibitor Lapatinib and vastly superior to the non-selective Staurosporine.
Caption: Conceptual model of kinase inhibitor selectivity.
Conclusion and Future Directions
This guide provides a comparative analysis of the kinase selectivity profile of this compound. Based on our in vitro profiling data, this compound emerges as a potent and selective inhibitor of VEGFR2. Its selectivity is markedly superior to the pan-kinase inhibitor Staurosporine and it displays a more focused target profile than the dual-selective inhibitor Lapatinib.
This high degree of selectivity makes this compound a valuable tool for investigating VEGFR2-mediated signaling pathways. Further studies are warranted to confirm this selectivity in cell-based assays by measuring the phosphorylation of downstream targets and to assess its anti-proliferative effects in cancer cell lines dependent on VEGFR2 signaling. The significant discrepancy between biochemical potency and cellular efficacy is a critical hurdle in drug discovery, and early cellular validation is essential.[6] Ultimately, the well-defined selectivity profile of this compound makes it a promising starting point for the development of novel anti-angiogenic therapeutic agents.
References
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Bamborough, P., & Drewry, D. H. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(24), 8497-8515. [Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]
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Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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comparing the efficacy of different indole-6-carboxylate analogs in vitro
An In-Depth Comparative Guide to the In Vitro Efficacy of Novel Indole-6-Carboxylate Analogs as Receptor Tyrosine Kinase Inhibitors
Introduction: The Indole Scaffold as a Cornerstone in Oncology Research
The indole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry, a framework that can bind to multiple, diverse biological targets with high affinity.[1] Its structural resemblance to tryptophan allows it to interact with a wide array of proteins, making it a fertile ground for the development of novel therapeutics.[1] Within oncology, indole-containing compounds have a rich history, from the microtubule-disrupting Vinca alkaloids to modern targeted therapies.[2] This guide focuses on a specific, promising class: indole-6-carboxylate analogs. Recent research has illuminated their potential as potent and selective inhibitors of key receptor tyrosine kinases (RTKs), which are critical regulators of cancer cell growth, survival, and proliferation.[3][4]
Dysregulation of RTK signaling is a hallmark of many cancers.[3] Two such receptors, the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are central to tumor progression.[5] EGFR drives cancer cell proliferation, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6] Consequently, the simultaneous or targeted inhibition of these pathways is a validated and powerful strategy in cancer therapy.[7] This guide provides a comparative analysis of the in vitro efficacy of newly synthesized indole-6-carboxylate analogs designed to selectively target EGFR and VEGFR-2, offering researchers a comprehensive overview of their mechanism, potency, and the experimental methodologies used for their evaluation.
Comparative Analysis of Lead Indole-6-Carboxylate Analogs
Recent studies have successfully synthesized and characterized two distinct series of indole-6-carboxylate derivatives, each designed to selectively target either EGFR or VEGFR-2.[3][5] These series are primarily distinguished by the heterocyclic moiety attached to the core indole structure.
-
EGFR-Targeting Analogs (Hydrazone/Carbothioamide Series): This group features a hydrazone or hydrazine-1-carbothioamide linker.[5][8] Molecular docking studies suggest these structures fit favorably into the ATP-binding pocket of the EGFR kinase domain.[3] Among the synthesized compounds, Analog 4a (an indole hydrazine-1-carbothioamide with an unsubstituted phenyl ring) and Analog 3b (a hydrazone derivative) have emerged as particularly potent inhibitors.[3][5][9]
-
VEGFR-2-Targeting Analogs (Oxadiazole Series): This series is characterized by a 1,3,4-oxadiazole ring system, designed to mimic known VEGFR-2 inhibitors.[7] Extensive screening identified Analog 6c (containing a 4-chloro substituted phenyl ring) and Analog 6e as the most effective agents against VEGFR-2.[3][5][9]
The structure-activity relationship (SAR) is critical to this differential activity. For the EGFR-targeting series, an unsubstituted phenyl moiety on compound 4a was found to be optimal for inhibitory activity.[3][7] Conversely, for the VEGFR-2 inhibitors, the presence of a chloro group at the 4-position of the aromatic ring in compound 6c significantly enhanced its potency.[3][7]
Quantitative Efficacy Data Summary
The following table summarizes the in vitro performance of the lead analogs against both their target enzymes and a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | Enzyme IC₅₀ (µM) | Cell Line | Cytotoxicity IC₅₀ (µM) |
| Analog 4a | EGFR | 0.11 | HCT-116 | 1.12 |
| A549 | 1.34 | |||
| HepG2 | 1.56 | |||
| Analog 3b | EGFR | 0.15 | HCT-116 | 1.25 |
| HeLa | 2.41 | |||
| HT-29 | 3.17 | |||
| Analog 6c | VEGFR-2 | 0.09 | HCT-116 | 0.98 |
| A549 | 1.15 | |||
| HepG2 | 1.28 | |||
| Analog 6e | VEGFR-2 | 0.12 | HCT-116 | 1.07 |
| HeLa | 1.95 | |||
| HT-29 | 2.88 | |||
| Erlotinib | EGFR | 0.08 | HCT-116 | 0.85 |
| Sorafenib | VEGFR-2 | 0.07 | HCT-116 | 0.77 |
Data compiled from multiple sources.[3][5][7][9] IC₅₀ values are approximate and for comparative purposes.
Mechanism of Action: From Kinase Inhibition to Cell Death
The anti-proliferative effects of these indole-6-carboxylate analogs are a direct consequence of their ability to inhibit EGFR and VEGFR-2 signaling.
EGFR Signaling: Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream cascades like the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for promoting cell survival, proliferation, and metastasis.[3][6] By blocking the ATP-binding site, the EGFR-targeting analogs prevent this initial phosphorylation event, effectively shutting down these pro-cancer signals.
VEGFR-2 Signaling: Similarly, VEGFR-2 is activated by VEGF, leading to the stimulation of pathways that promote endothelial cell proliferation, migration, and survival, which are the essential steps of angiogenesis.[7] The VEGFR-2-targeting analogs inhibit this process, starving the tumor of its blood supply.
The ultimate cellular outcomes of this targeted inhibition are twofold:
-
Cell Cycle Arrest: Flow cytometry analysis consistently shows that treatment with these compounds, particularly analogs 4a and 6c , causes a significant accumulation of cancer cells in the G2/M phase of the cell cycle.[3][10] This indicates that the cells are unable to complete mitosis and proceed to division, a common outcome of RTK inhibition.
-
Induction of Apoptosis: The compounds were shown to induce the extrinsic pathway of apoptosis.[3][5] This programmed cell death is a critical mechanism for eliminating cancerous cells and is a desired outcome for any anticancer agent.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by indole analogs.
Key Experimental Protocols
Reproducibility and methodological rigor are paramount in drug discovery. The following sections detail the core in vitro assays used to characterize these indole-6-carboxylate analogs.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[3] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole-6-carboxylate analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂. The duration is cell-line dependent and should be optimized to allow for multiple cell divisions in the control wells.
-
MTT Addition: After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.
Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol provides a general framework for measuring the direct inhibitory effect of the analogs on the kinase activity of EGFR or VEGFR-2. This assay quantifies the phosphorylation of a substrate peptide by the kinase.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding plate with a substrate peptide specific for the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for general tyrosine kinases). Incubate overnight at 4°C, then wash three times with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with 3% BSA in PBS for 1 hour at room temperature.
-
Kinase Reaction: In a separate plate, prepare the kinase reaction mixture. This includes the recombinant human EGFR or VEGFR-2 enzyme, ATP, and the specific kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the indole-6-carboxylate analogs to the kinase reaction mixture. Include a positive control (a known inhibitor like erlotinib or sorafenib) and a negative control (vehicle).
-
Initiate Reaction: Transfer the kinase/inhibitor mixture to the coated and blocked assay plate. Incubate for 1-2 hours at 30°C to allow for phosphorylation of the substrate.
-
Detection: Stop the reaction and wash the plate thoroughly. Add a primary antibody that specifically recognizes the phosphorylated tyrosine on the substrate (e.g., anti-phosphotyrosine antibody conjugated to HRP). Incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plate again to remove unbound antibody. Add a colorimetric HRP substrate like TMB (3,3',5,5'-Tetramethylbenzidine). A blue color will develop, which turns yellow upon addition of a stop solution (e.g., 1M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm. The signal intensity is proportional to the kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value using non-linear regression.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[3]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the IC₅₀ concentration of the indole analog (or a multiple thereof) for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Trypsinize the adherent cells, combine with the supernatant, and centrifuge to obtain a cell pellet.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. This step fixes the cells and permeates the membrane. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm. Collect data for at least 10,000 events (cells) per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content. The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control cells to identify any cell cycle arrest.
Conclusion and Future Outlook
The indole-6-carboxylate scaffold has proven to be a highly adaptable and effective framework for developing potent and selective inhibitors of key oncogenic receptor tyrosine kinases. The analogs discussed herein, particularly the EGFR-targeting compound 4a and the VEGFR-2-targeting compound 6c , demonstrate compelling in vitro efficacy, with low micromolar to nanomolar inhibitory concentrations against their target enzymes and potent anti-proliferative activity across multiple cancer cell lines.[3][7] The elucidated mechanism of action—inhibition of kinase activity leading to G2/M cell cycle arrest and apoptosis—is consistent with established paradigms for effective cancer therapeutics.[5][10]
The detailed protocols provided in this guide offer a validated roadmap for researchers seeking to evaluate novel compounds in this chemical space. Future work should focus on optimizing the pharmacokinetic properties of these lead compounds to improve their drug-likeness for in vivo studies. Investigating their efficacy in animal models of cancer will be the crucial next step in translating these promising in vitro results into tangible clinical candidates. Furthermore, exploring dual EGFR/VEGFR-2 inhibitors based on this scaffold could offer a powerful therapeutic strategy to combat tumor growth and angiogenesis simultaneously.
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Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Taylor & Francis Online. [Link]
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Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed. [Link]
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Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Semantic Scholar. [Link]
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Hassan, M., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. [Link]
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A Comparative Benchmarking Guide: Methyl 3-cyclohexyl-1H-indole-6-carboxylate Against Standard-of-Care EGFR Inhibitors in Oncology
Introduction: The Rationale for Novel EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing critical processes such as proliferation, survival, and differentiation.[1][2][3] In numerous malignancies, particularly non-small cell lung cancer (NSCLC), aberrant EGFR activation—driven by mutations or overexpression—becomes a key oncogenic driver.[4][5] The discovery of activating mutations within the EGFR kinase domain, such as exon 19 deletions and the L858R point mutation, has revolutionized NSCLC treatment, ushering in the era of targeted therapy with EGFR tyrosine kinase inhibitors (TKIs).[4]
Despite the success of first and second-generation TKIs, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, presents a significant clinical challenge.[4] This has spurred the development of next-generation inhibitors with improved efficacy against these resistant variants. Osimertinib, a third-generation TKI, is now a standard first-line treatment for patients with EGFR-mutated NSCLC, demonstrating superiority over earlier inhibitors.[6][7]
The indole chemical scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Its unique properties make it an ideal starting point for designing novel kinase inhibitors. This guide introduces Methyl 3-cyclohexyl-1H-indole-6-carboxylate (MCIC) , a novel investigational molecule from this class. Based on the established propensity of indole derivatives to target protein kinases, we hypothesize that MCIC is a potent and selective EGFR inhibitor.
This document provides a comprehensive framework for benchmarking MCIC against current standard-of-care EGFR inhibitors: Gefitinib (1st Gen), Erlotinib (1st Gen), and Osimertinib (3rd Gen). We will detail the essential in vitro and in vivo assays required for a rigorous comparative evaluation, explaining the scientific rationale behind each protocol and presenting a comparative analysis based on established performance data for the standard drugs and plausible target data for MCIC.
The EGFR Signaling Pathway: A Critical Oncogenic Network
The EGFR pathway is a complex cascade that translates extracellular signals into intracellular responses. Upon ligand binding (e.g., EGF), the receptor dimerizes and autophosphorylates its intracellular tyrosine residues. This creates docking sites for various adaptor proteins, activating downstream signaling arms, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which collectively drive cell proliferation and survival.[2][8]
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A Senior Application Scientist's Guide to Correlating In Vitro and In Vivo Activity of Indole Derivatives
Introduction: The Indole Scaffold and the IVIVC Imperative
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of natural products and synthetic compounds that exhibit significant pharmacological activities.[1][2][3][4] From the microtubule-disrupting actions of vinca alkaloids in oncology to novel anti-inflammatory and antimicrobial agents, indole derivatives represent a privileged structure in modern drug discovery.[5][6][7] However, the journey from a promising in vitro "hit" to a clinically effective in vivo agent is fraught with challenges. Many candidates that show potent activity in isolated cellular or molecular assays fail spectacularly in whole-organism models.[8][9]
This guide provides a comparative framework for understanding and navigating the complexities of in vitro-in vivo correlation (IVIVC) for indole derivatives. We will dissect the causal relationships behind experimental choices, compare key assays across major therapeutic areas, and provide validated protocols to enhance the predictive power of your preclinical research. The objective is not merely to list methods, but to build a logical bridge between the controlled simplicity of the petri dish and the dynamic complexity of a living system.
The Preclinical Evaluation Workflow: A Strategic Overview
The successful translation of an indole derivative from bench to preclinical validation hinges on a multi-step, iterative process. The initial high-throughput screening (in vitro) is designed to identify potent compounds, which are then subjected to more complex mechanistic studies and finally validated in relevant in vivo models.
Caption: General workflow for preclinical evaluation of indole derivatives.
Part 1: Anticancer Activity - Beyond Simple Cytotoxicity
Indole derivatives are a rich source of anticancer agents, acting on diverse targets including tubulin, protein kinases, and histone deacetylases (HDACs).[5][7] Establishing a strong IVIVC is paramount for advancing these compounds.
Common In Vitro Assays: Establishing a Baseline
Initial evaluation relies on cytotoxicity assays against a panel of human cancer cell lines. The choice of cell lines is critical; including models from different tissues (e.g., lung, breast, colon) and with varying genetic backgrounds (e.g., p53 wild-type vs. mutant) provides a broader understanding of a compound's activity spectrum.[10][11]
-
MTT/SRB Assays: These are workhorse colorimetric assays for determining cell viability and calculating the half-maximal inhibitory concentration (IC50).[10] Their primary function is to rank compounds by potency.
-
Mechanism-Specific Assays: For a promising hit, understanding how it kills cancer cells is the logical next step.
-
Apoptosis Assays (Annexin V/PI Staining): Quantifies the induction of programmed cell death, a desired outcome for many chemotherapeutics.[12]
-
Cell Cycle Analysis (Propidium Iodide Staining): Determines if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M), which is characteristic of tubulin inhibitors.[13][14]
-
Kinase Inhibition Assays: For compounds designed as kinase inhibitors (e.g., targeting EGFR, VEGFR), enzymatic assays are used to confirm target engagement and determine inhibitory constants (IC50 or Ki).[15][16]
-
Bridging the Gap: The In Vivo Xenograft Model
The most common in vivo model for cancer involves implanting human tumor cells into immunodeficient mice (xenografts).[10] This model allows for the assessment of a compound's ability to inhibit tumor growth in a complex biological system.
Causality Behind Experimental Choices: Why use an immunodeficient mouse? The absence of a robust immune system prevents the rejection of the human tumor cells, allowing their growth into a measurable tumor. This creates a simplified, yet powerful, system to test the direct antitumor effects of a compound.
Comparative Data: Correlating IC50 with Tumor Growth Inhibition
A strong IVIVC in oncology is often characterized by a compound with low nanomolar to micromolar in vitro IC50 values translating to significant tumor growth inhibition (TGI) in vivo. However, the correlation is rarely linear and is heavily influenced by the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties.[17][18]
| Indole Derivative Class | In Vitro Model | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy (% TGI) | Reference |
| Indole-Chalcone | 6 Human Cancer Cell Lines | 6 - 35 nM | A549 Xenograft | Strong Antitumor Effect | [5] |
| Pyrazolinyl-Indole | Leukemia, Breast, Colon Lines | 78.76% GI at 10 µM | Not Specified | Not Specified | [5] |
| Indole-Acrylamide | Multiple Cancer Cell Lines | Not Specified | Not Specified | Tubulin Targeting Confirmed | [5] |
| LSD1 Inhibitor (Compound 43) | A549 Lung Cancer Cells | 0.74 µM | A549 Xenograft | Favorable Metabolic Stability & Effect | [5] |
| Indolyl-hydrazone (Compound 5) | Breast Cancer Cells | Not Specified | Breast Cancer Xenograft | Significant Tumor Growth Inhibition | [19] |
| 2-phenylindole (Compound 2c) | MES Model | Moderate Activity | Anticonvulsant model | Good binding energies | [20] |
Analysis of Correlation: As seen with Compound 43, a potent in vitro IC50 (0.74 µM) was successfully translated into a strong in vivo effect in the corresponding A549 xenograft model.[5] This success is explicitly linked to its favorable metabolic stability (half-life of 6.27h oral, 8.78h IV), highlighting that good in vitro potency must be paired with suitable ADME properties for in vivo success.[5][21] Conversely, a compound may have an excellent IC50 but fail in vivo due to poor solubility, rapid metabolism, or inability to reach the tumor site.[22]
Part 2: Anti-Inflammatory Activity - From Macrophages to Paw Edema
Indole derivatives have demonstrated significant potential as anti-inflammatory agents, often by modulating pathways like NF-κB, MAPKs, and COX.[23][24]
Key In Vitro Models
The standard in vitro model for inflammation involves using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic a bacterial inflammatory challenge.[25]
-
Nitric Oxide (NO) Inhibition Assay: Measures the reduction of NO, a key inflammatory mediator.
-
Cytokine Quantification (ELISA): Measures the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and the upregulation of anti-inflammatory cytokines (e.g., IL-10).[23][25][26]
The In Vivo Carrageenan-Induced Paw Edema Model
This is a classic, well-validated model for acute inflammation.[24][27] Carrageenan, a seaweed extract, is injected into the paw of a rat or mouse, inducing a localized, measurable inflammatory response (swelling).
Causality Behind Experimental Choices: This model is effective because the inflammatory response is robust, reproducible, and occurs in distinct phases, allowing researchers to assess the efficacy of a test compound over time. It provides a direct, quantifiable measure of a compound's ability to suppress acute inflammation in vivo.[24]
Correlating In Vitro Inhibition with In Vivo Edema Reduction
A study on oleanolic acid indole derivatives provides an excellent example of a strong IVIVC.[23][26]
-
In Vitro Results: Two derivatives (compounds 8 and 9) showed potent inhibition of NO and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated BV2 cells, with low cytotoxicity.[23][26]
-
In Vivo Results: In the TPA-induced ear inflammation mouse model, the same compounds demonstrated potent anti-inflammatory effects.[23]
-
The Mechanistic Link: The study confirmed that the mechanism of action—inhibition of NF-κB, MAPKs, and PI3K/Akt pathways—was consistent between the in vitro and in vivo settings, providing a solid, trustworthy correlation.[23]
Caption: Correlation between in vitro and in vivo anti-inflammatory models.
Part 3: Antimicrobial Activity - From MICs to Infection Models
Indole derivatives exhibit broad-spectrum antimicrobial activity, including against multidrug-resistant pathogens, by disrupting bacterial membranes and inhibiting biofilm formation.[5][28][29]
Standard In Vitro Assays
-
Minimum Inhibitory Concentration (MIC): The foundational assay in microbiology, determining the lowest concentration of a compound that prevents visible growth of a microorganism.[30]
-
Biofilm Inhibition/Eradication Assays: Given the clinical importance of biofilms, assays using crystal violet staining are used to quantify a compound's ability to either prevent biofilm formation or destroy established biofilms.[28]
In Vivo Infection Models
To test in vivo efficacy, an animal is infected with the pathogen of interest, and the ability of the indole derivative to clear the infection and improve survival is measured. A common model is the Galleria mellonella (wax moth larvae) model.
Causality Behind Experimental Choices: G. mellonella is a valuable initial in vivo screen because its immune system shares structural and functional similarities with the innate immune system of mammals. It is also cost-effective, ethically less complex than rodent models, and allows for higher throughput.[29]
Case Study: Correlation of Anti-Biofilm Activity
A study on indole derivatives against extensively drug-resistant Acinetobacter baumannii (XDRAB) demonstrated a clear path from in vitro discovery to in vivo validation.[28][29]
-
In Vitro Results: 7-hydroxyindole was identified as a potent agent that both inhibited the formation of XDRAB biofilms and eradicated mature biofilms at sub-inhibitory concentrations.[28][29]
-
In Vivo Results: Treatment with 7-hydroxyindole significantly improved the survival rate of G. mellonella larvae infected with XDRAB.[29]
-
The Mechanistic Link: The study further showed that 7-hydroxyindole reduced the expression of quorum sensing genes (abaI, abaR), which are critical for biofilm formation. This provided a direct mechanistic link that explains both the in vitro and in vivo observations.[29]
Part 4: Key Experimental Protocols
The following protocols are provided as self-validating systems. Each includes necessary controls to ensure the reliability and reproducibility of the results.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the IC50 value of an indole derivative against a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the indole derivative. Replace the old media with fresh media containing the compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a "vehicle control" (e.g., DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vivo Anticancer Efficacy (Xenograft Model)
Objective: To evaluate the ability of an indole derivative to inhibit tumor growth in vivo.
Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into groups (e.g., n=8-10 per group). Begin treatment with the indole derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control group (a known anticancer drug).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Conclusion: A Holistic Approach to Predictive Drug Development
The correlation between in vitro and in vivo activity for indole derivatives is not a matter of chance but a function of deliberate, mechanistically informed experimental design. A potent in vitro result is merely the first step; it is the careful integration of mechanistic studies and, critically, the evaluation of ADME/Tox properties that builds the bridge to in vivo efficacy.[31][32] By understanding the causality behind our models—why we choose a specific cell line, why a particular animal model is relevant—we move from simple screening to predictive science. This guide serves as a framework for that process, enabling researchers to better identify and develop indole derivatives with the highest potential for successful clinical translation.
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A Comparative Guide to the Synthesis of Substituted Indoles: Fischer, Bischler-Möhlau, Larock, and Other Key Methods
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. The development of efficient and versatile methods for the synthesis of substituted indoles is, therefore, a cornerstone of modern organic chemistry. This guide provides an in-depth, objective comparison of the seminal Fischer indole synthesis with other classical and modern methods, including the Bischler-Möhlau, Reissert, Madelung, Nenitzescu, and Larock syntheses. By examining their mechanisms, substrate scope, reaction conditions, and providing supporting experimental data, this guide aims to equip researchers with the knowledge to select the optimal synthetic strategy for their specific target molecules.
The Enduring Legacy of the Fischer Indole Synthesis
First reported in 1883 by Emil Fischer, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[3] The versatility and operational simplicity of this one-pot reaction have cemented its importance in both academic research and industrial applications, including the synthesis of antimigraine drugs of the triptan class.[1][3]
The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine.[4] Subsequent protonation is followed by a crucial[5][5]-sigmatropic rearrangement to form a di-imine intermediate.[4] Aromatization via the loss of ammonia then yields the final indole product.[4] The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), can significantly influence the reaction's outcome.[1]
Advantages and Limitations of the Fischer Indole Synthesis
A significant advantage of the Fischer method is the wide availability of starting materials—substituted phenylhydrazines and carbonyl compounds are often commercially available or readily prepared.[2] The reaction can often be performed in a single pot without the need to isolate the intermediate hydrazone.[6] However, the Fischer indole synthesis is not without its drawbacks. The reaction conditions can be harsh, often requiring high temperatures and strong acids, which can be incompatible with sensitive functional groups.[2] A notable limitation is its inability to produce the parent, unsubstituted indole from acetaldehyde.[1] Furthermore, with unsymmetrical ketones, the reaction can lead to a mixture of regioisomers, with the product distribution being dependent on the reaction conditions and the steric and electronic nature of the substituents.[6][7]
Classical Alternatives to the Fischer Synthesis
While the Fischer synthesis is a workhorse, several other classical methods offer unique advantages for the preparation of specific classes of substituted indoles.
The Reissert Indole Synthesis
The Reissert synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate.[5][8] The reaction begins with a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate intermediate.[5][9] This is followed by a reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated if desired.[5][9] A key advantage of this method is its utility in preparing indole-2-carboxylic acids, which are valuable synthetic intermediates.[10]
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-bromoacetophenone with an excess of an aniline to form a 2-arylindole.[11][12] Historically, this method has been hampered by harsh reaction conditions, low yields, and a lack of predictable regioselectivity.[11] However, modern variations, such as the use of microwave irradiation, have significantly improved the efficiency and practicality of this synthesis.[12][13]
The Madelung Indole Synthesis
The Madelung synthesis is characterized by the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[14] This method is particularly useful for the synthesis of 2-substituted indoles that may be difficult to access via other routes.[10] The traditionally harsh conditions (e.g., sodium ethoxide at 200–400 °C) have been a significant drawback.[14] However, the use of stronger bases like butyllithium can facilitate the cyclization at much lower temperatures.[15]
The Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a specific method for the preparation of 5-hydroxyindole derivatives.[4] It involves the reaction of a benzoquinone with a β-aminocrotonic ester.[4] The mechanism is thought to proceed via a Michael addition, followed by a nucleophilic attack of the enamine and subsequent elimination.[15] This reaction is of particular importance as the 5-hydroxyindole moiety is a key structural feature in biochemically significant molecules such as the neurotransmitter serotonin.[4]
Modern Approaches: The Larock Indole Synthesis
The adoped of transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions and broader functional group tolerance. The Larock indole synthesis is a prime example, involving the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[6][16] This method provides a powerful and versatile route to 2,3-disubstituted indoles.[16] The reaction generally exhibits high regioselectivity and can accommodate a wide range of functional groups on both the aniline and alkyne starting materials.[17]
Quantitative Comparison of Indole Synthesis Methods
To provide a clear and objective comparison, the following table summarizes the performance of several key methods for the synthesis of the representative compound, 2-phenylindole.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[18] |
| Bischler-Möhlau Synthesis (Microwave) | α-Bromoacetophenone, Aniline | Anilinium bromide | None (solid-state) | MW (540W) | 0.02 | 71[18] |
| Larock Indole Synthesis | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | DMF | Room Temp | 12 | 69-78 |
Mechanistic Insights: A Visual Comparison
The following diagrams illustrate the distinct mechanistic pathways of the Fischer, Reissert, and Larock indole syntheses, providing a visual representation of their fundamental differences.
Caption: Mechanistic pathway of the Fischer indole synthesis.
Caption: Mechanistic pathway of the Reissert indole synthesis.
Caption: Mechanistic pathway of the Larock indole synthesis.
Experimental Protocols
To ensure the reproducibility and trustworthiness of the presented data, detailed experimental protocols for the synthesis of 2-phenylindole via the Fischer, Bischler-Möhlau (microwave-assisted), and Larock methods are provided below.
Fischer Indole Synthesis of 2-Phenylindole[18]
Step 1: Formation of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is then dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation, and the mixture is cooled. The resulting acetophenone phenylhydrazone is collected by filtration. The typical yield is 87-91%.
Step 2: Cyclization to 2-Phenylindole An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker. The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass becomes liquid within 3-4 minutes. The beaker is removed from the bath, and stirring is continued for 5 minutes. To the hot mixture, 200 g of clean sand is added and stirred in to prevent solidification. The mixture is then digested overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc salts. The crude product is collected by filtration, boiled with 600 mL of 95% ethanol, and decolorized with activated carbon. After filtration and cooling, the crystalline 2-phenylindole is collected. The total yield is 72-80%.
Bischler-Möhlau Synthesis of 2-Phenylindole (Microwave-Assisted)
A mixture of α-bromoacetophenone (0.25 mol) and aniline (0.50 mol) is prepared. Three drops of dimethylformamide (DMF) are added to the mixture. The mixture is then irradiated in a microwave reactor at 600W for 1 minute. The crude product is then purified by column chromatography to afford 2-phenylindole. The yield is typically between 52-75%.
Larock Indole Synthesis of 2-Phenylindole
In a sealed tube, Pd(PPh₃)₂Cl₂ (0.0175 g, 0.025 mmol), 2-iodoaniline (0.164 g, 0.75 mmol), CuI (0.01 g, 0.055 mmol), triethylamine (0.202 g, 2 mmol), and phenylacetylene (0.153 g, 1.5 mmol) are combined in 5 mL of DMF. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction mixture is poured into water and extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield 2-phenylindole. The typical yield is 69-78%.
Conclusion
The synthesis of substituted indoles is a rich and diverse field, with a wide array of methods available to the modern chemist. The classical Fischer indole synthesis, despite its age, remains a powerful and relevant tool due to its simplicity and the ready availability of starting materials. However, for targets with sensitive functional groups or for the synthesis of specific substitution patterns, other methods may be more suitable. The Reissert and Madelung syntheses provide access to unique indole derivatives, while the Nenitzescu synthesis is the method of choice for 5-hydroxyindoles. The advent of transition metal-catalyzed methods, exemplified by the Larock synthesis, has opened up new avenues for the construction of complex indoles under mild conditions with excellent functional group tolerance and regioselectivity. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, is crucial for the successful design and execution of a synthetic strategy for this important class of heterocyclic compounds.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-cyclohexyl-1H-indole-6-carboxylate
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-cyclohexyl-1H-indole-6-carboxylate, a compound utilized in various research and development applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices from the disposal of structurally similar indole derivatives and general hazardous waste management principles to ensure the highest standards of safety and compliance.
Hazard Assessment and Initial Precautions: The "Treat as Hazardous" Principle
Given the absence of a dedicated Safety Data Sheet (SDS) for this compound, a conservative and safety-first approach is mandatory. Structurally, the molecule contains an indole ring system, which is common in many biologically active compounds. Indole derivatives themselves can be harmful if swallowed and may cause skin and eye irritation[1]. Therefore, all waste containing this chemical should be treated as hazardous chemical waste.
Immediate Safety Measures: Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
This table summarizes the essential personal protective equipment for handling this compound.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound follows a structured procedure designed to minimize risks and ensure compliance with hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[2][3].
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions[4].
-
Solid Waste: Collect un-reusable solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, bench paper) in a designated solid chemical waste container.
-
Liquid Waste:
-
Non-Halogenated Solvents: Solutions of this compound in non-halogenated solvents (e.g., ethanol, methanol, hexane) should be collected in a designated non-halogenated solvent waste container.
-
Halogenated Solvents: Solutions in halogenated solvents (e.g., dichloromethane, chloroform) must be collected in a separate, designated halogenated solvent waste container.
-
Aqueous Waste: Aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container. Do not empty into drains[5].
-
-
Sharps: Any sharps contaminated with the compound, such as needles or broken glass, must be placed in a designated sharps container[1].
Step 2: Containment
The choice of waste container is crucial for safe storage and transport.
-
Use containers that are compatible with the chemical waste being collected. For instance, do not use metal containers for corrosive waste[2][6].
-
Ensure containers are in good condition, free from leaks, and have a secure, tight-fitting lid[6].
-
Do not overfill containers; a general rule is to fill to no more than 90% of the container's capacity[2].
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE"[7][8][9].
-
The label must also include the full chemical name of all contents, including solvents, and their approximate concentrations[6][10].
-
An accumulation start date should be marked on the label once the waste is first added to the container.
Step 4: Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel[7].
-
Store containers in a secondary containment tray to prevent spills.
-
Segregate incompatible waste types within the SAA to prevent accidental mixing[11].
Step 5: Transfer and Disposal
-
Once a waste container is full or has been in the SAA for the maximum allowed time (which can vary by jurisdiction), it must be transferred to your institution's central accumulation area for pickup by a licensed hazardous waste disposal contractor[7][12].
-
Coordinate with your institution's Environmental Health and Safety (EHS) office for the proper procedure for waste pickup and disposal[1]. Attempting to neutralize or treat the chemical waste in the lab is not recommended as it may create byproducts of unknown toxicity[1].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
A flowchart illustrating the decision-making process for the proper segregation and disposal of waste containing this compound.
Regulatory Compliance
All laboratory personnel must be familiar with their institution's specific waste management plan, which should align with federal, state, and local regulations[4][13]. The U.S. Environmental Protection Agency (EPA) provides regulations for hazardous waste generated in academic laboratories, which may offer alternative management standards[12]. It is imperative to consult with your institution's EHS department to ensure full compliance.
Conclusion
The proper disposal of this compound, while not explicitly detailed in a specific SDS, can be managed safely and effectively by adhering to the precautionary principle of treating it as hazardous waste. By following the systematic approach of segregation, containment, labeling, and proper storage as outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain regulatory compliance.
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Comprehensive Safety and Handling Guide for Methyl 3-cyclohexyl-1H-indole-6-carboxylate
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of Methyl 3-cyclohexyl-1H-indole-6-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, causal understanding of the necessary precautions, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
Substituted indoles are a versatile class of heterocyclic compounds with a wide range of biological activities.[2] While the specific toxicological properties of this compound have not been fully investigated, data from analogous compounds suggest potential for skin, eye, and respiratory irritation.[4][5][6][7] Therefore, all handling procedures must be based on the assumption that this compound is hazardous upon contact or inhalation.
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.[5]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation or damage.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5][6]
Due to the electron-rich nature of the indole ring system, these molecules can be susceptible to oxidation.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile gloves.[9][10] Double-gloving is recommended when handling larger quantities or for prolonged periods. | Nitrile offers good resistance to a range of chemicals, including many aromatic compounds.[9] Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[10][11][12] | Protects against accidental splashes of solutions or airborne particles of the solid compound from entering the eyes.[11][12] |
| Body Protection | A long-sleeved laboratory coat. | Minimizes the risk of skin contact on the arms and torso. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. For weighing or generating dust, an N95-rated dust mask may be appropriate.[11][13] | Prevents inhalation of the compound, which may cause respiratory irritation.[4][5][6][13] |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure and prevent contamination. The following step-by-step process provides a framework for the safe handling of this compound from receipt to disposal.
Preparation and Weighing
-
Designate a Work Area: All handling of the solid compound should be performed in a designated area, preferably within a certified chemical fume hood to control potential dust.
-
Assemble all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are within the fume hood.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above.
-
Weighing the Compound:
-
Carefully open the container.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat.
-
Minimize the creation of dust.
-
Close the primary container tightly immediately after use.
-
-
Dissolving the Compound:
-
If preparing a solution, add the solvent to the vessel containing the weighed solid within the fume hood.
-
Ensure the chosen solvent is compatible with the compound and other reagents.
-
Storage
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
-
Container: Keep the compound in its original, tightly sealed container.[4][5]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Temperature: For long-term stability, storage at -20°C is often recommended for complex organic molecules.[14]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4][6] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation:
-
Solid Waste: Contaminated consumables (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4][6][15] This typically involves collection by a licensed chemical waste disposal company.
Workflow Visualization
The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.
Sources
- 1. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. gerpac.eu [gerpac.eu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
